Sulfapyridine-(phenyl-13C6)
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-N-pyridin-2-yl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11/h1-8H,12H2,(H,13,14)/i4+1,5+1,6+1,7+1,9+1,10+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECHUMIMRBOMGK-PXKSRZEUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746824 | |
| Record name | 4-Amino-N-(pyridin-2-yl)(~13~C_6_)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228182-45-3 | |
| Record name | 4-Amino-N-(pyridin-2-yl)(~13~C_6_)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Isotopic Purity of Sulfapyridine-(phenyl-13C6)
Introduction: The Significance of Isotopic Labeling in Pharmaceutical Research
Stable isotope-labeled compounds are indispensable tools in modern drug discovery and development. These molecules, in which one or more atoms are replaced with a heavier, non-radioactive isotope, serve as powerful tracers in biological systems. By incorporating isotopes like Carbon-13 (¹³C), researchers can precisely track the metabolic fate of a drug, quantify its concentration in complex biological matrices, and elucidate reaction mechanisms without altering the compound's fundamental chemical properties.[1] Sulfapyridine-(phenyl-¹³C₆) is a specifically labeled variant of the sulfonamide antibiotic, Sulfapyridine.[2] The incorporation of six ¹³C atoms into the phenyl ring provides a distinct mass shift, making it an ideal internal standard for pharmacokinetic and metabolism studies, particularly in quantitative mass spectrometry-based bioanalysis.[3][4][5] This guide provides a comprehensive overview of a robust synthetic pathway for Sulfapyridine-(phenyl-¹³C₆) and details the rigorous analytical methodologies required to verify its isotopic purity.
Part 1: A Validated Synthetic Pathway for Sulfapyridine-(phenyl-13C6)
The synthesis of Sulfapyridine-(phenyl-¹³C₆) is a multi-step process that begins with a commercially available labeled precursor, Aniline-¹³C₆. The key is to build the final molecule around this labeled core, ensuring the isotopic integrity of the phenyl ring throughout the synthesis. The chosen pathway involves the protection of the aniline's amino group, followed by chlorosulfonation, coupling with 2-aminopyridine, and a final deprotection step.
Causality of the Synthetic Strategy
The decision to protect the amino group of Aniline-¹³C₆ as an acetanilide is a critical first step. The free amino group in aniline is highly reactive and would otherwise lead to undesirable side reactions during the aggressive chlorosulfonation step, including acting as a base and undergoing unwanted nucleophilic attacks. The acetyl protecting group is stable under the sulfonation conditions but can be readily removed in the final step.
Experimental Workflow: Synthesis of Sulfapyridine-(phenyl-13C6)
Caption: Synthetic workflow for Sulfapyridine-(phenyl-13C6).
Step-by-Step Synthetic Protocol
Step 1: Synthesis of Acetanilide-¹³C₆ (Protection)
-
In a fume hood, dissolve Aniline-¹³C₆ in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution while stirring.
-
After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature.
-
Stir the reaction mixture for 1-2 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid Acetanilide-¹³C₆ by vacuum filtration, wash with cold water, and dry thoroughly.
Step 2: Synthesis of 4-Acetamidobenzenesulfonyl chloride-(phenyl-¹³C₆)
Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This reaction should be performed in a fume hood with appropriate personal protective equipment.
-
In a dry round-bottom flask fitted with a mechanical stirrer and a gas trap, add chlorosulfonic acid and cool it to approximately 10-15°C using a water bath.[3]
-
Gradually add the dried Acetanilide-¹³C₆ in small portions, ensuring the temperature is maintained.[3] Significant evolution of HCl gas will occur.[3]
-
After the addition is complete, heat the mixture to 60°C for two hours to drive the reaction to completion.[3]
-
Carefully and slowly pour the resulting syrupy liquid onto crushed ice with stirring.[3]
-
The solid 4-Acetamidobenzenesulfonyl chloride-(phenyl-¹³C₆) will precipitate. Collect the product by vacuum filtration and wash with cold water.[3] This crude product can often be used directly in the next step.
Step 3: Synthesis of N-Acetyl-Sulfapyridine-(phenyl-¹³C₆) (Coupling)
-
In a suitable solvent such as dry pyridine or acetonitrile, dissolve 2-aminopyridine.
-
Add the crude 4-Acetamidobenzenesulfonyl chloride-(phenyl-¹³C₆) portion-wise to the solution while stirring.
-
Heat the reaction mixture under reflux for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid N-Acetyl-Sulfapyridine-(phenyl-¹³C₆) by vacuum filtration, wash with water, and dry.
Step 4: Synthesis of Sulfapyridine-(phenyl-¹³C₆) (Deprotection)
-
Suspend the N-Acetyl-Sulfapyridine-(phenyl-¹³C₆) in a dilute acid solution (e.g., HCl) or a basic solution (e.g., NaOH).[6][7]
-
Heat the mixture under reflux until the hydrolysis of the acetyl group is complete.[6][7]
-
Cool the solution and carefully neutralize it to precipitate the final product, Sulfapyridine-(phenyl-¹³C₆).
-
Collect the product by vacuum filtration, wash with water, and dry.
-
The final product should be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to achieve high chemical purity.
Part 2: Verification of Isotopic Purity
The confirmation of isotopic enrichment is a critical quality control step. The primary techniques for this purpose are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Enrichment
HRMS is a powerful technique for determining isotopic purity due to its ability to resolve ions with very small mass differences.[8][9] This allows for the accurate measurement of the relative abundance of the unlabeled (M+0) and the fully labeled (M+6) isotopologues of Sulfapyridine.
Analytical Workflow for Isotopic Purity by LC-HRMS
Caption: LC-HRMS workflow for isotopic purity analysis.
Step-by-Step LC-HRMS Protocol
-
Sample Preparation: Prepare a dilute solution of the synthesized Sulfapyridine-(phenyl-¹³C₆) in a suitable solvent (e.g., acetonitrile/water).
-
Chromatographic Separation: Inject the sample into a UHPLC system coupled to a high-resolution mass spectrometer. Use a suitable C18 column and a mobile phase gradient to achieve good peak shape and separation from any impurities.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Resolution: Set the instrument to a high resolution (e.g., >70,000) to resolve the isotopic peaks from potential interferences.[8]
-
Scan Mode: Acquire data in full scan mode to observe the entire isotopic cluster.
-
-
Data Analysis:
-
Extract the ion chromatograms for the unlabeled Sulfapyridine (C₁₁H₁₁N₃O₂S) and the labeled Sulfapyridine-¹³C₆ (C₅¹³C₆H₁₁N₃O₂S).
-
Integrate the peak areas for the most abundant isotopologue of the unlabeled compound (M) and the fully labeled compound (M+6).
-
-
Isotopic Purity Calculation:
-
The isotopic purity is calculated as the ratio of the peak area of the labeled compound to the sum of the peak areas of both labeled and unlabeled compounds, expressed as a percentage.
-
Isotopic Purity (%) = [Area(M+6) / (Area(M) + Area(M+6))] x 100
-
Quantitative Data Summary for HRMS Analysis
| Parameter | Expected Value |
| Molecular Formula (Unlabeled) | C₁₁H₁₁N₃O₂S |
| Monoisotopic Mass (Unlabeled) | 249.0575 |
| Molecular Formula (Labeled) | C₅¹³C₆H₁₁N₃O₂S |
| Monoisotopic Mass (Labeled) | 255.0777 |
| Mass Shift | +6 Da |
| Target Isotopic Purity | > 98% |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
While HRMS is excellent for determining the overall isotopic enrichment, ¹³C NMR provides valuable information about the location of the ¹³C labels within the molecule. For a highly enriched compound like Sulfapyridine-(phenyl-¹³C₆), the ¹³C NMR spectrum will be significantly different from that of the unlabeled compound.
Key Observations in the ¹³C NMR Spectrum:
-
Signal Enhancement: The signals corresponding to the six carbons of the phenyl ring will be dramatically enhanced due to the high ¹³C enrichment.
-
¹³C-¹³C Coupling: Complex splitting patterns will be observed for the phenyl carbons due to coupling between adjacent ¹³C nuclei. This is in contrast to the simple singlets typically seen in natural abundance ¹³C NMR.
-
Absence of Unlabeled Signals: The signals for the phenyl carbons of the unlabeled compound should be at or below the noise level, confirming high isotopic purity.
Step-by-Step ¹³C NMR Protocol:
-
Sample Preparation: Dissolve a sufficient amount of the synthesized Sulfapyridine-(phenyl-¹³C₆) in a suitable deuterated solvent (e.g., DMSO-d₆).
-
NMR Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
A long relaxation delay (D1) may be necessary for accurate integration if quantitative analysis is desired.
-
-
Spectral Analysis:
-
Compare the acquired spectrum to the spectrum of an authentic unlabeled Sulfapyridine standard.
-
Confirm the presence of intense, coupled signals in the aromatic region corresponding to the labeled phenyl ring.
-
Verify the absence or negligible intensity of the corresponding signals for the unlabeled compound.
-
Conclusion
The synthesis of Sulfapyridine-(phenyl-¹³C₆) is a well-defined process that leverages established organic chemistry principles to produce a high-value analytical standard. The success of the synthesis is critically dependent on a carefully planned strategy, particularly the use of a protecting group for the aniline moiety. Rigorous analytical verification of the final product's isotopic purity is paramount to its utility as an internal standard. The complementary techniques of High-Resolution Mass Spectrometry and ¹³C NMR spectroscopy provide a comprehensive and self-validating system to confirm both the high level of isotopic enrichment and the correct placement of the ¹³C labels within the molecule. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge to confidently synthesize and validate this important analytical tool.
References
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Organic Syntheses, Coll. Vol. 1, p.7 (1941); Vol. 5, p.3 (1925). p-Acetaminobenzenesulfonyl chloride. Available from: [Link]
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Edison, S. E., et al. (2015). An overview of methods using ¹³C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 617. Available from: [Link]
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Chegg. (2020). For the synthesis of 4-acetamidobenzenesulfonyl chloride, acetanilide is used as a starting material for the chlorosulfonation reaction (this step was done for you). Why is aniline not used for this step? Available from: [Link]
- Google Patents. (2021). CN113636961A - Preparation method of p-acetamidobenzenesulfonyl chloride.
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Nelson, W. R., et al. (2016). Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins. Journal of the American Society for Mass Spectrometry, 27(10), 1717–1725. Available from: [Link]
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Tariq, M., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Molecules, 28(14), 5427. Available from: [Link]
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Lane, A. N., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(11), 4589–4596. Available from: [Link]
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Li, Y., et al. (2023). Quantification and isotope abundance determination of 13C labeled intracellular sugar metabolites with hydrophilic interaction liquid chromatography. Journal of Chromatography B, 1229, 123899. Available from: [Link]
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Mei, S., et al. (2023). Synthesis of Sulfachloropyridazine-Benzene Ring-¹³C₆. Journal of Isotopes, 36(2), 150-158. Available from: [Link]
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ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available from: [Link]
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Almac Group. CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Available from: [Link]
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Mercer University. THE SYNTHESIS OF SULFA DRUGS. Available from: [Link]
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Amiel, A., et al. (2024). ¹³C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Frontiers in Marine Science, 11. Available from: [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available from: [Link]
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ResearchGate. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Available from: [Link]
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YouTube. (2023). Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|. Available from: [Link]
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PubMed. (2003). Isotopic labeling for determination of enantiomeric purity by 2H NMR spectroscopy. Available from: [Link]
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PubMed. (2014). Liquid chromatography combined with mass spectrometry for ¹³C isotopic analysis in life science research. Available from: [Link]
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An In-depth Technical Guide to the Mechanism of Action of Sulfapyridine-(phenyl-13C6) as an Internal Standard
Introduction
In the landscape of quantitative bioanalysis, particularly within drug development and clinical testing, the demand for precision, accuracy, and reliability is absolute. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantifying small molecules in complex biological matrices due to its inherent selectivity and sensitivity.[1] However, the accuracy of LC-MS/MS data is susceptible to variability introduced during sample preparation and analysis, most notably from matrix effects.[2] To counteract these variables, the principle of isotope dilution mass spectrometry (IDMS) is employed, utilizing a stable isotope-labeled internal standard (SIL-IS).
This guide provides a comprehensive technical examination of Sulfapyridine-(phenyl-13C6), a SIL-IS designed for the precise quantification of the sulfonamide antibiotic, sulfapyridine. We will explore the fundamental mechanism by which it operates, the rationale for its specific isotopic labeling, and its application in a validated bioanalytical workflow, grounded in regulatory expectations set forth by bodies such as the U.S. Food and Drug Administration (FDA).[3][4]
The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)
The function of Sulfapyridine-(phenyl-13C6) is not a biological "mechanism of action" but an analytical one, rooted in the principles of IDMS.[5][6] In this method, a known quantity of the SIL-IS is added to a sample at the very beginning of the analytical process. The fundamental premise is that the SIL-IS is chemically and physically identical to the analyte of interest (the unlabeled sulfapyridine) in almost every aspect except for its mass.[7]
Because of this near-perfect analogy, the SIL-IS experiences the exact same variations as the analyte throughout the entire workflow. This includes:
-
Extraction Efficiency: Any loss of analyte during sample extraction (e.g., protein precipitation, solid-phase extraction) will be mirrored by a proportional loss of the SIL-IS.[8]
-
Matrix Effects: In the mass spectrometer's ion source, molecules from the biological matrix can interfere with the ionization of the analyte, either suppressing or enhancing its signal. The SIL-IS, co-eluting with the analyte, experiences the same degree of ion suppression or enhancement.[1][8]
-
Instrumental Variability: Minor fluctuations in injection volume or detector response will affect both the analyte and the SIL-IS equally.
The mass spectrometer distinguishes between the native analyte and the SIL-IS based on their mass-to-charge (m/z) ratio. Quantification is therefore not based on the absolute signal intensity of the analyte, which is prone to variability, but on the ratio of the analyte's signal to the SIL-IS's signal.[9] This ratio remains constant regardless of sample loss or matrix effects, ensuring a robust and accurate measurement.
Structural Integrity and the Rationale for 13C6 Labeling
The choice of isotope and its position within the molecule are critical for creating an ideal internal standard.[2] Sulfapyridine-(phenyl-13C6) incorporates six heavy carbon-13 (¹³C) atoms in place of the natural ¹²C atoms on the phenyl ring. This design is deliberate and offers significant advantages over other labeling strategies, such as using deuterium (²H).
2.1 Chemical Structures
Caption: Chemical structures of native sulfapyridine and its stable isotope-labeled internal standard.
2.2 Superiority of ¹³C over Deuterium (²H) Labeling
While deuterium labeling is common, it can introduce subtle physicochemical changes due to the significant relative mass difference between hydrogen (¹H) and deuterium (²H) (~100%). This can lead to the "isotope effect," where the deuterated standard may exhibit slightly different chromatographic retention times than the native analyte.[10] If the analyte and internal standard do not co-elute perfectly, they may experience different degrees of matrix effects at their respective elution times, compromising the core principle of IDMS.[8][10]
In contrast, the relative mass difference between ¹²C and ¹³C is much smaller. This ensures that Sulfapyridine-(phenyl-13C6) has virtually identical chromatographic behavior to unlabeled sulfapyridine, guaranteeing co-elution and the most accurate compensation for matrix effects.[8][11][12] Furthermore, ¹³C labels are metabolically stable and not susceptible to the back-exchange that can sometimes occur with deuterium labels in protic solvents.[2]
2.3 Label Position and Mass Shift
Placing the six ¹³C atoms on the stable phenyl ring ensures the label will not be lost through metabolic processes. This specific labeling provides a mass shift of +6 Da, a sufficient difference to prevent isotopic crosstalk, where the natural isotopic abundance of the analyte (containing ¹³C, ¹⁵N, etc.) might interfere with the signal of the internal standard.[13]
Bioanalytical Workflow: A Self-Validating System
A robust bioanalytical method is a self-validating system where each step is controlled and monitored. The incorporation of Sulfapyridine-(phenyl-13C6) is central to this philosophy.
Caption: Bioanalytical workflow using Sulfapyridine-(phenyl-13C6) as an internal standard.
3.1 Experimental Protocol: Quantification of Sulfapyridine in Human Plasma
This protocol outlines a typical application, adhering to the principles of bioanalytical method validation as described in the FDA's M10 guidance.[3][14]
1. Preparation of Standards and Quality Controls (QCs):
-
Prepare a primary stock solution of sulfapyridine and a separate primary stock solution of Sulfapyridine-(phenyl-13C6) in a suitable organic solvent (e.g., methanol).
-
From the sulfapyridine stock, prepare a series of working solutions for spiking into blank human plasma to create calibration standards (typically 8-10 levels) and quality control samples (at a minimum: LLOQ, low, mid, and high concentrations).[9]
-
From the Sulfapyridine-(phenyl-13C6) stock, prepare a single working solution at a concentration that provides an optimal MS response.
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 200 µL of the internal standard working solution in acetonitrile. The acidic acetonitrile serves to both add the IS and precipitate plasma proteins.
-
Vortex vigorously for 1 minute to ensure complete mixing and protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate or autosampler vial for injection.
3. LC-MS/MS Analysis:
-
LC System: A UPLC/HPLC system capable of gradient elution.
-
Column: A reversed-phase C18 column (e.g., Agilent Poroshell EC-C18, 3.0 x 100 mm, 2.7 µm) is suitable.[15]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% Formic Acid[15]
-
Flow Rate: 0.4 - 0.5 mL/min
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.
-
MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI+) source.[15]
4. Data Acquisition and Processing:
-
Monitor the specific MRM transitions for both sulfapyridine and its ¹³C₆-labeled internal standard.
-
Integrate the chromatographic peaks for both the analyte and the IS.
-
Calculate the peak area ratio (PAR) of the analyte to the IS for all samples.
-
Generate a calibration curve by plotting the PAR of the calibration standards against their known concentrations, using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of sulfapyridine in QC and unknown samples by interpolating their PAR values from the calibration curve.
3.2 Quantitative Data and Method Validation Parameters
The performance of the method must be rigorously assessed according to regulatory guidelines.[3][9]
Table 1: Key Mass Spectrometric Parameters
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Rationale for Transition |
| Sulfapyridine | 250.1 | 156.0 | The [M+H]⁺ ion fragmenting to the stable aminobenzenesulfonyl moiety is a characteristic and robust transition for sulfonamides.[16] |
| Sulfapyridine | 250.1 | 92.0 | Fragmentation yielding the aniline radical cation is another common and specific pathway.[16] |
| Sulfapyridine-(phenyl-13C6) | 256.1 | 162.0 | The +6 Da mass shift is maintained in the aminobenzenesulfonyl fragment containing the labeled phenyl ring. |
| Sulfapyridine-(phenyl-13C6) | 256.1 | 98.0 | The +6 Da shift is also observed in the labeled aniline fragment. |
Table 2: Typical Bioanalytical Method Validation Acceptance Criteria (per FDA M10 Guidance)
| Parameter | Acceptance Criteria | Causality and Importance |
| Accuracy & Precision | Within-run and between-run precision (%CV) ≤15% (≤20% at LLOQ). Mean accuracy (%RE) within ±15% of nominal (±20% at LLOQ).[9] | Demonstrates the method is repeatable and provides results close to the true value. The IS is critical for achieving this by minimizing variability. |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in at least six unique blank matrix sources. Response should be <20% of LLOQ for the analyte and <5% for the IS. | Ensures that other components in the biological matrix do not affect the quantification, proving the method is measuring only the intended compounds. |
| Matrix Effect | The matrix factor (response in presence of matrix vs. response in neat solution) should be consistent, with a %CV ≤15%. | Confirms that the SIL-IS adequately compensates for ion suppression/enhancement across different sources of biological matrix. |
| Recovery | Not required to be 100%, but must be consistent and reproducible. | The IS corrects for incomplete recovery; consistency shows the extraction process is controlled. |
| Stability | Analyte must be stable under all relevant conditions (bench-top, freeze-thaw, long-term storage). Analyte stability in QCs should be within ±15% of nominal concentrations. | Ensures that the measured concentration reflects the true concentration at the time of sample collection, not an artifact of degradation. |
Conclusion
Sulfapyridine-(phenyl-13C6) is more than a mere reagent; it is a critical component of a robust analytical system designed to produce unequivocal quantitative data. Its mechanism of action is based on the elegant principle of isotope dilution, where its near-identical physicochemical properties to native sulfapyridine allow it to perfectly track and correct for variations inherent in the bioanalytical process. The strategic choice of stable, non-exchangeable ¹³C labeling on the phenyl ring ensures co-elution and avoids the potential pitfalls of deuterium isotope effects. By incorporating Sulfapyridine-(phenyl-13C6) into a properly validated LC-MS/MS method, researchers and drug development professionals can have the highest degree of confidence in their data, satisfying the stringent requirements for scientific integrity and regulatory submission.
References
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Kellermann, T. et al. (2023). An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Available at: [Link]
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Epov, V. N. et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. Available at: [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. Available at: [Link]
-
Berg, T. et al. (2014). Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]
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Fiveable Inc. Principles of mass spectrometry | Isotope Geochemistry Class Notes. Fiveable. Available at: [Link]
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University of Melbourne. An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta. Find an Expert. Available at: [Link]
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Macher, M. et al. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Carbohydrate Polymers. Available at: [Link]
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ResearchGate. Overview of the analysis of sulfapyridine from LC-MS/MS. ResearchGate. Available at: [Link]
-
Li, W. et al. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B. Available at: [Link]
-
U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available at: [Link]
-
Vogl, J., & Pritzkow, W. (2010). Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. ResearchGate. Available at: [Link]
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Wikipedia. Isotope dilution. Wikipedia. Available at: [Link]
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Klagkou, K. et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. FDA. Available at: [Link]
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Jaber, M. A. et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods. Available at: [Link]
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Romer Labs. The Advantage of Fully Stable 13C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. Food Risk Management. Available at: [Link]
-
Murphy, R. C. (2011). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis. Available at: [Link]
-
Berg, T., & Gustavsson, K. (2014). Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]
-
International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. ICH. Available at: [Link]
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Giera, M. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. MDPI. Available at: [Link]
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Federal Register. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Federal Register. Available at: [Link]
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An In-depth Technical Guide to Understanding the Mass Shift of Sulfapyridine-(phenyl-13C6)
This guide provides a detailed examination of the mass shift observed in Sulfapyridine-(phenyl-13C6), a stable isotope-labeled internal standard (SIL-IS) crucial for quantitative bioanalysis. Designed for researchers, scientists, and drug development professionals, this document elucidates the theoretical underpinnings, practical applications, and analytical methodologies pertinent to this compound.
The Principle of Isotopic Labeling in Quantitative Analysis
In the realm of pharmacokinetics and drug metabolism, accurate quantification of therapeutic agents in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity.[1][2] The reliability of LC-MS/MS quantification is significantly enhanced by the use of an appropriate internal standard (IS).[3]
An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization efficiency and matrix effects, thereby correcting for variations during sample preparation and analysis. A Stable Isotope-Labeled Internal Standard (SIL-IS) is the most effective choice, as it is chemically identical to the analyte, differing only in the mass of one or more of its atoms.[4] Sulfapyridine-(phenyl-13C6) is the SIL-IS for Sulfapyridine, a sulfonamide antibiotic.[5] The six ¹³C atoms incorporated into the phenyl ring provide a distinct and predictable mass shift, making it an exemplary tool for precise quantification.[3][6]
Theoretical Basis of the Mass Shift
The mass shift between an analyte and its SIL-IS is the cornerstone of its utility. This shift is a direct result of replacing naturally abundant, lighter isotopes with heavier, stable isotopes.
Calculation of the Mass Shift
The mass of an atom is determined by the sum of its protons and neutrons. The most common isotope of carbon is ¹²C, containing 6 protons and 6 neutrons. The stable isotope ¹³C contains 6 protons and 7 neutrons. This additional neutron results in a mass increase of approximately 1 Dalton (Da) per ¹³C atom.
For Sulfapyridine-(phenyl-13C6), six ¹²C atoms in the phenyl ring are replaced with ¹³C atoms. Therefore, the theoretical nominal mass shift is +6 Da.[6]
To be more precise, we must consider the monoisotopic masses:
-
¹²C: 12.000000 Da
-
¹³C: 13.003355 Da
The mass difference per substitution is: 13.003355 Da - 12.000000 Da = 1.003355 Da
For six substitutions, the precise mass shift is: 6 * 1.003355 Da = 6.02013 Da
This calculated shift is what high-resolution mass spectrometers can discern, confirming the identity and isotopic purity of the standard.
Tabulated Physicochemical Properties
| Property | Sulfapyridine | Sulfapyridine-(phenyl-13C6) |
| Chemical Formula | C₁₁H₁₁N₃O₂S | C₅¹³C₆H₁₁N₃O₂S |
| Average Molecular Weight | 249.29 g/mol [5] | 255.24 g/mol |
| Monoisotopic Mass | 249.05754 Da | 255.07767 Da |
| Nominal Mass Shift | - | +6 Da |
| Exact Mass Shift | - | +6.02013 Da |
Experimental Verification and Application
The theoretical mass shift is confirmed experimentally using mass spectrometry. A typical workflow involves liquid chromatography for separation followed by tandem mass spectrometry for detection and quantification, often in Multiple Reaction Monitoring (MRM) mode.[1][7]
Analytical Workflow Overview
The process ensures that the analyte and its SIL-IS are treated identically, minimizing analytical variability.
Detailed Experimental Protocol: Quantification in Human Plasma
This protocol is a representative method for the analysis of Sulfapyridine in a biological matrix.
1. Materials and Reagents:
-
Sulfapyridine and Sulfapyridine-(phenyl-13C6) analytical standards.
-
LC-MS grade acetonitrile, methanol, and water.
-
Formic acid (≥98%).
-
Human plasma (K₂EDTA as anticoagulant).
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Sulfapyridine and Sulfapyridine-(phenyl-13C6) in methanol.
-
Working Standard Solutions: Serially dilute the Sulfapyridine stock to prepare calibration curve standards (e.g., 10-10,000 ng/mL) in 50:50 methanol:water.[7]
-
Internal Standard Working Solution (100 ng/mL): Dilute the Sulfapyridine-(phenyl-13C6) stock solution in 50:50 methanol:water.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, standard, or unknown), add 20 µL of the IS working solution (100 ng/mL). Vortex briefly. This step is critical for ensuring the IS is present to account for any variability in the subsequent steps.
-
Add 300 µL of cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.[8][9]
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: UHPLC system.
-
Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm). A C18 phase provides excellent retention and peak shape for sulfonamides.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[10]
-
Gradient: A typical gradient might start at 5% B, ramp to 95% B, hold, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Ion Mode (ESI+).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions.
Understanding Fragmentation and the Mass Shift in MS/MS
In tandem mass spectrometry (MS/MS), precursor ions are selected and fragmented to produce characteristic product ions. The mass shift from the ¹³C labeling must be evident in both the precursor and the resulting fragment ions that retain the label.
The primary fragmentation of many sulfonamides occurs at the sulfonamide bond.[11][12]
As illustrated, the +6 Da mass shift is observed in the precursor ion (250.1 → 256.1) and in the fragment ion that contains the labeled phenyl ring (156.0 → 162.0). The fragment corresponding to the unlabeled aminopyridine moiety remains unchanged (m/z 93.0). This conservation of the mass shift in a major product ion is a critical feature for a reliable SIL-IS, confirming that the fragmentation pathway is predictable and that the label is in a stable position.
Optimized MRM Transitions
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Rationale |
| Sulfapyridine (Analyte) | 250.1 | 156.0 | This is a highly specific and abundant fragment, ideal for quantification.[11] |
| Sulfapyridine-(phenyl-13C6) (IS) | 256.1 | 162.0 | The +6 Da shift is maintained, ensuring no crosstalk with the analyte channel. |
Method Validation and Regulatory Context
Any bioanalytical method used to support drug development must be rigorously validated to ensure its reliability.[13] Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide clear guidance on this process.[4][14][15]
Key validation parameters include:
-
Selectivity: The ability to measure the analyte without interference from matrix components.[13]
-
Accuracy & Precision: Accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). Precision, expressed as the coefficient of variation (CV%), should not exceed 15% (20% at LLOQ).[16]
-
Calibration Curve: Demonstrates the relationship between instrument response and concentration. A correlation coefficient (r²) >0.99 is expected.[16]
-
Stability: Analyte stability must be assessed under various conditions (e.g., freeze-thaw, bench-top, long-term storage).
The use of a high-quality SIL-IS like Sulfapyridine-(phenyl-13C6) is strongly recommended by regulatory agencies as it helps ensure the method's ruggedness and reliability.[4] The stable isotope label should have high isotopic purity and not undergo any exchange reactions.[4]
Conclusion
Sulfapyridine-(phenyl-13C6) serves as a quintessential example of a stable isotope-labeled internal standard. Its predictable +6 Da mass shift, which is conserved through mass spectrometric fragmentation, allows for highly accurate and precise quantification of Sulfapyridine in complex biological matrices. Understanding the theoretical basis of this mass shift, combined with a robust, validated LC-MS/MS protocol, provides the foundation for generating high-quality bioanalytical data that meets stringent scientific and regulatory standards.
References
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Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Gao, L., et al. (2019). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. PubMed Central. Retrieved January 23, 2026, from [Link]
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Overview of the analysis of sulfapyridine from LC-MS/MS. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Theoretical modeling of 13C NMR chemical shifts-How to use the calculation results. (n.d.). ScienceDirect. Retrieved January 23, 2026, from [Link]
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Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Retrieved January 23, 2026, from [Link]
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Sulfapyridine. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
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Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). FDA. Retrieved January 23, 2026, from [Link]
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Sulfapyridine. (n.d.). NIST WebBook. Retrieved January 23, 2026, from [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
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Zhao, L., & Stevens, J. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Agilent Technologies. Retrieved January 23, 2026, from [Link]
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Munger, J., et al. (2014). A roadmap for interpreting 13C metabolite labeling patterns from cells. PubMed Central. Retrieved January 23, 2026, from [Link]
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Perreault, H., et al. (2011). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Retrieved January 23, 2026, from [Link]
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Ding, L., et al. (2011). Determination of sulphasalazine and its main metabolite sulphapyridine and 5-aminosalicylic acid in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study. PubMed. Retrieved January 23, 2026, from [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). AAPS. Retrieved January 23, 2026, from [Link]
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Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. (n.d.). NIH. Retrieved January 23, 2026, from [Link]
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LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. (2018). Journal of Applied Pharmaceutical Science. Retrieved January 23, 2026, from [Link]
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13C chemical shift calculations. (n.d.). Steffen's Chemistry Pages. Retrieved January 23, 2026, from [Link]
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Bioanalytical Method Validation. (n.d.). FDA. Retrieved January 23, 2026, from [Link]
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Sulfamerazine-(phenyl-13C6). (n.d.). Krackeler Scientific. Retrieved January 23, 2026, from [Link]
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Calculation of 13 C chemical shift values #nmr #cmr. (2024). YouTube. Retrieved January 23, 2026, from [Link]
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Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? (n.d.). PMC - NIH. Retrieved January 23, 2026, from [Link]
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Shaw, C., et al. (1983). Simultaneous determination of sulfasalazine and its metabolites sulfapyridine and N-acetylsulfapyridine in human serum by ion-pair high-performance liquid chromatography using a polymer-based column. PubMed. Retrieved January 23, 2026, from [Link]
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Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. Retrieved January 23, 2026, from [Link]
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GSK343: A Comprehensive Technical Guide for Researchers
Disclaimer: The provided CAS number 1228182-45-3 corresponds to Sulfapyridine-13C6, a stable isotope-labeled version of the antibiotic sulfapyridine. However, the context of the user request for an in-depth technical guide for researchers in drug development strongly suggests that the intended subject is GSK343 , a potent EZH2 inhibitor, which has a different CAS number (1346704-33-3). This guide will focus on GSK343, assuming a typographical error in the provided CAS number, as GSK343 is a compound of significant interest in the specified field.
Introduction
GSK343 is a highly potent and selective, S-adenosyl-L-methionine (SAM)-competitive inhibitor of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2).[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27).[1] Aberrant EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[1][2] Developed by GlaxoSmithKline, GSK343 serves as a valuable chemical probe for elucidating the biological functions of EZH2 in health and disease.[2] This guide provides an in-depth overview of the physicochemical properties, mechanism of action, research applications, and experimental protocols for GSK343.
Physicochemical Properties
A thorough understanding of the physicochemical properties of GSK343 is essential for its effective use in experimental settings.
| Property | Value | Source |
| CAS Number | 1346704-33-3 | [3] |
| Molecular Formula | C₃₁H₃₉N₇O₂ | [2] |
| Molecular Weight | 541.69 g/mol | [3][4] |
| IUPAC Name | N-[(6-methyl-2-oxo-4-propyl-1,2-dihydropyridin-3-yl)methyl]-1-(propan-2-yl)-6-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]-1H-indazole-4-carboxamide | [2] |
| Purity | ≥98% (HPLC) | [3] |
| Solubility | DMSO: 100 mg/mL (184.6 mM), Ethanol: 4 mg/mL, Water: Insoluble | [4] |
| Storage | Store at -20°C | [3] |
Mechanism of Action and Biological Effects
GSK343 exerts its biological effects through the potent and selective inhibition of EZH2.[4] It acts as a SAM-competitive inhibitor, binding to the active site of EZH2 and preventing the transfer of a methyl group from SAM to the lysine 27 residue of histone H3.[1] This leads to a global reduction in H3K27 methylation, a key epigenetic mark associated with transcriptional repression.[1][2]
The inhibition of EZH2 by GSK343 has been shown to have several downstream effects:
-
Reactivation of Tumor Suppressor Genes: By decreasing H3K27me3 levels, GSK343 can lead to the reactivation of silenced tumor suppressor genes.[5]
-
Inhibition of Cancer Cell Proliferation: GSK343 has been demonstrated to inhibit the proliferation of various cancer cell lines, including those from breast, prostate, and ovarian cancers.[4][5]
-
Induction of Apoptosis: In some cancer cell types, GSK343 treatment can induce programmed cell death.[4]
-
Induction of Autophagy: GSK343 has been reported to induce autophagy in breast cancer cells.[4][6]
-
Suppression of Cancer Stem-like Phenotypes: Studies in glioma have shown that GSK343 can attenuate the stemness of glioma stem cells.[5][6]
-
Reversal of Epithelial-to-Mesenchymal Transition (EMT): GSK343 can reverse the mesenchymal transition in glioma cells, a process associated with increased cell migration and invasion.[5]
Signaling Pathway Diagram
Caption: Mechanism of action of GSK343 as an EZH2 inhibitor.
Applications in Research and Drug Development
GSK343 is a widely used tool in cancer research and drug development to investigate the role of EZH2 in various malignancies.
-
Cancer Biology: GSK343 is employed to study the effects of EZH2 inhibition on cell proliferation, migration, invasion, and apoptosis in a wide range of cancer cell lines and animal models.[5][7] For instance, it has been shown to suppress cell proliferation and invasion in glioma cells.[5]
-
Epigenetics Research: As a selective EZH2 inhibitor, GSK343 is instrumental in dissecting the role of H3K27 methylation in gene regulation and chromatin dynamics.[2]
-
Drug Discovery: GSK343 serves as a reference compound in the development of novel EZH2 inhibitors with improved pharmacological properties.[1]
-
Stem Cell Biology: The role of EZH2 in maintaining stem cell pluripotency and differentiation can be investigated using GSK343.[5][6]
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol describes a general procedure for assessing the effect of GSK343 on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
GSK343 stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Prepare serial dilutions of GSK343 in complete culture medium from the stock solution. A typical concentration range to test is 1-25 µM.[7] Include a vehicle control (DMSO) at the same final concentration as in the highest GSK343 treatment.
-
Remove the medium from the wells and add 100 µL of the GSK343 dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis of H3K27me3 Levels
This protocol outlines the steps to measure the effect of GSK343 on the levels of H3K27 trimethylation.
Materials:
-
Cells treated with GSK343 or vehicle control
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading.
In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of GSK343 in a mouse xenograft model.[5][8]
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line capable of forming tumors in mice
-
GSK343
-
Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[9]
-
Calipers
-
Syringes and needles
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer GSK343 (e.g., 5-10 mg/kg) or vehicle to the respective groups via an appropriate route (e.g., intraperitoneal injection) on a predetermined schedule (e.g., daily or every other day).[5][8]
-
Measure the tumor volume with calipers every few days.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).[5][6]
Conclusion
GSK343 is a powerful and selective EZH2 inhibitor that has become an indispensable tool for researchers in the fields of epigenetics and cancer biology. Its ability to specifically target EZH2 allows for the detailed investigation of the biological consequences of inhibiting this key epigenetic regulator. The experimental protocols provided in this guide offer a starting point for researchers to explore the potential of GSK343 in their own studies. As our understanding of the role of EZH2 in disease continues to grow, the importance of chemical probes like GSK343 in the development of novel therapeutic strategies is undeniable.
References
-
Structural Genomics Consortium. GSK343. [Link]
-
PubMed Central. The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells. [Link]
-
PubMed Central. GSK343, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways. [Link]
-
Oncotarget. The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells. [Link]
-
MDPI. GSK343, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways. [Link]
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- 5. The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
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A Technical Guide to the Structural Elucidation of Sulfapyridine-(phenyl-13C6)
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of Sulfapyridine-(phenyl-13C6), a stable isotope-labeled (SIL) internal standard crucial for quantitative bioanalysis. We delve into the core analytical methodologies, emphasizing the synergistic application of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy to confirm identity, isotopic purity, and the precise location of the 13C labels. This document is intended for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design, ensuring a self-validating and robust characterization process.
Introduction: The Role of Sulfapyridine and its Labeled Analogue
Sulfapyridine is a sulfonamide antibiotic that was historically used for treating bacterial infections.[1][2] While its systemic use in humans has declined due to risks like crystalluria and agranulocytosis, it remains a critical metabolite of the anti-inflammatory drug Sulfasalazine and sees use in veterinary medicine.[1][3][4] In modern analytical chemistry, particularly in pharmacokinetic and metabolic studies, the use of a stable isotope-labeled internal standard is the gold standard for achieving the highest accuracy and precision in quantification.[5][6][7]
Sulfapyridine-(phenyl-13C6) is the ideal internal standard for quantitative assays of Sulfapyridine.[8][9] By incorporating six ¹³C atoms into the phenyl ring, the molecule's mass is shifted by +6 Da. This mass difference allows it to be distinguished from the unlabeled analyte by a mass spectrometer, yet it retains nearly identical physicochemical properties (e.g., chromatographic retention time, extraction recovery, and ionization efficiency).[10][11] This co-elution and similar behavior in the ion source effectively normalizes for variations during sample preparation and analysis, correcting for matrix effects that can plague quantitative LC-MS methods.[6][7]
The structural elucidation of this SIL is not a mere formality; it is a mandatory step to validate its integrity as an analytical standard. The process must unequivocally confirm three key attributes:
-
Molecular Integrity: The fundamental structure of Sulfapyridine is correct.
-
Isotopic Incorporation: The molecule has incorporated the expected number of ¹³C atoms.
-
Label Position: The ¹³C atoms are located exclusively on the phenyl ring as intended.
This guide outlines a logical, multi-pillar analytical workflow to achieve this confirmation with a high degree of scientific certainty.
Caption: Overall workflow for the structural validation of Sulfapyridine-(phenyl-13C6).
Pillar 1: Mass Spectrometry for Molecular Weight and Isotopic Fidelity
Expertise & Experience: Mass spectrometry is the definitive first step in the analysis. Its unparalleled sensitivity and mass accuracy allow for the direct confirmation of successful isotopic incorporation. High-Resolution Mass Spectrometry (HRMS), such as that performed on an Orbitrap or Time-of-Flight (TOF) instrument, is the preferred technique over nominal mass instruments (e.g., quadrupoles) for this purpose.[3] The rationale is that HRMS provides a measured mass with enough precision (typically <5 ppm error) to validate the elemental composition of the molecule, lending immense confidence to its identity.
Trustworthiness: The protocol becomes self-validating by comparing the experimentally measured monoisotopic mass of the labeled compound to its theoretical value. The expected mass difference between the labeled and any residual unlabeled Sulfapyridine provides an internal cross-check.
High-Resolution Mass Spectrometry (HRMS) Analysis
The primary goal is to verify the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺.
Data Presentation: Theoretical vs. Expected Mass
| Compound | Chemical Formula | Theoretical Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |
| Sulfapyridine | C₁₁H₁₁N₃O₂S | 249.0572 | 250.0645 |
| Sulfapyridine-(phenyl-¹³C₆) | C₅¹³C₆H₁₁N₃O₂S | 255.0773 | 256.0846 |
Data sourced from PubChem and Benchchem.[8][12]
Experimental Protocol: LC-HRMS
-
Standard Preparation: Prepare a 1 µg/mL solution of Sulfapyridine-(phenyl-13C6) in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
-
Chromatography (HPLC/UHPLC):
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is typically used for sulfonamides.[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 3 minutes, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Orbitrap or Q-TOF):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full Scan MS.
-
Mass Range: m/z 100-500.
-
Resolution: Set to >60,000 FWHM.
-
Key Ion Source Parameters: Capillary Voltage: 3.5 kV; Gas Temperature: 320 °C.
-
Data Interpretation and Validation
The resulting mass spectrum should show a dominant peak corresponding to the [M+H]⁺ ion of Sulfapyridine-(phenyl-13C6) at m/z 256.0846 . The measured mass should be within 5 ppm of the theoretical value. Furthermore, analysis of the isotopic distribution pattern can confirm the isotopic purity, which should typically be >99% for a high-quality standard.[8] Tandem MS (MS/MS) can be employed to analyze fragment ions, which will also show a +6 Da shift for any fragments containing the phenyl ring, providing further structural confirmation.[3][8]
Caption: Logic diagram showing how MS/MS fragmentation confirms label location.
Pillar 2: NMR Spectroscopy for Positional Verification
Expertise & Experience: While MS confirms that the label has been incorporated, it does not definitively prove where. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguously determining the precise location of isotopic labels.[8][13] By analyzing the chemical environment of each carbon and proton, we can create a detailed structural map.
Trustworthiness: The key to this analysis is a comparative approach. By acquiring spectra for both unlabeled Sulfapyridine and Sulfapyridine-(phenyl-13C6), we can directly observe the changes induced by the isotopic substitution. The ¹³C NMR spectrum provides the most direct evidence.
¹³C NMR: Direct Evidence of Incorporation
In an unlabeled sample, the ¹³C signals are observed at their natural abundance (~1.1%). In Sulfapyridine-(phenyl-13C6), the signals for the six carbons in the phenyl ring will be dramatically enhanced due to their ~99% enrichment.[8] Additionally, complex splitting patterns will emerge due to ¹³C-¹³C spin-spin coupling, which is absent in the unlabeled compound. The chemical shifts for the labeled phenyl ring are expected to appear between δ 115–140 ppm.[8]
¹H NMR: Corroborative Evidence
While ¹H NMR observes protons, the presence of the ¹³C isotopes on the adjacent phenyl ring subtly alters the electronic environment, which can cause small upfield shifts (typically 0.1-0.3 ppm) in the signals of the attached aromatic protons.[8] This provides secondary, corroborative evidence of the label's location.
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve ~10 mg of the sample (both labeled and unlabeled standards in separate tubes) in ~0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: A 500 MHz (or higher) NMR spectrometer is recommended for optimal resolution.[14]
-
¹H NMR Acquisition:
-
Experiment: Standard 1D proton experiment.
-
Spectral Width: ~16 ppm.
-
Number of Scans: 16-32.
-
-
¹³C NMR Acquisition:
-
Experiment: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30).
-
Spectral Width: ~240 ppm.
-
Number of Scans: 1024 or more (may require several hours).
-
-
2D NMR (Optional but Recommended): An HSQC (Heteronuclear Single Quantum Coherence) experiment can be run to correlate the proton signals with their directly attached carbon signals, providing definitive assignment of all atoms in the phenyl ring and confirming their labeled status.
Data Interpretation and Validation
Data Presentation: Expected NMR Chemical Shifts
| Nucleus | Observation in Sulfapyridine-(phenyl-¹³C₆) | Significance |
| ¹³C | Six highly intense signals with ¹³C-¹³C splitting between δ 115-140 ppm. | Direct confirmation of ¹³C₆ incorporation specifically in the phenyl ring.[8] |
| ¹H | Minor upfield shifts for protons on the phenyl ring compared to unlabeled standard. | Reflects changes in the electronic environment due to isotopic substitution, confirming label location.[8] |
By overlaying the ¹H and ¹³C spectra of the labeled and unlabeled compounds, the differences become immediately apparent, providing irrefutable proof of the structure and labeling site.
Supporting Analyses: Purity and Solid-State Structure
While MS and NMR confirm the molecular structure, a complete characterization also involves assessing purity and, if required, the solid-state form.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a cornerstone technique for assessing the chemical purity of the standard.[8] A properly developed method should show a single, sharp peak for the main compound, allowing for the quantification of any impurities. Purity is typically calculated based on the area percentage of the main peak.
-
X-Ray Crystallography: For definitive solid-state structure, single-crystal X-ray diffraction can be employed. This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice. While not mandatory for routine use as an internal standard, it is the ultimate confirmation of structure.
Conclusion: A Self-Validating System for Structural Integrity
The structural elucidation of Sulfapyridine-(phenyl-13C6) is a critical process that underpins its use as a reliable internal standard in regulated bioanalysis. The workflow described in this guide, centered on the orthogonal and complementary techniques of High-Resolution Mass Spectrometry and NMR Spectroscopy, constitutes a robust, self-validating system. HRMS confirms the correct molecular weight and isotopic enrichment, while NMR provides unambiguous proof of the label's specific location on the phenyl ring. Supported by chromatographic purity analysis, this multi-faceted approach provides the highest degree of confidence in the identity, quality, and fitness-for-purpose of this essential analytical reagent, aligning with the principles of analytical procedure validation outlined by regulatory bodies like the FDA.[15][16][17]
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Safeguarding Isotopic Integrity: A Technical Guide to the Chemical Stability and Storage of Sulfapyridine-(phenyl-13C6)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of a Stable Isotope Labeled Internal Standard
Sulfapyridine-(phenyl-13C6) is a stable isotope-labeled (SIL) analogue of the sulfonamide antibiotic, sulfapyridine.[1] Its primary application lies in its use as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[2] By incorporating six 13C atoms into the phenyl ring, this compound becomes distinguishable from its unlabeled counterpart by mass spectrometry, while retaining nearly identical chemical and physical properties. This chemical similitude is paramount, as it ensures that the SIL internal standard behaves in the same manner as the analyte of interest during sample preparation, chromatography, and ionization, thereby correcting for matrix effects and improving the accuracy and precision of analytical measurements.[2][3] However, the reliability of any analytical method hinges on the presumed stability of its internal standard. This guide provides a comprehensive overview of the chemical stability of Sulfapyridine-(phenyl-13C6) and outlines the optimal conditions for its storage to ensure its isotopic and chemical integrity.
Understanding the Chemical Stability of Sulfapyridine-(phenyl-13C6)
The stability of Sulfapyridine-(phenyl-13C6) is intrinsically linked to the stability of the parent molecule, sulfapyridine. The introduction of stable isotopes such as 13C does not typically alter the chemical reactivity of a molecule in a way that would significantly impact its degradation pathways under normal storage and handling conditions.[3] The kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution, is generally negligible for 13C in reactions where the carbon-carbon or carbon-hydrogen bonds of the phenyl ring are not undergoing cleavage in the rate-determining step.[4][5] Therefore, the degradation profile of Sulfapyridine-(phenyl-13C6) is expected to mirror that of sulfapyridine.
Key Factors Influencing Stability:
-
Hydrolysis: Sulfapyridine can undergo hydrolysis, particularly under acidic or basic conditions. The primary site of hydrolytic cleavage is the sulfonamide bond (S-N bond).[6]
-
Photodegradation: Exposure to light, particularly UV radiation, is a significant factor in the degradation of sulfapyridine.[7] Photodegradation can proceed through several mechanisms, including photoinduced hydrolysis, photo-oxidation, and desulfonation.[8] Studies have shown that under simulated sunlight, sulfapyridine can be completely removed from an aqueous solution at pH 8 within 120 minutes.[8]
-
Oxidation: The amino group on the phenyl ring and the sulfonamide group are susceptible to oxidation.[7] Oxidative degradation can be initiated by atmospheric oxygen, trace metals, or oxidizing agents.
-
Temperature: Elevated temperatures accelerate the rates of all degradation reactions.
Predicted Degradation Pathways of Sulfapyridine
The primary degradation pathways for sulfapyridine, and by extension Sulfapyridine-(phenyl-13C6), involve the cleavage of the sulfonamide bond and modifications to the aniline and pyridine rings.
Caption: Predicted degradation pathways for Sulfapyridine-(phenyl-13C6).
Recommended Storage and Handling Conditions
To maintain the chemical and isotopic integrity of Sulfapyridine-(phenyl-13C6), it is imperative to adhere to strict storage and handling protocols.
Summary of Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | +4°C | To minimize the rate of all potential degradation reactions. |
| Light | Protect from light | To prevent photodegradation, a primary degradation pathway for sulfapyridine.[7][8] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To minimize oxidative degradation. |
| Form | Solid (neat) | Solid-state is generally more stable than solutions. |
| Container | Tightly sealed, amber glass vial | To protect from light and moisture, and prevent atmospheric contamination. |
Vendor-specific recommendations for VETRANAL® analytical standard suggest a limited shelf life with an expiry date provided on the label.[9]
Handling Procedures:
-
Aliquoting: To prevent repeated freeze-thaw cycles and exposure of the bulk material to atmospheric conditions, it is recommended to aliquot the standard into smaller, single-use quantities upon receipt.
-
Solutions: If stock solutions are prepared, they should be stored at or below -20°C and protected from light. The stability of the compound in solution will depend on the solvent used and the storage temperature. Long-term stability of stock solutions should be periodically verified.[10]
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area, wearing appropriate PPE, including gloves, safety glasses, and a lab coat.
Experimental Protocols for Stability Assessment
A robust stability-indicating analytical method is essential to monitor the integrity of Sulfapyridine-(phenyl-13C6). High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is a suitable technique.[9]
Stability-Indicating HPLC Method
A previously validated stability-indicating HPLC method for sulfapyridine can be adapted for Sulfapyridine-(phenyl-13C6).[7]
-
Column: C18 (250 x 4.6 mm, 5 µm)[7]
-
Mobile Phase: Acetonitrile:0.1% Formic acid (30:70 v/v)[7]
-
Flow Rate: 1.0 mL/min[7]
-
Detection: Photodiode Array (PDA) detector at 265 nm[7]
-
Retention Time of Sulfapyridine: ~4.56 min[7]
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are crucial for identifying potential degradation products and validating the stability-indicating nature of the analytical method.[11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12][13]
Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Step-by-Step Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of Sulfapyridine-(phenyl-13C6) in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specified duration.
-
At defined time points, withdraw samples, neutralize with a suitable base (e.g., 0.1 M NaOH), and dilute with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Maintain at room temperature or heat gently if necessary.
-
At defined time points, withdraw samples, neutralize with a suitable acid (e.g., 0.1 M HCl), and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the mixture at room temperature and protected from light.
-
At defined time points, withdraw samples and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Solid State: Place a known amount of the solid compound in a controlled temperature oven (e.g., 60°C).
-
Solution State: Place an aliquot of the stock solution in a controlled temperature oven.
-
At defined time points, withdraw samples, dissolve the solid sample in a suitable solvent, and dilute appropriately for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11]
-
A control sample should be kept in the dark under the same temperature conditions.
-
At the end of the exposure period, prepare the samples for HPLC analysis.
-
Conclusion: Ensuring Analytical Confidence
The integrity of quantitative data generated using Sulfapyridine-(phenyl-13C6) as an internal standard is directly dependent on its chemical and isotopic stability. By understanding its degradation pathways, which are analogous to those of unlabeled sulfapyridine, and by implementing stringent storage and handling protocols, researchers can ensure the long-term viability of this critical analytical reagent. The recommended storage condition for Sulfapyridine-(phenyl-13C6) is at +4°C, protected from light and moisture. Regular verification of its purity using a validated stability-indicating HPLC method is a crucial component of good laboratory practice and ensures the continued accuracy and reliability of analytical results.
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved January 24, 2026, from [Link]
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Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved January 24, 2026, from [Link]
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- 10. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. sgs.com [sgs.com]
Methodological & Application
Application Note: Quantitative Analysis of Sulfapyridine in Food Matrices using Sulfapyridine-(phenyl-13C6) as an Internal Standard by LC-MS/MS
Introduction: Sulfapyridine, a sulfonamide antibiotic, has been utilized in veterinary medicine to treat and prevent bacterial infections in food-producing animals.[1] Consequently, residues of this drug can be present in food products such as meat, poultry, and milk, posing potential health risks to consumers, including allergic reactions and the development of antibiotic resistance.[2] Regulatory bodies worldwide have established maximum residue limits (MRLs) for sulfapyridine in various foodstuffs to ensure consumer safety.[2][3] Accurate and reliable analytical methods are therefore essential for the monitoring of sulfapyridine residues in food.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the determination of veterinary drug residues due to its high selectivity and sensitivity.[4][5] However, the complexity of food matrices can lead to significant matrix effects, which can suppress or enhance the analyte signal, leading to inaccurate quantification.[6] The use of a stable isotope-labeled internal standard, such as Sulfapyridine-(phenyl-13C6), is a robust strategy to mitigate these matrix effects. This internal standard co-elutes with the native sulfapyridine and experiences similar ionization suppression or enhancement, allowing for accurate correction of the analytical signal and reliable quantification.[7]
This application note provides a detailed protocol for the quantitative analysis of sulfapyridine in food matrices, specifically chicken muscle, using Sulfapyridine-(phenyl-13C6) as an internal standard with LC-MS/MS. The protocol covers sample preparation, instrumental analysis, and method validation according to established international guidelines.
Core Principles: The Role of an Isotopic Internal Standard
The fundamental principle behind using Sulfapyridine-(phenyl-13C6) is to introduce a compound that behaves chemically and physically identically to the analyte of interest (sulfapyridine) throughout the entire analytical process, from extraction to detection. The six ¹³C atoms in the phenyl ring of the internal standard increase its molecular weight by six mass units, allowing it to be distinguished from the native sulfapyridine by the mass spectrometer.[7] By adding a known amount of the internal standard to the sample at the beginning of the extraction, any loss of analyte during sample processing or fluctuations in instrument response will affect both the analyte and the internal standard proportionally. The quantification is then based on the ratio of the analyte peak area to the internal standard peak area, which remains constant even with variations in sample recovery or injection volume. This ratiometric approach significantly improves the accuracy and precision of the analytical method.
Experimental Protocol
Reagents and Materials
-
Sulfapyridine (analytical standard, >98% purity)
-
Sulfapyridine-(phenyl-13C6) (isotopic standard, >99% isotopic purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18.2 MΩ·cm)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Centrifuge tubes (50 mL and 15 mL)
-
Syringe filters (0.22 µm)
-
Analytical balance
Preparation of Standard Solutions
2.1. Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of sulfapyridine and Sulfapyridine-(phenyl-13C6) into separate 10 mL volumetric flasks.
-
Dissolve the standards in methanol and bring to volume.
-
These stock solutions should be stored at -20°C and are typically stable for up to 6 months.
2.2. Intermediate and Working Standard Solutions:
-
Prepare an intermediate stock solution of sulfapyridine at 10 µg/mL by diluting the 1 mg/mL stock solution with methanol.
-
Prepare a working internal standard solution of Sulfapyridine-(phenyl-13C6) at 1 µg/mL by diluting its stock solution with methanol.
-
Prepare a series of calibration standards by appropriate serial dilutions of the 10 µg/mL sulfapyridine intermediate stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations ranging from 1 to 200 ng/mL.[8]
-
Spike each calibration standard with the working internal standard solution to a final concentration of 50 ng/mL.
| Standard Solution | Concentration | Solvent | Storage |
| Sulfapyridine Stock | 1 mg/mL | Methanol | -20°C |
| Sulfapyridine-(phenyl-13C6) Stock | 1 mg/mL | Methanol | -20°C |
| Sulfapyridine Intermediate | 10 µg/mL | Methanol | -20°C |
| Internal Standard Working Solution | 1 µg/mL | Methanol | -20°C |
| Calibration Standards | 1 - 200 ng/mL | 50:50 Methanol:Water | 4°C (prepare fresh weekly) |
Sample Preparation (Chicken Muscle)
This protocol is adapted from the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.[2][9]
-
Homogenization: Homogenize a representative portion of the chicken muscle sample using a high-speed blender or food processor.[10]
-
Weighing and Spiking: Weigh 2 ± 0.1 g of the homogenized tissue into a 50 mL centrifuge tube.[2] Add 50 µL of the 1 µg/mL Sulfapyridine-(phenyl-13C6) working internal standard solution.
-
Extraction: Add 10 mL of acetonitrile to the centrifuge tube.[9] Cap the tube and shake vigorously for 1 minute.
-
Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube. Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 10 minutes at 4°C.[10]
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.
-
Vortex and Centrifuge: Vortex the microcentrifuge tube for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.
-
Final Preparation: Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of 50:50 (v/v) methanol:water. Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Caption: Workflow for the extraction and cleanup of sulfapyridine from chicken muscle.
LC-MS/MS Instrumental Analysis
4.1. Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B over 8 minutes, hold for 2 minutes, then re-equilibrate |
4.2. Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
4.3. MRM Transitions:
For each analyte, at least two MRM transitions (a quantifier and a qualifier) should be monitored for unambiguous identification and quantification.[11]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Sulfapyridine | 250.1 | 156.1 | 92.1 | 20 |
| Sulfapyridine-(phenyl-13C6) | 256.1 | 162.1 | 98.1 | 20 |
Note: Collision energies should be optimized for the specific mass spectrometer being used.
Caption: Schematic of the LC-MS/MS analytical workflow.
Method Validation
The analytical method should be validated to demonstrate its fitness for purpose. Validation should be performed in accordance with guidelines from regulatory bodies such as the FDA or the European Commission.[3] Key validation parameters include:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is demonstrated by the absence of interfering peaks at the retention time of sulfapyridine and its internal standard in blank matrix samples.
-
Linearity and Range: The linearity of the method should be assessed by analyzing the calibration standards over the desired concentration range. A linear regression analysis should be performed, and the coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy (Recovery): The accuracy of the method is determined by spiking blank matrix samples with known concentrations of sulfapyridine at low, medium, and high levels within the calibration range. The recovery should be calculated for each level. According to FDA guidelines, recovery is often expected to be within 80-120%.[6]
-
Precision (Repeatability and Intermediate Precision): Precision is evaluated by replicate analyses of spiked samples. Repeatability (intra-day precision) is assessed on the same day, while intermediate precision (inter-day precision) is assessed on different days. The relative standard deviation (RSD) should typically be ≤ 15%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, typically with a signal-to-noise ratio (S/N) of 3. The LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision, typically with an S/N of 10.
-
Matrix Effects: The influence of the matrix on the ionization of the analyte should be evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of a standard in solvent. The use of the isotopically labeled internal standard is intended to compensate for these effects.
| Validation Parameter | Acceptance Criteria | Reference |
| Linearity (r²) | ≥ 0.99 | [4] |
| Accuracy (Recovery) | 80 - 120% | [4][6] |
| Precision (RSD) | ≤ 15% | [3][4] |
| Specificity | No significant interfering peaks at the analyte retention time | |
| LOQ | S/N ≥ 10 with acceptable accuracy and precision |
Conclusion
The protocol described in this application note provides a robust and reliable method for the quantitative analysis of sulfapyridine in complex food matrices. The use of Sulfapyridine-(phenyl-13C6) as an internal standard is crucial for compensating for matrix effects and ensuring the accuracy and precision of the results. This method, when properly validated, is suitable for routine monitoring of sulfapyridine residues in food to ensure compliance with regulatory limits and protect consumer health.
References
-
Forensic RTI. Selecting and optimizing transitions for LC-MS/MS methods. 2024. Available from: [Link]
-
ResearchGate. MRM Precursor/Product Ion Transitions and Instrument Conditions. Available from: [Link]
-
ResearchGate. Validation of a LC-MS/MS Multiresidue Methodology Based on a QuEChERS Approach for the Determination of Fluoroquinolones, Sulfonamides and Trimethoprim in Poultry and Porcine Kidney According to the Normative Instruction 24/2009-MAPA. Available from: [Link]_
-
LabRulez LCMS. Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Available from: [Link]
-
FAO Knowledge Repository. VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. 1997. Available from: [Link]
-
PubMed. An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta. 2023. Available from: [Link]
-
ResearchGate. Figure 1. Overview of the analysis of sulfapyridine from LC-MS/MS. (a)... Available from: [Link]
-
PubChem. Sulfapyridine. Available from: [Link]
- Google Patents. AU2019212126A1 - Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues.
-
Food Safety Institute. Understanding Method Validation in Food Testing Laboratories. 2025. Available from: [Link]
-
Journal of Entomology and Zoology Studies. Determination of sulfadoxine residues in poultry meat by liquid chromatography and tandem mass spectrometry. 2018. Available from: [Link]
-
PubMed. Determination of Sulfonamides in Chicken Muscle by Pulsed Direct Current Electrospray Ionization Tandem Mass Spectrometry. 2017. Available from: [Link]
-
RSSL. Method Development and Validation for Food and Beverages. Available from: [Link]
-
Arabian Journal of Chemistry. Fast simultaneous determination of 23 veterinary drug residues in fish, poultry, and red meat by liquid chromatography/tandem mass spectrometry. Available from: [Link]
-
ResearchGate. (PDF) Validation Of Analytical Methodologies: Context And Guidelines For And Safety And Innocuity Of Residues In Brazilian Food. 2024. Available from: [Link]
-
ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. 2024. Available from: [Link]
-
Spectroscopy Online. How Do You Prepare Reference Standards and Solutions? 2015. Available from: [Link]
-
SciTePress. Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. Available from: [Link]
-
Pharma Times Official. SOP for Preparation of Working Standards. 2025. Available from: [Link]
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- 5. An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfapyridine-(phenyl-13C6) | 1228182-45-3 | Benchchem [benchchem.com]
- 7. Determination of Sulfonamides in Chicken Muscle by Pulsed Direct Current Electrospray Ionization Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. foodsafety.institute [foodsafety.institute]
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- 11. researchgate.net [researchgate.net]
Application of Sulfapyridine-(phenyl-13C6) for Accurate Quantification of Sulfapyridine in Environmental Samples
Introduction: The Imperative for Precise Monitoring of Sulfonamide Antibiotics in the Environment
Sulfapyridine, a member of the sulfonamide class of antibiotics, has been widely used in both human and veterinary medicine. Its extensive use has led to its emergence as a significant environmental contaminant, primarily through wastewater discharges and agricultural runoff.[1] The presence of sulfapyridine and other antibiotics in aquatic ecosystems is a growing concern due to the potential for the development and spread of antimicrobial resistance, a major global public health threat.[2] Accurate and reliable quantification of sulfapyridine at trace levels in complex environmental matrices, such as surface water and wastewater, is therefore crucial for environmental risk assessment and the development of effective mitigation strategies.
This application note details a robust and highly accurate method for the determination of sulfapyridine in environmental water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with a stable isotope-labeled internal standard, Sulfapyridine-(phenyl-13C6). The use of an isotope dilution technique is the cornerstone of this methodology, providing superior accuracy by compensating for matrix effects and variations in sample preparation and instrument response.[3]
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample prior to any sample processing.[4] In this application, Sulfapyridine-(phenyl-13C6) serves as the ideal internal standard. It is chemically identical to the target analyte, sulfapyridine, ensuring that it behaves in the same manner during extraction, cleanup, and chromatographic separation. However, due to the incorporation of six carbon-13 atoms in its phenyl ring, it has a mass-to-charge ratio (m/z) that is 6 Daltons higher than the native compound.[3] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
By measuring the ratio of the signal from the native sulfapyridine to that of the known amount of added Sulfapyridine-(phenyl-13C6), highly accurate quantification can be achieved. This ratiometric measurement effectively corrects for any analyte loss during sample preparation and compensates for ion suppression or enhancement in the MS source, which are common challenges in the analysis of complex environmental samples.[4]
Analytical Workflow Overview
The analytical workflow for the quantification of sulfapyridine in environmental water samples can be summarized in three main stages: Sample Preparation, LC-MS/MS Analysis, and Data Processing.
Figure 1: A schematic of the analytical workflow for the quantification of sulfapyridine in environmental water samples.
Detailed Protocols
Part 1: Sample Preparation using Solid Phase Extraction (SPE)
Solid Phase Extraction is a crucial step for the pre-concentration of sulfapyridine from large volume water samples and for the removal of interfering matrix components. Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges are well-suited for the extraction of a broad range of acidic, neutral, and basic compounds, including sulfonamides.[5]
Materials:
-
Oasis HLB 6 cc, 500 mg SPE cartridges
-
Methanol (LC-MS grade)
-
Milli-Q water or equivalent
-
Formic acid (reagent grade)
-
Ammonium hydroxide (reagent grade)
-
Nitrogen evaporator
Protocol:
-
Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C and analyze within 48 hours.
-
Internal Standard Spiking: To a 500 mL water sample, add a known amount of Sulfapyridine-(phenyl-13C6) solution to achieve a final concentration of, for example, 100 ng/L.
-
pH Adjustment: Adjust the sample pH to a range of 4-7 using diluted formic acid or ammonium hydroxide. This ensures optimal retention of sulfapyridine on the SPE sorbent.
-
SPE Cartridge Conditioning: Condition the Oasis HLB cartridge by passing 6 mL of methanol followed by 6 mL of Milli-Q water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the 500 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: After the entire sample has passed through, wash the cartridge with 6 mL of Milli-Q water to remove any remaining salts and highly polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes to remove residual water.
-
Elution: Elute the retained sulfapyridine and Sulfapyridine-(phenyl-13C6) with two 4 mL aliquots of methanol.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of a 1:1 methanol:water mixture. The sample is now ready for LC-MS/MS analysis.
Part 2: LC-MS/MS Analysis
The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 40°C |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |
MS/MS Parameters:
The mass spectrometer is operated in positive electrospray ionization mode (+ESI). The specific precursor and product ion transitions for sulfapyridine and Sulfapyridine-(phenyl-13C6) are monitored.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Sulfapyridine | 250.1 | 156.1 (Quantifier) | 20 | 100 |
| 250.1 | 92.1 (Qualifier) | 35 | 100 | |
| Sulfapyridine-(phenyl-13C6) | 256.1 | 162.1 (Quantifier) | 20 | 100 |
Note: The MRM transition for Sulfapyridine-(phenyl-13C6) is inferred based on the fragmentation pattern of the native compound and the +6 Da mass shift in the phenyl ring-containing fragment.
Data Analysis and Method Validation
The quantification of sulfapyridine is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by analyzing a series of standards containing known concentrations of sulfapyridine and a constant concentration of Sulfapyridine-(phenyl-13C6).
Typical Method Validation Parameters:
A comprehensive method validation should be performed to ensure the reliability of the results. The following table presents typical performance characteristics for the analysis of sulfapyridine in water using this method.
| Parameter | Typical Value |
| Linearity Range | 1 - 500 ng/L |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/L |
| Limit of Quantification (LOQ) | 1.5 ng/L |
| Accuracy (Recovery) | 85 - 110% |
| Precision (RSD) | < 15% |
Data compiled from typical performance of similar methods for sulfonamide analysis in environmental water.[5][6]
Conclusion
The use of Sulfapyridine-(phenyl-13C6) as an internal standard in an isotope dilution LC-MS/MS method provides a highly accurate, sensitive, and robust approach for the quantification of sulfapyridine in environmental water samples. The detailed protocol presented in this application note offers a reliable framework for environmental monitoring laboratories, researchers, and regulatory bodies to assess the extent of sulfonamide contamination in aquatic environments. The inherent advantages of the isotope dilution technique, particularly in mitigating matrix effects, ensure the generation of high-quality and defensible data, which is essential for informed decision-making regarding water quality and public health.
References
-
Agilent Technologies. (2023). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from [Link]
- Louw, V., Brownfoot, F., Cluver, C., Decloedt, E., & Kellermann, T. (2023). An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta. Journal of Pharmaceutical and Biomedical Analysis, 235, 115633.
-
Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Retrieved from [Link]
- Vanden Bussche, J., et al. (2014). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Environmental Science and Pollution Research, 21(1), 579-591.
-
U.S. Environmental Protection Agency. (2023). EPA Research on Antibiotic Resistance and Wastewater: A One Health Approach. Retrieved from [Link]
- Gao, S., et al. (2019). Development and validation of an LC-MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials. Journal of Pharmaceutical and Biomedical Analysis, 174, 345-353.
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- 6. researchgate.net [researchgate.net]
Application Note: A Robust and Validated Method for the Quantitative Analysis of Sulfapyridine in Plasma by Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
Sulfapyridine is a sulfonamide antibiotic and a primary active metabolite of sulfasalazine, a drug widely used in the treatment of inflammatory bowel disease and rheumatoid arthritis. Accurate quantification of sulfapyridine in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety and efficacy. This application note presents a detailed, validated protocol for the determination of sulfapyridine in human plasma using the gold-standard technique of isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The principle of isotope dilution mass spectrometry (ID-MS) involves the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, sulfapyridine-d4) as an internal standard to the sample at the beginning of the analytical process.[1][2] This internal standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[3] Because the internal standard and the analyte behave identically during sample preparation and analysis, any loss of analyte during these steps is corrected for by the corresponding loss of the internal standard. This results in highly accurate and precise quantification, minimizing the impact of matrix effects and variations in extraction recovery.[3] This method is designed for researchers, scientists, and drug development professionals who require a reliable and reproducible bioanalytical method.
Principle of the Method
The methodology is based on the principle of isotope dilution, where a stable isotope-labeled internal standard (Sulfapyridine-d4) is spiked into plasma samples.[4][5] This standard behaves identically to the endogenous sulfapyridine throughout the sample preparation and analysis process. Following a protein precipitation step to remove larger biomolecules, the supernatant is directly injected into an LC-MS/MS system. The chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.[4][6] The ratio of the peak area of sulfapyridine to that of its isotope-labeled internal standard is used to calculate the concentration of sulfapyridine in the sample, referencing a calibration curve prepared in a similar matrix.
Materials and Reagents
-
Analytes and Internal Standard:
-
Sulfapyridine (Reference Standard)
-
Sulfapyridine-d4 (Internal Standard)
-
-
Solvents and Chemicals:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
Rationale: The accuracy of the entire assay is dependent on the precise preparation of stock solutions and subsequent calibration standards and quality control (QC) samples.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of sulfapyridine and sulfapyridine-d4 reference standards into separate 10 mL volumetric flasks.
-
Dissolve the standards in methanol and bring to volume. Mix thoroughly.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of sulfapyridine by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the sulfapyridine-d4 primary stock solution with a 50:50 mixture of methanol and water.
-
-
Calibration Standards and Quality Control (QC) Samples:
-
Prepare calibration standards by spiking appropriate amounts of the sulfapyridine working standard solutions into blank human plasma to achieve a concentration range of 10 ng/mL to 1000 ng/mL.[6]
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Sample Preparation: Protein Precipitation
Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from the plasma sample, which can interfere with the LC-MS/MS analysis.[6][7]
-
Pipette 100 µL of plasma sample (unknown, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL sulfapyridine-d4).
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Caption: Workflow for plasma sample preparation using protein precipitation.
LC-MS/MS Analysis
Rationale: The chromatographic conditions are optimized to achieve a good separation of sulfapyridine from potential interferences, while the mass spectrometric parameters are selected for high sensitivity and specificity.
-
Liquid Chromatography (LC) Conditions:
-
Mass Spectrometry (MS) Conditions:
Caption: Schematic of the LC-MS/MS analytical workflow.
Data Analysis and Method Validation
The quantitative analysis is performed by constructing a calibration curve from the peak area ratios of sulfapyridine to sulfapyridine-d4 versus the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
The bioanalytical method was validated according to the FDA's guidance for industry on bioanalytical method validation.[9][10] The validation parameters assessed include selectivity, accuracy, precision, calibration curve, and stability.[11][12]
Quantitative Performance Summary
| Parameter | Acceptance Criteria | Typical Performance |
| Calibration Curve Range | - | 10 - 1000 ng/mL[6] |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.99[6] |
| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ) | 97.4% to 108.4%[4] |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | 3.7% to 10.0%[4] |
| Lower Limit of Quantification (LLOQ) | - | 10 ng/mL[6] |
Trustworthiness and Self-Validation
This protocol is designed as a self-validating system. The use of a stable isotope-labeled internal standard ensures that variability in sample extraction and potential matrix effects are inherently corrected for.[2] The inclusion of QC samples at multiple concentration levels in each analytical run provides a continuous monitor of the method's performance. The acceptance of an analytical run is contingent upon the accuracy and precision of these QC samples falling within the pre-defined acceptance criteria, thereby ensuring the reliability of the data for the unknown samples.[9]
Conclusion
The described isotope dilution LC-MS/MS method provides a sensitive, specific, and robust approach for the quantitative analysis of sulfapyridine in human plasma. The simple protein precipitation sample preparation protocol allows for high throughput, and the use of a stable isotope-labeled internal standard ensures high accuracy and precision. This method is well-suited for pharmacokinetic studies and therapeutic drug monitoring of sulfapyridine.
References
-
Louw, V., Brownfoot, F., Cluver, C., Decloedt, E., & Kellermann, T. (2023). An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta. Journal of Pharmaceutical and Biomedical Analysis, 236, 115633. [Link]
-
ResearchGate. (n.d.). Determination of sulphasalazine and its main metabolite sulphapyridine and 5-aminosalicylic acid in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study. Retrieved January 24, 2026, from [Link]
-
PubMed. (2023). An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta. Retrieved January 24, 2026, from [Link]
-
The University of Melbourne. (2023). An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Overview of the analysis of sulfapyridine from LC-MS/MS. Retrieved January 24, 2026, from [Link]
-
Shimadzu. (n.d.). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Retrieved January 24, 2026, from [Link]
-
PubMed. (2012). Determination of sulphasalazine and its main metabolite sulphapyridine and 5-aminosalicylic acid in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study. Retrieved January 24, 2026, from [Link]
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PubMed. (n.d.). Determination of sulfapyridine and its major metabolites in plasma by high pressure liquid chromatography. Retrieved January 24, 2026, from [Link]
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Journal of Analytical Atomic Spectrometry. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Retrieved January 24, 2026, from [Link]
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PubMed. (1978). High-performance liquid chromatographic assay of sulfapyridine and acetylsulfapyridine in biological fluids. Retrieved January 24, 2026, from [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved January 24, 2026, from [Link]
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Wiley Analytical Science. (2026). Mass spectrometry: a game changer in laboratory diagnostics?. Retrieved January 24, 2026, from [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved January 24, 2026, from [Link]
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MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Retrieved January 24, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. Retrieved January 24, 2026, from [Link]
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U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved January 24, 2026, from [Link]
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ResearchGate. (n.d.). Studies on determination of sulfasalazine and sulfapyridine in human plasma by HPLC and pharmacokinetics in human volunteers. Retrieved January 24, 2026, from [Link]
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Longdom Publishing. (n.d.). Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Retrieved January 24, 2026, from [Link]
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Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Retrieved January 24, 2026, from [Link]
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Application Note: A Robust LC-MS/MS Method for the Quantification of Sulfapyridine and its Metabolites in Human Plasma Using a Stable Isotope-Labeled Internal Standard
Abstract
This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of sulfapyridine and its primary metabolites, N-acetylsulfapyridine and 5'-hydroxysulfapyridine, in human plasma. The methodology employs Sulfapyridine-(phenyl-13C6) as a stable isotope-labeled internal standard to ensure high accuracy and precision. The protocol outlines a straightforward protein precipitation extraction procedure, optimized chromatographic separation, and specific mass spectrometric conditions. This method is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials involving sulfapyridine.
Introduction: The Rationale for Precise Sulfapyridine Quantification
Sulfapyridine is a sulfonamide antibiotic that also serves as a key active metabolite of the anti-inflammatory drug sulfasalazine, which is widely used in the treatment of inflammatory bowel disease and rheumatoid arthritis.[1] Upon oral administration, sulfasalazine is cleaved by intestinal bacteria into sulfapyridine and 5-aminosalicylic acid.[1] The systemic absorption of sulfapyridine and its subsequent metabolism are critical determinants of both therapeutic efficacy and potential toxicity. The primary metabolic pathways in the liver involve N-acetylation and hydroxylation, leading to the formation of N-acetylsulfapyridine and 5'-hydroxysulfapyridine, which are then excreted in the urine.[2]
Given the variability in patient metabolism, monitoring the plasma concentrations of sulfapyridine and its metabolites is crucial for optimizing dosing regimens and minimizing adverse effects.[3][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[5][6] The use of a stable isotope-labeled internal standard, such as Sulfapyridine-(phenyl-13C6), is paramount. This internal standard co-elutes with the analyte and exhibits identical chemical and physical properties during extraction and ionization, thereby compensating for matrix effects and variations in instrument response, leading to highly reliable quantification.[7]
This application note provides a comprehensive, step-by-step protocol that has been structured to align with the principles of international bioanalytical method validation guidelines, ensuring the generation of trustworthy and reproducible data.[6][8][9]
Metabolic Pathway of Sulfapyridine
The biotransformation of sulfapyridine is a critical aspect to consider when developing a quantitative bioanalytical method. The inclusion of its major metabolites provides a more comprehensive pharmacokinetic profile.
Figure 1: Metabolic pathway of sulfapyridine in the liver.
Experimental Protocol: A Validated System
This protocol is designed as a self-validating system, where the inclusion of quality controls and a stable isotope-labeled internal standard ensures the integrity of the results.
Materials and Reagents
-
Analytes and Internal Standard:
-
Sulfapyridine (Reference Standard)
-
N-acetylsulfapyridine (Reference Standard)
-
5'-hydroxysulfapyridine (Reference Standard)
-
Sulfapyridine-(phenyl-13C6) (Internal Standard, IS)
-
-
Solvents and Chemicals:
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (with K2-EDTA as anticoagulant)
-
Preparation of Standards and Quality Controls
The cornerstone of a reliable quantitative assay is the accuracy of the calibration standards and quality control (QC) samples.
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard and the internal standard in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the primary stock solutions with a 50:50 (v/v) mixture of methanol and water. These solutions will be used to spike the calibration curve and QC samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Sulfapyridine-(phenyl-13C6) primary stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will be used for protein precipitation.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL. Prepare QC samples at four levels:
-
LLOQ (Lower Limit of Quantification): 1 ng/mL
-
Low QC: 3 ng/mL
-
Mid QC: 100 ng/mL
-
High QC: 800 ng/mL
-
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules like sulfapyridine from plasma, minimizing matrix effects while ensuring high recovery.[10][11]
-
Aliquot Samples: To 100 µL of plasma (blank, calibration standard, QC, or unknown sample) in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL of Sulfapyridine-(phenyl-13C6)).
-
Precipitate Proteins: Add 300 µL of cold acetonitrile.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Figure 2: Sample preparation workflow.
LC-MS/MS Instrumentation and Conditions
The following conditions are a robust starting point and can be adapted to various modern triple quadrupole mass spectrometers.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.7 µm) | Provides excellent retention and separation for sulfonamides.[12] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation of the analytes for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution from the reversed-phase column. |
| Flow Rate | 0.4 mL/min | A standard flow rate for analytical LC, balancing speed and separation efficiency. |
| Injection Volume | 5 µL | Minimizes potential column overload while providing sufficient sensitivity. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity, leading to better reproducibility. |
| Gradient | See Table 2 | A gradient elution is necessary to separate the parent drug from its more polar metabolites effectively. |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
Table 3: Mass Spectrometry Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Sulfonamides readily form protonated molecules [M+H]+.[13] |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity for quantification.[10][11] |
| Source Temp. | 500°C | Optimal for desolvation of the mobile phase. |
| IonSpray Voltage | 5500 V | Standard voltage for efficient ionization. |
| Curtain Gas | 35 psi | Prevents neutral molecules from entering the mass analyzer. |
| Collision Gas | Nitrogen | Used for fragmentation in the collision cell. |
Table 4: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Sulfapyridine | 250.1 | 156.0 | 25 | 100 |
| N-acetylsulfapyridine | 292.1 | 198.0 | 22 | 100 |
| 5'-hydroxysulfapyridine | 266.1 | 156.0 | 28 | 100 |
| Sulfapyridine-(phenyl-13C6) (IS) | 256.1 | 162.0 | 25 | 100 |
Note: The characteristic fragment at m/z 156 corresponds to the sulfanilyl moiety, while the m/z 162 fragment for the internal standard confirms the 13C6 labeling on the phenyl ring.[14]
Method Validation and Acceptance Criteria
To ensure the reliability of the data, the method should be validated according to the ICH M10 or equivalent regulatory guidelines.[8][9] The following parameters must be assessed.
Table 5: Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous matrix components at the retention times of the analytes and IS. | Response in blank samples should be <20% of the LLOQ for the analytes and <5% for the IS. |
| Linearity | To demonstrate a proportional relationship between concentration and instrument response. | Calibration curve with at least 6 non-zero points, using a weighted (1/x²) linear regression. Correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value and the degree of scatter. | Within-run and between-run accuracy (RE%) within ±15% (±20% at LLOQ). Precision (CV%) ≤15% (≤20% at LLOQ).[15] |
| Matrix Effect | To assess the ion suppression or enhancement from the biological matrix. | The CV of the matrix factor should be ≤15%. |
| Recovery | To evaluate the efficiency of the extraction process. | Should be consistent, precise, and reproducible. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage, post-preparative). | Mean concentrations should be within ±15% of the nominal concentration. |
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, selective, and robust protocol for the simultaneous quantification of sulfapyridine and its major metabolites in human plasma. The use of a stable isotope-labeled internal standard, Sulfapyridine-(phenyl-13C6), ensures the highest level of accuracy and precision, making this method ideally suited for regulated bioanalysis in support of clinical and preclinical studies. The straightforward protein precipitation procedure allows for high-throughput sample processing, and the detailed validation parameters provide a clear framework for establishing a trustworthy and scientifically sound bioanalytical system.
References
-
Xia, B., Liu, X., Gu, Y. C., & Zhou, Y. (2013). Non-Target Screening of Veterinary Drugs Using Tandem Mass Spectrometry on SmartMass. ResearchGate. Available at: [Link]
-
Louw, V., Brownfoot, F., Cluver, C., Decloedt, E., & Kellermann, T. (2023). An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta. Journal of Pharmaceutical and Biomedical Analysis, 235, 115633. Available at: [Link]
-
Patel, D. P., Sharma, P., Sanyal, M., Shrivastav, P. S., & Guttikar, S. (2011). Determination of sulphasalazine and its main metabolite sulphapyridine and 5-aminosalicylic acid in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1188–1195. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5336, Sulfapyridine. Retrieved from [Link]
-
Soultani, G., & Tzanavaras, P. D. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 26(11), 3123. Available at: [Link]
-
Shimadzu Corporation. (n.d.). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Available at: [Link]
-
Patel, D. P., Sharma, P., Sanyal, M., Shrivastav, P. S., & Guttikar, S. (2011). Determination of sulphasalazine and its main metabolite sulphapyridine and 5-aminosalicylic acid in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study. ResearchGate. Available at: [Link]
-
Louw, V., Brownfoot, F., Cluver, C., Decloedt, E., & Kellermann, T. (2023). An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta. The University of Melbourne. Available at: [Link]
-
Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Available at: [Link]
-
Lee, H., Kim, H., Lim, H., & Kim, J. (2019). Quantification and Metabolite Identification of Sulfasalazine in Mouse Brain and Plasma Using Quadrupole-Time-of-Flight Mass Spectrometry. Molecules, 24(18), 3362. Available at: [Link]
-
Fischer, C., & Klotz, U. (1978). Determination of sulfapyridine and its major metabolites in plasma by high pressure liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 146(1), 157–162. Available at: [Link]
-
Owerbach, J., Johnson, N. F., Bates, T. R., Pieniaszek, H. J., Jr, & Jusko, W. J. (1978). High-performance liquid chromatographic assay of sulfapyridine and acetylsulfapyridine in biological fluids. Journal of Pharmaceutical Sciences, 67(9), 1250–1253. Available at: [Link]
-
International Agency for Research on Cancer. (2016). Mechanistic and Other Relevant Data. In Some Drugs and Herbal Products. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 108. Lyon (FR): IARC. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
She, Y., Liu, Z., & Liu, D. (2015). Recent advances in sample preparation techniques and methods of sulfonamides detection - A review. Food Chemistry, 188, 225–238. Available at: [Link]
-
Peppercorn, M. A. (1984). Sulfasalazine. Pharmacology, clinical use, toxicity, and related new drug development. Annals of Internal Medicine, 101(3), 377–386. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. (Corrected version). Retrieved from [Link]
-
Kruszewski, A. M., & Racz, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 163, 117–125. Available at: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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Application Note: High-Throughput Analysis of Sulfapyridine in Meat Tissues Using Isotope Dilution Mass Spectrometry
Introduction
Sulfapyridine, a member of the sulfonamide class of antibiotics, is utilized in veterinary medicine to treat and prevent bacterial infections in livestock. The potential for residual amounts of these drugs to persist in edible tissues is a significant concern for food safety and public health, necessitating robust and reliable analytical methods for their detection and quantification. The complexity of meat matrices, which are rich in proteins and fats, presents a considerable challenge to accurate analysis, often leading to signal suppression or enhancement in mass spectrometry-based detection—a phenomenon known as the matrix effect.[1][2]
To counteract these challenges, the use of a stable isotope-labeled internal standard is paramount.[3] Sulfapyridine-(phenyl-13C6) serves as an ideal internal standard for the analysis of sulfapyridine. Being chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer's source. Any loss of analyte during sample preparation or fluctuations in instrument response will affect both the native and the labeled compound equally. The distinct mass difference allows for their separate detection, enabling the ratio of their signals to be used for highly accurate and precise quantification, effectively nullifying matrix effects and improving method reproducibility.
This application note details two robust sample preparation methodologies for the extraction and cleanup of sulfapyridine from various meat samples (beef, pork, and chicken) prior to analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocols provided are the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, known for its speed and efficiency, and a comprehensive Solid-Phase Extraction (SPE) method for more rigorous cleanup when required.
Analytical Workflow Overview
The overall analytical workflow is designed for high-throughput and reliable quantification of sulfapyridine in meat samples. The process begins with sample homogenization, followed by spiking with the Sulfapyridine-(phenyl-13C6) internal standard. Subsequently, the sample undergoes either a QuEChERS or SPE procedure for extraction and cleanup. The final extract is then analyzed by LC-MS/MS.
Caption: General workflow for sulfapyridine analysis in meat.
Methodology 1: Modified QuEChERS Protocol
The QuEChERS method offers a rapid and straightforward approach for the extraction of a broad range of analytes from complex matrices.[4] This modified protocol is optimized for the recovery of sulfonamides from meat.
Experimental Protocol
-
Sample Homogenization: Weigh 10 g (± 0.1 g) of homogenized meat tissue into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add a known concentration of Sulfapyridine-(phenyl-13C6) solution to each sample, quality control, and calibration standard.
-
Extraction:
-
Add 15 mL of acetonitrile with 1% acetic acid.[5]
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Add 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of sodium acetate.[5]
-
Immediately vortex for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at 3500 rpm for 10 minutes.[5]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 7 mL of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 1 g of anhydrous MgSO₄ and 175 mg of primary secondary amine (PSA).[5] The PSA effectively removes fatty acids and other interfering matrix components.
-
Vortex for 30 seconds.
-
Centrifuge at 3500 rpm for 15 minutes.[5]
-
-
Final Preparation:
-
Transfer a 5 mL aliquot of the cleaned extract to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase (e.g., a mixture of 0.1% formic acid in water and acetonitrile).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Caption: Step-by-step QuEChERS protocol for meat samples.
Methodology 2: Solid-Phase Extraction (SPE) Protocol
SPE provides a more targeted cleanup compared to d-SPE and can be beneficial for particularly complex or fatty matrices.[3][6] This protocol utilizes a polymeric reversed-phase SPE cartridge.
Experimental Protocol
-
Sample Homogenization and Spiking: Prepare the sample as described in steps 1 and 2 of the QuEChERS protocol.
-
Initial Extraction:
-
Add 20 mL of acetonitrile to the sample tube.
-
Homogenize for 1 minute using a high-speed homogenizer.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric SPE cartridge (e.g., Oasis HLB or equivalent) with 5 mL of methanol followed by 5 mL of deionized water.[7] Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Dilute the supernatant from step 2 with 80 mL of deionized water to reduce the organic solvent concentration.
-
Load the diluted extract onto the conditioned SPE cartridge at a flow rate of approximately 2-3 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes to remove excess water.
-
-
Elution:
-
Elute the analytes with 10 mL of methanol into a clean collection tube.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Sources
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Application Notes and Protocols for the Use of Sulfapyridine-(phenyl-13C6) in Veterinary Drug Residue Monitoring
Introduction: The Imperative for Precise Sulfonamide Residue Monitoring
Sulfonamides, a class of synthetic antimicrobial agents, are extensively used in veterinary medicine for the treatment and prevention of bacterial diseases in food-producing animals.[1][2] The potential for residues of these drugs to persist in edible tissues, milk, and honey poses a significant concern for human health, contributing to issues such as allergic reactions and the development of antimicrobial resistance.[3][4][5] To safeguard public health, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for sulfonamides in various food commodities.[2][6][7] The enforcement of these MRLs necessitates robust, accurate, and reliable analytical methodologies.
This document provides a comprehensive guide to the application of Sulfapyridine-(phenyl-¹³C₆) as an internal standard in the isotope dilution mass spectrometry (IDMS) method for the quantitative analysis of sulfapyridine residues in veterinary drug residue monitoring programs. The use of a stable isotope-labeled internal standard is paramount for achieving the highest level of accuracy and precision, as it effectively compensates for analyte losses during sample preparation and mitigates matrix effects during analysis.[8][9]
Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to the sample at the beginning of the analytical procedure.[9] This labeled compound, in our case Sulfapyridine-(phenyl-¹³C₆), is chemically identical to the native sulfapyridine but has a different mass due to the incorporation of six ¹³C atoms in the phenyl ring.[8][10][11]
The fundamental principle is that the native (light) and labeled (heavy) analytes will behave identically during extraction, cleanup, and chromatographic separation. Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometric response of the native analyte to the labeled internal standard, an accurate quantification can be achieved, independent of sample recovery.[8][9]
Materials and Reagents
Standards and Chemicals
| Reagent | Grade | Supplier | Notes |
| Sulfapyridine | Analytical Standard (≥98%) | Sigma-Aldrich, etc. | Primary reference standard for calibration. |
| Sulfapyridine-(phenyl-¹³C₆) | Analytical Standard (≥98%, isotopic purity ≥99 atom % ¹³C) | LGC Standards, Sigma-Aldrich, etc. | Internal standard.[10][11] |
| Acetonitrile | HPLC or LC-MS grade | Fisher Scientific, etc. | Extraction and mobile phase solvent. |
| Methanol | HPLC or LC-MS grade | Fisher Scientific, etc. | Mobile phase solvent. |
| Formic Acid | LC-MS grade (≥99%) | Thermo Fisher Scientific, etc. | Mobile phase modifier. |
| Water | Deionized, 18.2 MΩ·cm | Milli-Q® system or equivalent | |
| QuEChERS Extraction Salts | (e.g., MgSO₄, NaCl, NaOAc) | Agilent, Waters, etc. | For QuEChERS extraction method. |
| Dispersive SPE (dSPE) | (e.g., PSA, C18) | Agilent, Waters, etc. | For sample cleanup. |
| Nitrogen Gas | High purity (≥99.999%) | For solvent evaporation. |
Equipment
| Equipment | Specification | Purpose |
| Liquid Chromatograph (LC) | UHPLC or HPLC system | Chromatographic separation. |
| Mass Spectrometer (MS) | Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (HRMS) | Detection and quantification. |
| Analytical Balance | 4 or 5 decimal places | Accurate weighing of standards. |
| Centrifuge | Refrigerated, capable of >4000 x g | Sample extraction and clarification. |
| Vortex Mixer | Sample mixing. | |
| Solvent Evaporation System | Nitrogen evaporator | Concentration of extracts. |
| Syringe Filters | 0.22 µm PTFE or PVDF | Final extract filtration. |
| Homogenizer | For solid sample homogenization. |
Analytical Workflow
The overall analytical workflow for the determination of sulfapyridine residues using Sulfapyridine-(phenyl-¹³C₆) as an internal standard is depicted below.
Figure 1: General workflow for the analysis of sulfapyridine residues.
Detailed Protocols
Protocol 1: Analysis of Sulfapyridine in Bovine Milk
1. Sample Preparation and Extraction
-
Homogenization: Thoroughly mix the milk sample to ensure homogeneity.
-
Aliquoting: Accurately weigh 5.0 ± 0.1 g of milk into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add a known amount (e.g., 50 µL of a 1 µg/mL solution) of Sulfapyridine-(phenyl-¹³C₆) in methanol to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).
-
Cap the tube tightly and vortex vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at 4000 x g for 5 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the upper acetonitrile layer to a clean tube.
2. Dispersive SPE (dSPE) Cleanup
-
Transfer 1 mL of the acetonitrile extract into a 2 mL dSPE tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 2 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
Protocol 2: Analysis of Sulfapyridine in Fish Tissue
1. Sample Preparation and Extraction
-
Homogenization: Homogenize the fish tissue sample to a uniform consistency.[12]
-
Aliquoting: Weigh 2.0 ± 0.1 g of the homogenized tissue into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of Sulfapyridine-(phenyl-¹³C₆) to the sample.
-
Extraction:
-
Centrifugation: Centrifuge at 4,000 rpm for 5 minutes.[12]
-
Supernatant Collection: Collect the supernatant for the cleanup procedure.[12]
2. Dispersive SPE (dSPE) Cleanup
-
Transfer an aliquot of the supernatant to a dSPE tube containing PSA and C18 sorbents.
-
Vortex and centrifuge as described in Protocol 1.
-
Filter the final extract into an autosampler vial.
Protocol 3: Analysis of Sulfapyridine in Honey
1. Sample Preparation and Extraction
-
Homogenization: If the honey is crystallized, gently warm it to liquefy and ensure homogeneity.
-
Aliquoting: Weigh 2.0 ± 0.1 g of honey into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of Sulfapyridine-(phenyl-¹³C₆).
-
Dissolution: Add 10 mL of water and vortex until the honey is completely dissolved.
-
Extraction:
-
Add 10 mL of ethyl acetate.
-
Vortex for 1 minute.
-
-
Centrifugation: Centrifuge at 4000 x g for 5 minutes.
-
Supernatant Collection: Transfer the upper ethyl acetate layer to a clean tube.
-
Evaporation: Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.[13]
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase.
LC-MS/MS Analysis
The following are typical starting conditions for the LC-MS/MS analysis. Method optimization is recommended for specific instrumentation.
Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Gas Flow Rates | Optimize for specific instrument |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| Sulfapyridine | 250.1 | 156.1 | 92.1 | Optimize |
| Sulfapyridine-(phenyl-¹³C₆) | 256.1 | 162.1 | 98.1 | Optimize |
Note: The mass shift for Sulfapyridine-(phenyl-¹³C₆) is M+6.[10]
Method Validation
A comprehensive method validation should be performed according to relevant guidelines (e.g., SANTE/11312/2021). Key validation parameters include:
| Parameter | Acceptance Criteria |
| Linearity | R² > 0.99 for calibration curve |
| Accuracy (Recovery) | 70-120% |
| Precision (RSD) | ≤ 20% |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 |
| Specificity | No significant interfering peaks at the retention time of the analytes |
| Matrix Effects | Should be assessed and minimized |
Troubleshooting
| Issue | Potential Cause | Solution |
| Low Recovery | Inefficient extraction, analyte degradation | Optimize extraction solvent and pH, check for analyte stability. |
| Poor Peak Shape | Column degradation, inappropriate mobile phase | Replace column, optimize mobile phase composition. |
| High Matrix Effects | Insufficient sample cleanup | Optimize dSPE cleanup, consider alternative cleanup strategies. |
| Inconsistent Results | Inaccurate internal standard addition, instrument variability | Use a calibrated pipette for spiking, perform regular instrument maintenance and calibration. |
Conclusion
The use of Sulfapyridine-(phenyl-¹³C₆) as an internal standard in conjunction with LC-MS/MS provides a highly accurate and robust method for the quantification of sulfapyridine residues in a variety of food matrices. The isotope dilution approach effectively compensates for analytical variability, ensuring data of the highest quality for regulatory compliance and food safety monitoring.
References
-
Shimadzu Corporation. (2022). Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer. YouTube. Available from: [Link]
-
Hossain, M. K., et al. (2016). Determination of Sulfonamides in Meat by Liquid Chromatography Coupled with Atmospheric Pressure Chemical Ionization Mass Spectrometry. ResearchGate. Available from: [Link]
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Wunderlin, P., et al. (2021). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. PMC - NIH. Available from: [Link]
-
Leung, D., et al. (2003). Quantitative determination of sulfonamide in meat by liquid chromatography–electrospray-mass spectrometry. ResearchGate. Available from: [Link]
-
Singapore Food Agency. (2023). MAXIMUM RESIDUE LIMITS FOR RESIDUES OF VETERINARY DRUGS IN FOOD. Available from: [Link]
-
Akkoc, M., & Guran, T. (2015). Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications. Available from: [Link]
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Mei, S., et al. (2023). Synthesis of Sulfachloropyridazine-Benzene Ring- 13 C 6. Journal of Isotopes. Available from: [Link]
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Rodríguez-Gómez, R., et al. (2010). Analytical methods for multiresidue determination of sulfonamides and trimethoprim in meat and ground water samples by CE-MS and CE-MS/MS. PubMed. Available from: [Link]
-
Samanidou, V. F., & Evaggelopoulou, E. N. (2020). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. Available from: [Link]
-
Wang, J., et al. (2021). Assessment of the impact of hydrolysis on bound sulfonamide residue determination in honey using stable isotope dilution ultrahigh performance liquid chromatography tandem mass spectrometry. PubMed. Available from: [Link]
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National Center for Biotechnology Information. Sulfapyridine. PubChem. Available from: [Link]
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European Medicines Agency. (1996). SULPHONAMIDES SUMMARY REPORT (2). Committee for Veterinary Medicinal Products. Available from: [Link]
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ResearchGate. Maximum Residue Limits (MRL) for Sulphonamides. Available from: [Link]
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Hossain, M. K., et al. (2023). Recent Advances in the Determination of Veterinary Drug Residues in Food. PMC. Available from: [Link]
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Genemedi. Maximum Residue Limits (MRLs) for Veterinary Drugs in Foods. Available from: [Link]
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Wang, Y., et al. (2023). A Review of Veterinary Drug Residue Detection: Recent Advancements, Challenges, and Future Directions. MDPI. Available from: [Link]
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Municipal Affairs Bureau, Macao SAR. (2021). Food Safety Information - Veterinary Drug Residue Standards Database. Available from: [Link]
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Application Notes & Protocols: High-Resolution Mass Spectrometry Applications of Sulfapyridine-(phenyl-13C6)
This technical guide provides an in-depth exploration of the applications of Sulfapyridine-(phenyl-13C6) in high-resolution mass spectrometry (HRMS). It is intended for researchers, scientists, and drug development professionals seeking to leverage stable isotope-labeled internal standards for robust and accurate quantification. This document will detail the underlying principles, provide validated protocols, and offer expert insights into the experimental choices that ensure data integrity.
Foundational Concepts: The Synergy of Stable Isotopes and High-Resolution Mass Spectrometry
Sulfapyridine, a sulfonamide antibiotic, was historically significant in treating bacterial infections.[1][2] While its direct clinical use has waned due to the development of safer alternatives, it remains a crucial reference compound in analytical sciences.[3] The true power of this molecule in modern analytical chemistry is unlocked when it is isotopically labeled.
Sulfapyridine-(phenyl-13C6) is a stable isotope-labeled (SIL) analog of Sulfapyridine where the six carbon-12 atoms in the phenyl ring are replaced with carbon-13 isotopes. This substitution results in a mass shift of +6 Da. Crucially, this alteration does not change the compound's chemical properties, such as its chromatographic retention time, ionization efficiency, or fragmentation pattern, making it an ideal internal standard for mass spectrometry-based quantification.[3]
The use of SIL internal standards is a cornerstone of Isotope Dilution Mass Spectrometry (IDMS) , a definitive quantification technique.[4][5][6][7] The principle of IDMS is elegantly simple: a known quantity of the labeled standard (Sulfapyridine-(phenyl-13C6)) is added to a sample containing an unknown quantity of the native analyte (Sulfapyridine) at the earliest stage of sample preparation.[4][5][8] The ratio of the mass spectrometer's response for the native analyte to the labeled standard is then used to calculate the precise concentration of the analyte. This ratiometric approach inherently corrects for analyte loss during sample extraction and variations in instrument response, thereby ensuring high accuracy and precision.[3][6]
When combined with High-Resolution Mass Spectrometry (HRMS), which offers exceptional mass accuracy and resolving power, the confidence in analyte identification and quantification is significantly enhanced.[9][10][11] HRMS can distinguish between the analyte of interest and isobaric interferences, a common challenge in complex biological matrices, leading to cleaner data and more reliable results.[9]
Caption: Workflow of Isotope Dilution Mass Spectrometry.
Application I: Pharmacokinetic Studies in Drug Development
Pharmacokinetic (PK) studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug, are fundamental to the drug development process.[12] Accurate quantification of the drug and its metabolites in biological fluids like plasma and urine is critical.[12][13][14] Sulfapyridine-(phenyl-13C6) serves as an exemplary internal standard for PK studies of Sulfapyridine, a major metabolite of the drug Sulfasalazine.[13][14][15]
Expert Insight: Why a Stable Isotope-Labeled Internal Standard is Crucial for PK Studies
Biological matrices are inherently complex and variable. Using a SIL-IS like Sulfapyridine-(phenyl-13C6) is considered the gold standard because it co-elutes with the analyte and experiences identical ionization suppression or enhancement effects in the mass spectrometer's source. This co-behavior ensures that the ratio of analyte to IS remains constant, regardless of matrix variations between samples or subjects, leading to highly reliable concentration data.
Protocol: Quantification of Sulfapyridine in Human Plasma using LC-HRMS
This protocol outlines a validated method for determining the concentration of Sulfapyridine in human plasma samples.
A. Materials and Reagents
-
Sulfapyridine analytical standard
-
Sulfapyridine-(phenyl-13C6) internal standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
B. Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Sulfapyridine and Sulfapyridine-(phenyl-13C6) in methanol to prepare individual stock solutions.[16]
-
Working Solutions: Prepare serial dilutions of the Sulfapyridine stock solution in 50:50 methanol:water to create calibration standards (e.g., 10-10,000 ng/mL).[13][14] Prepare separate working solutions for QCs (low, medium, high concentrations).
-
Internal Standard (IS) Working Solution: Dilute the Sulfapyridine-(phenyl-13C6) stock solution with acetonitrile to a final concentration of 100 ng/mL.
C. Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.[13][14]
-
Add 300 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube. The acetonitrile acts as the protein precipitation agent.
-
Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[17]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-HRMS analysis.
Caption: Protein precipitation workflow for plasma samples.
D. LC-HRMS Conditions
-
LC System: UPLC/UHPLC system
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.9 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full Scan MS with data-dependent MS/MS (ddMS2) or Parallel Reaction Monitoring (PRM)
-
Resolution: > 60,000 FWHM
-
Monitored Ions (Accurate Mass):
-
Sulfapyridine: [M+H]+
-
Sulfapyridine-(phenyl-13C6): [M+H]+
-
E. Data Analysis and Validation The method should be validated according to regulatory guidelines.[17][18][19]
| Validation Parameter | Acceptance Criteria |
| Linearity | R² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy and precision within ±20% |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | Assessed and minimized |
| Stability (Freeze-thaw, bench-top, etc.) | Analyte stable under tested conditions |
Table 1: Key parameters for bioanalytical method validation.[17][20]
Pharmacokinetic Parameters of Sulfapyridine
Following a single oral dose of Sulfasalazine, the key pharmacokinetic parameters for its metabolite, Sulfapyridine, can be determined.
| Parameter | Description | Typical Value (Slow Acetylator) | Typical Value (Fast Acetylator) |
| Tmax | Time to reach maximum plasma concentration | ~13.7 hours[21] | Varies |
| Cmax | Maximum plasma concentration | ~2.5 µg/mL[21] | Varies |
| t½ | Elimination half-life | ~9-12.9 hours[1][21] | ~4.5-5 hours[1] |
| Metabolism | Primarily via N4-acetylation and hydroxylation[1][22] | Slower acetylation | Faster acetylation |
Table 2: Pharmacokinetic parameters of Sulfapyridine. Note: Values can vary significantly based on individual acetylator phenotype.[1][23]
Application II: Metabolic Profiling and Identification
Understanding the metabolic fate of a drug is a critical aspect of drug safety and efficacy assessment.[24] Sulfapyridine is known to undergo metabolism primarily through N4-acetylation and 5-hydroxylation.[1] Using Sulfapyridine-(phenyl-13C6) in conjunction with HRMS greatly facilitates the identification of these and other potential metabolites.
Expert Insight: Isotopic Pattern Recognition in Metabolite ID
When a sample is spiked with Sulfapyridine-(phenyl-13C6), any metabolite that retains the 13C6-phenyl ring will appear as a doublet in the mass spectrum, with a characteristic mass difference corresponding to the number of 13C atoms. This unique isotopic signature allows for the rapid and confident identification of drug-related metabolites amidst a complex background of endogenous molecules.
Caption: Major metabolic pathways of Sulfapyridine.[1]
Protocol: In Vitro Metabolite Identification using Human Liver Microsomes (HLM)
-
Incubation: Prepare an incubation mixture containing HLM, NADPH regenerating system, and Sulfapyridine. Prepare a parallel incubation containing an equimolar mixture of Sulfapyridine and Sulfapyridine-(phenyl-13C6).
-
Reaction: Initiate the reaction by warming the mixture to 37°C. Take aliquots at various time points (e.g., 0, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard (if not already present).
-
Sample Cleanup: Centrifuge the quenched samples to pellet proteins and transfer the supernatant for LC-HRMS analysis.
-
LC-HRMS Analysis: Use a shallow gradient to achieve good separation of potential metabolites. Acquire data in Full Scan MS and ddMS2 modes.
-
Data Mining: Process the data using metabolite identification software. Look for mass peaks that exhibit the characteristic isotopic doublet separated by ~6.02 Da. The MS/MS fragmentation spectra of the native and labeled metabolites should show corresponding fragment ions, further confirming the identification.
Application III: Trace-Level Quantification in Complex Matrices
The quantification of sulfonamide residues in food products (e.g., meat, milk, honey) and environmental samples is crucial for public health and regulatory compliance.[25] These matrices are notoriously complex and prone to causing significant matrix effects.[26][27]
Expert Insight: Overcoming Matrix Effects with IDMS
Matrix effects, caused by co-eluting endogenous components, can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[27] Because Sulfapyridine-(phenyl-13C6) has identical physicochemical properties to the native analyte, it experiences the same matrix effects. The ratiometric measurement of IDMS effectively cancels out these effects, providing highly accurate results even at low concentrations in challenging matrices.[3]
Protocol: Analysis of Sulfapyridine in Honey using QuEChERS and LC-HRMS
This protocol is adapted from established methods for sulfonamide analysis in food matrices.[28]
A. Sample Preparation: Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
-
Weigh 5 g of homogenized honey into a 50 mL centrifuge tube.
-
Add 10 mL of ultrapure water and vortex until the honey is fully dissolved.
-
Spike the sample with 100 µL of a 1 µg/mL solution of Sulfapyridine-(phenyl-13C6).
-
Add 10 mL of acetonitrile and vortex for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously for 1 minute.
-
Centrifuge at 5,000 rpm for 5 minutes.
-
Transfer an aliquot of the upper acetonitrile layer to a dispersive SPE (d-SPE) tube containing cleanup sorbents (e.g., PSA and C18).
-
Vortex for 30 seconds and centrifuge at 5,000 rpm for 5 minutes.
-
Filter the supernatant and transfer to an autosampler vial for analysis.
B. LC-HRMS Conditions
-
Use the same LC-HRMS conditions as described in the pharmacokinetic study protocol. The high resolution and mass accuracy are essential for distinguishing Sulfapyridine from the numerous matrix components in honey.
Conclusion
Sulfapyridine-(phenyl-13C6) is an indispensable tool for high-resolution mass spectrometry. Its application as an internal standard in isotope dilution mass spectrometry provides a framework for achieving the highest levels of accuracy and precision in quantitative analysis. From defining the pharmacokinetic profiles of therapeutics to ensuring the safety of our food supply, the principles and protocols detailed in this guide empower researchers to generate robust, reliable, and defensible data. The synergy between stable isotope labeling and high-resolution instrumentation represents a pinnacle of analytical chemistry, enabling scientists to tackle complex measurement challenges with unparalleled confidence.
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PubMed. Salivary excretion and pharmacokinetics of sulfapyridine after sulfasalazine. Available from: [Link]
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Oxford Academic. Validation of an LC–MS–MS method for analysis of 58 drugs of abuse in oral fluid and method comparison with an established LC–HRMS method. Available from: [Link]
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MDPI. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Available from: [Link]
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ResearchGate. (PDF) Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Available from: [Link]
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The University of Melbourne. An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta. Available from: [Link]
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- 27. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 28. shimadzu.com [shimadzu.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS Signal for Sulfapyridine-(phenyl-13C6)
Welcome to the technical support center for the optimization of Liquid Chromatography-Mass Spectrometry (LC-MS) signals for Sulfapyridine-(phenyl-13C6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the analysis of Sulfapyridine and its stable isotope-labeled internal standard.
Q1: What are the typical mass transitions (MRM) for Sulfapyridine and Sulfapyridine-(phenyl-13C6)?
A1: Multiple Reaction Monitoring (MRM) is crucial for achieving high selectivity and sensitivity. For Sulfapyridine, the protonated molecule [M+H]+ is typically selected as the precursor ion. The phenyl-13C6 labeled internal standard will have a precursor ion with an m/z 6 units higher than the unlabeled compound. The product ions result from the fragmentation of the precursor ion in the collision cell.
Common fragmentation of protonated sulfonamides often occurs at the S-N bond and the S-C bond of the benzene ring.[1][2] This leads to characteristic product ions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Sulfapyridine | 250.1 | 156.0 | Corresponds to the [SO2-aniline]+ fragment.[2] |
| 108.0 | |||
| 92.0 | Corresponds to the aniline fragment.[2][3] | ||
| Sulfapyridine-(phenyl-13C6) | 256.1 | 162.0 | Corresponds to the [SO2-13C6-aniline]+ fragment. |
| 114.0 | |||
| 98.0 | Corresponds to the 13C6-aniline fragment. |
Note: The exact m/z values may vary slightly depending on the mass accuracy of the instrument.
Q2: Which ionization mode, ESI positive or negative, is recommended for Sulfapyridine?
A2: Electrospray Ionization (ESI) in the positive ion mode is generally recommended for the analysis of Sulfapyridine.[4][5]
Causality: Sulfapyridine's structure contains basic nitrogen atoms (in the pyridine ring and the aniline group) that are readily protonated in the acidic mobile phases typically used for reversed-phase chromatography.[6][7] This results in the formation of a stable [M+H]+ ion, leading to a strong signal. While negative ion mode is possible through deprotonation, positive mode ESI generally provides better sensitivity for this class of compounds.[4][8]
Q3: What type of HPLC column is best suited for the analysis of Sulfapyridine?
A3: A C18 reversed-phase column is the most common and generally effective choice for the separation of Sulfapyridine.[5][9]
Rationale: Sulfapyridine is a moderately polar molecule, making it well-suited for retention and separation on a non-polar C18 stationary phase.[10][11] For enhanced resolution and faster analysis times, consider using columns with smaller particle sizes (e.g., < 2 µm for UHPLC or 2.7-3.5 µm for HPLC).[11][12] Phenyl-hexyl columns can also be a good alternative, offering different selectivity due to pi-pi interactions with the aromatic rings of Sulfapyridine.[10][13]
Q4: How can I improve the peak shape of Sulfapyridine?
A4: Poor peak shape (e.g., tailing) is often due to secondary interactions with the stationary phase or poor solubility. Here are some strategies to improve it:
-
Mobile Phase Acidification: The addition of a small amount of acid, such as 0.1% formic acid , to the mobile phase is highly recommended.[5][14]
-
Mechanism: At a lower pH, the acidic modifier protonates residual silanol groups on the silica-based stationary phase, reducing their interaction with the basic sites on the Sulfapyridine molecule. This minimizes peak tailing.
-
-
Use of Buffers: In some cases, an ammonium formate or ammonium acetate buffer (e.g., 5-10 mM) can improve peak shape and signal reproducibility.[14]
-
Organic Modifier: Acetonitrile is a common and effective organic modifier for the elution of Sulfapyridine. Methanol can also be used and may offer different selectivity.[5]
Part 2: Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the analysis of Sulfapyridine-(phenyl-13C6).
Issue 1: Low or No Signal for Sulfapyridine-(phenyl-13C6)
A lack of signal can be frustrating, but a logical approach can quickly identify the root cause.
Caption: Troubleshooting workflow for no signal.
Step-by-Step Troubleshooting:
-
Verify Instrument Settings: Double-check that the correct MRM transitions, polarity (positive), and source parameters (gas flows, temperatures, voltages) are loaded in your method.[15]
-
Check LC System: Ensure there is a stable flow rate and pressure. Look for any leaks in the system.
-
Direct Infusion: Prepare a fresh solution of your Sulfapyridine-(phenyl-13C6) standard and infuse it directly into the mass spectrometer. If you see a signal, the issue is likely with your chromatography or sample preparation. If there is still no signal, the problem lies with the mass spectrometer or the standard itself.
-
Confirm Standard Integrity: Ensure your standard has not degraded. Prepare a fresh stock solution from a reliable source.
Issue 2: High Background Noise or Poor Signal-to-Noise Ratio
High background can obscure your analyte peak and lead to poor sensitivity.
Caption: Strategies for reducing background noise.
Strategies for Noise Reduction:
-
Mobile Phase Purity: Use high-purity, LC-MS grade solvents and additives to minimize chemical noise.
-
Divert Valve: Program a divert valve to send the highly aqueous, non-retained components from the sample injection to waste at the beginning of the run, and the column wash at the end of the run away from the MS source. This prevents salts and other non-volatile materials from contaminating the ion source.
-
Source Cleaning: A contaminated ion source is a common cause of high background. Regularly clean the ESI probe, capillary, and cone according to the manufacturer's recommendations.
Issue 3: Inconsistent Signal Intensity or Poor Reproducibility
Poor reproducibility can invalidate your quantitative results. The use of a stable isotope-labeled internal standard like Sulfapyridine-(phenyl-13C6) is the best way to mitigate this, as it co-elutes and experiences similar matrix effects as the analyte.[16][17][18]
Caption: Root cause analysis for poor reproducibility.
Solutions for Inconsistent Signal:
-
Assess Matrix Effects: Even with an internal standard, severe ion suppression can be problematic.[19][20][21] To diagnose this, perform a post-column infusion experiment. T-infuse a constant flow of Sulfapyridine solution into the column effluent while injecting a blank matrix sample. A dip in the signal at the retention time of interfering components indicates ion suppression.
-
Improve Sample Preparation: If significant matrix effects are present, enhance your sample cleanup procedure. This could involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds like phospholipids.
-
Chromatographic Separation: Adjust your LC gradient to better separate Sulfapyridine from co-eluting matrix components.
-
Autosampler Check: Ensure your autosampler is functioning correctly, with no air bubbles in the syringe and accurate injection volumes.
-
Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Part 3: Experimental Protocols
Protocol 1: Step-by-Step MS Parameter Optimization for Sulfapyridine-(phenyl-13C6)
This protocol describes how to optimize the key MS parameters using direct infusion.[22][23]
-
Prepare Standard Solution: Make a 1 µg/mL solution of Sulfapyridine-(phenyl-13C6) in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct Infusion Setup: Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 10 µL/min) using a syringe pump.
-
Optimize Cone/Capillary Voltage: While observing the signal for the precursor ion (m/z 256.1), ramp the cone voltage (or equivalent parameter, e.g., fragmentor voltage) to find the value that gives the maximum intensity without causing fragmentation.
-
Optimize Collision Energy: Select the precursor ion (m/z 256.1) for fragmentation and monitor the desired product ions (e.g., m/z 162.0, 114.0, 98.0). Ramp the collision energy to find the optimal value that produces the most intense and stable product ion signal.[23][24][25]
-
Optimize Source Parameters: Adjust source gas flows and temperatures to ensure efficient desolvation and ionization, leading to a stable and intense signal.
Protocol 2: Developing a Robust LC Method for Sulfapyridine
This protocol outlines the steps for developing a reliable chromatographic method.
-
Column Selection: Start with a C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
-
Initial Gradient:
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 5-10% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate for 2-3 minutes.
-
-
Injection and Evaluation: Inject a standard solution of Sulfapyridine and its internal standard. Evaluate the retention time, peak shape, and resolution from any impurities.
-
Gradient Optimization: Adjust the gradient slope and starting/ending percentages to achieve a retention factor (k') between 2 and 10 for Sulfapyridine, ensuring it is well-separated from the solvent front and any interfering peaks.
References
-
Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023). MDPI. [Link]
-
Figure 1. Overview of the analysis of sulfapyridine from LC-MS/MS. (a)... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Ion suppression effects in liquid chromatography-electrospray-ionisation transport-region collision induced dissociation mass spectrometry with different serum extraction methods for systematic toxicological analysis with mass spectra libraries. (2003). PubMed. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. [Link]
-
Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. (2003). ResearchGate. [Link]
-
Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. (2011). PubMed Central. [Link]
-
Cone voltage, collision energy, precursor ion and poducts ions used for... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. (2007). LCGC International. [Link]
-
Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. (2010). NIH. [Link]
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Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. (2000). PubMed. [Link]
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Sulfapyridine | C11H11N3O2S. (n.d.). PubChem - NIH. [Link]
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Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. (n.d.). NorthEast BioLab. [Link]
-
Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. (2003). Journal of AOAC INTERNATIONAL - Oxford Academic. [Link]
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An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta. (2023). PubMed. [Link]
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HPLC chromatogram of sulphonamide standard solution. - ResearchGate. (n.d.). ResearchGate. [Link]
-
Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. (2003). ResearchGate. [Link]
-
4 Steps to Successful Compound Optimization on LC-MS/MS. (2024). Technology Networks. [Link]
-
A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. (n.d.). Shimadzu. [Link]
-
Effects of ion‐pairing reagents on the electrospray signal suppression of sulphonated dyes and intermediates. (2004). ResearchGate. [Link]
-
What is the difference between positive and negative ionization in LC-MS? Which one can we use for fatty acids analysis in LC-MS?. (2018). Quora. [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. [Link]
-
CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. (n.d.). NUCLEUS information resources. [Link]
-
Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex. [Link]
-
Skyline Collision Energy Optimization. (n.d.). Skyline. [Link]
-
Determination of sulfonamides in milk by ID-LC-MS/MS. (2018). ACG Publications. [Link]
-
Effects of ion-pairing reagents on the electrospray signal suppression of sulphonated dyes and intermediates. (2004). onlinelibrary.wiley.com. [Link]
-
Designing Stable Isotope Labeled Internal Standards. (2022). Acanthus Research. [Link]
-
Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. (2003). PubMed. [Link]
-
Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. (2015). Analytical Chemistry - ACS Publications. [Link]
-
Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. (2020). SciTePress. [Link]
-
Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (2021). MDPI. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). . [Link]
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu Scientific Instruments. [Link]
-
Positive and negative ion mode ESI-MS and MS/MS for studying drug-DNA complexes. (n.d.). ORBi. [Link]
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- 25. skyline.ms [skyline.ms]
Addressing ion suppression in sulfapyridine analysis with a labeled standard
Technical Support Center: Sulfapyridine Analysis
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression during the quantitative analysis of sulfapyridine by liquid chromatography-mass spectrometry (LC-MS).
Part 1: Frequently Asked Questions (FAQs) - Quick Solutions
This section addresses the most common initial queries regarding ion suppression in sulfapyridine analysis.
Q1: What is ion suppression and why is it a significant problem for sulfapyridine analysis?
A: Ion suppression is a type of matrix effect where co-eluting components from a sample's matrix (e.g., proteins, salts, lipids in plasma) interfere with the ionization of the target analyte, in this case, sulfapyridine, in the mass spectrometer's ion source.[1][2] This interference reduces the analyte's signal intensity, leading to poor sensitivity, inaccurate quantification, and unreliable results.[2] Because sulfapyridine is often measured in complex biological matrices like plasma or placental tissue, it is highly susceptible to these effects.[1][3]
Q2: My sulfapyridine peak area is highly variable across different injections, even at the same concentration. Is this ion suppression?
A: Yes, this is a classic symptom of ion suppression. The composition of biological matrices can vary significantly from sample to sample (e.g., between different patients).[2][4] This inter-sample variability leads to different degrees of ion suppression, causing the inconsistent peak areas you are observing and compromising the precision and accuracy of your assay.[2][5]
Q3: How does a stable isotope-labeled (SIL) internal standard, like sulfapyridine-d4, solve this problem?
A: A SIL internal standard is a version of the analyte where one or more atoms have been replaced with a heavier stable isotope (e.g., hydrogen with deuterium).[6] For example, sulfapyridine-d4 is often used for sulfapyridine analysis.[3] The key principle is that the SIL standard is chemically identical to the analyte and will therefore co-elute from the LC column and experience the exact same degree of ion suppression in the MS source.[7] By calculating the ratio of the analyte peak area to the SIL internal standard peak area, the variability caused by suppression is normalized, leading to accurate and precise quantification.[7][8]
Q4: I am using a sulfapyridine-d4 internal standard, but my results are still imprecise. What could be the issue?
A: While a SIL standard is the best tool to combat ion suppression, several factors can still lead to imprecision:
-
Chromatographic Separation: If the analyte and the SIL standard do not perfectly co-elute, they will not experience the same matrix effect. This is known as the "chromatographic isotope effect," which can sometimes occur with deuterated standards.[9]
-
Incorrect Concentration: The concentration of the internal standard must be consistent across all samples and optimized to provide a strong, stable signal without saturating the detector.
-
Isotopic Impurity: The SIL standard should be of high isotopic purity. If it contains a significant amount of the unlabeled analyte, it can interfere with the quantification of low-concentration samples.[10]
-
Source Contamination: A dirty ion source can cause erratic signal response for both the analyte and the internal standard, leading to imprecision.
Part 2: In-Depth Troubleshooting Guide
This section provides detailed protocols and explanations for systematically identifying, quantifying, and mitigating ion suppression.
Section 1: Identifying and Confirming Ion Suppression
Before implementing corrective actions, you must first confirm that ion suppression is the root cause of your analytical issues.
The PCI experiment is the gold standard for visualizing exactly where in the chromatogram ion suppression occurs.
-
Principle of the Experiment: A constant flow of a sulfapyridine solution is introduced ("infused") into the LC eluent after the analytical column but before the mass spectrometer. A blank matrix sample (e.g., extracted plasma without any sulfapyridine) is then injected onto the column. If co-eluting matrix components cause ion suppression, you will observe a dip in the otherwise stable baseline signal of the infused sulfapyridine at the retention time of those interfering components.[5][11]
-
Experimental Protocol: Post-Column Infusion Setup
-
Prepare Infusion Solution: Create a solution of sulfapyridine in your mobile phase at a concentration that gives a stable and mid-range signal (e.g., 50-100 ng/mL).
-
System Plumbing: Use a T-union to connect the LC column outlet, a syringe pump containing the infusion solution, and the line going to the MS ion source.
-
Establish a Stable Baseline: Start the LC gradient and the syringe pump (at a low flow rate, e.g., 10 µL/min). Monitor the sulfapyridine MRM transition until you see a stable, flat baseline.
-
Inject Blank Matrix: Inject a prepared blank plasma or serum sample that has been subjected to your standard extraction procedure.
-
Analyze the Chromatogram: Monitor the baseline. Any significant drop indicates a region of ion suppression.[12] If this drop occurs at the retention time of sulfapyridine in your standard analysis, you have confirmed the problem.
-
-
Visualization of the PCI Workflow
Caption: Workflow for a post-column infusion experiment.
Regulatory bodies like the FDA and EMA recommend a quantitative assessment of matrix effects.[13][14] The Matrix Factor (MF) provides a numerical value for the extent of ion suppression or enhancement.
-
Principle of the Calculation: The MF is the ratio of an analyte's peak area in the presence of matrix to its peak area in a clean solvent. An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.[15][16] The true power of a SIL internal standard is demonstrated when the IS-normalized MF is close to 1, even if the analyte's MF is low.
-
Experimental Protocol: Calculating Matrix Factor
-
Prepare Sample Sets (n≥6 lots of matrix):
-
Set A (Neat Solution): Sulfapyridine and Sulfapyridine-d4 spiked into the final mobile phase composition.
-
Set B (Post-Spike Matrix): Extract blank biological matrix (e.g., plasma) first, then spike the final extract with Sulfapyridine and Sulfapyridine-d4 at the same concentrations as Set A.[17]
-
-
Analyze Samples: Inject and acquire data for both sets.
-
Calculate Matrix Factors:
-
MF_Analyte = Mean Peak Area (Set B) / Mean Peak Area (Set A)
-
MF_IS = Mean Peak Area_IS (Set B) / Mean Peak Area_IS (Set A)
-
IS-Normalized MF = MF_Analyte / MF_IS
-
-
Assess Results: According to EMA guidelines, the coefficient of variation (CV) of the IS-normalized MF from the different matrix lots should not be greater than 15%.[13]
-
-
Data Presentation: Impact of Sulfapyridine-d4 on Matrix Factor
| Parameter | Without Internal Standard | With Sulfapyridine-d4 (IS) | Acceptance Criteria |
| Analyte MF | 0.45 (Severe Suppression) | 0.45 (Suppression still occurs) | N/A |
| IS MF | N/A | 0.46 (IS is also suppressed) | N/A |
| IS-Normalized MF | N/A | 0.98 (Suppression is corrected) | CV ≤ 15% |
Section 2: Best Practices for Implementing a Labeled Standard
Proper implementation is critical for the success of the SIL internal standard strategy.
A deuterated standard like Sulfapyridine-d4 is commonly used.[3] While effective, standards with ¹³C or ¹⁵N labels are often preferred as they are less prone to the chromatographic isotope effect, where the deuterated compound may elute slightly earlier than the native compound.[9][18][19]
The internal standard must be added as early as possible in the sample preparation process to account for variability in both extraction efficiency and matrix effects.
-
Visualization of the Complete Analytical Workflow
Caption: Standard workflow for bioanalysis using a SIL-IS.
-
Step-by-Step Protocol: Sample Preparation
-
Aliquoting: Aliquot your biological sample (e.g., 100 µL of plasma) into a microcentrifuge tube.
-
Spiking: Add a small, precise volume of the Sulfapyridine-d4 internal standard working solution to every sample, standard, and QC. Vortex briefly.
-
Extraction: Add the extraction solvent (e.g., 300 µL of acetonitrile for protein precipitation). Vortex vigorously for 1-2 minutes.
-
Centrifugation: Centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean tube or well plate for analysis.
-
Evaporation & Reconstitution (Optional): If needed, evaporate the solvent and reconstitute the residue in the initial mobile phase to improve chromatography.
-
Injection: Inject into the LC-MS/MS system.
-
Section 3: Advanced Troubleshooting
This section covers issues that can arise even when a labeled standard is in use.
-
Cause - The Isotope Effect: Deuterium is slightly smaller than hydrogen, which can sometimes lead to altered interactions with the stationary phase of the LC column, causing the deuterated standard to elute slightly before the native analyte.[9] If a zone of ion suppression is very sharp and narrow, this slight shift can cause the analyte and IS to experience different degrees of suppression, compromising accuracy.[7]
-
Solution:
-
Use a Less Retentive Column: A column with lower resolving power can ensure the peaks completely overlap, which is beneficial in this specific case.[7]
-
Simplify the Gradient: A shallower gradient or even an isocratic separation can reduce the separation between the two compounds.
-
Consider ¹³C or ¹⁵N Standards: For future method development, standards labeled with ¹³C or ¹⁵N are the best choice as they exhibit virtually no chromatographic isotope effect.[18][20]
-
-
Cause - System Instability: This is often not a matrix effect issue but an instrument problem. Potential causes include:
-
A partially clogged ESI probe.
-
An unstable spray in the ion source due to incorrect gas flows or temperature.
-
Inconsistent mobile phase delivery from the LC pumps.
-
-
Solution - System Suitability Checks:
-
Pre-Run Check: Before starting a batch, inject a standard solution multiple times (n=5-6) and check the peak area precision for both the analyte and the internal standard. The CV should be <15%.[10]
-
Instrument Maintenance: Regularly clean the ion source, including the capillary and skimmer, as per the manufacturer's instructions.
-
Pump Performance: Check for pressure fluctuations in the LC pumps, which could indicate a leak or a failing seal.
-
References
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing S.L. [Link]
-
Ion suppression; a critical review on causes, evaluation, prevention and applications. Talanta. [Link]
-
Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. National Institutes of Health (NIH). [Link]
-
Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. ACS Publications. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH). [Link]
-
Overview of the analysis of sulfapyridine from LC-MS/MS. ResearchGate. [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. National Institutes of Health (NIH). [Link]
-
What is the best formula to calculate matrix effect? ResearchGate. [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.. [Link]
-
Ion suppression (mass spectrometry). Wikipedia. [Link]
-
An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta. PubMed. [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability... ResearchGate. [Link]
-
Bioanalytical method validation and study sample analysis m10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
-
Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. National Institutes of Health (NIH). [Link]
-
Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect... ACS Publications. [Link]
-
The essence of matrix effects for chromatographic assays. European Bioanalysis Forum. [Link]
-
How to determine recovery and matrix effects for your analytical assay. Biotage. [Link]
-
Ion suppression investigation by post-column infusion experiments... ResearchGate. [Link]
-
The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects... Chromatography Today. [Link]
-
Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters Corporation. [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]
-
Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. National Institutes of Health (NIH). [Link]
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Post-column addition as a tool to enhance performance in microflow LC-MS. Waters Corporation. [Link]
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Bioanalysis. [Link]
-
Determining Matrix Effects in Complex Food Samples. Waters Corporation. [Link]
-
Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. National Institutes of Health (NIH). [Link]
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- 3. An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. e-b-f.eu [e-b-f.eu]
- 14. elearning.unite.it [elearning.unite.it]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biotage.com [biotage.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ukisotope.com [ukisotope.com]
Technical Support Center: Overcoming Retention Time Shifts with Sulfapyridine-(phenyl-13C6)
Welcome to the technical support center for advanced chromatographic troubleshooting. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of retention time (RT) shifts in their analytical workflows. Here, we provide in-depth, experience-driven solutions centered on the effective use of the stable isotope-labeled (SIL) internal standard, Sulfapyridine-(phenyl-13C6), to ensure the robustness and reliability of your analytical data.
Section 1: Understanding and Diagnosing Retention Time Shifts
Retention time stability is fundamental to the accuracy and validity of chromatographic methods. Shifts in retention time can lead to misidentification of analytes and inaccurate quantification, compromising the integrity of your results. This section delves into the common causes of RT shifts and how to diagnose them.
Frequently Asked Questions (FAQs): The 'Why' of RT Shifts
Q1: My analyte retention times are consistently decreasing with each injection. What is the likely cause?
A progressive decrease in retention time often points to issues with the column or the mobile phase. One common culprit is the loss of the stationary phase, especially if using aggressive mobile phase conditions (e.g., extreme pH) that are not suitable for the column chemistry. Another possibility is inadequate column equilibration between runs, particularly in gradient methods. If the column is not fully returned to its initial state, subsequent injections will start on a slightly more "organic-rich" stationary phase, leading to earlier elution.
Q2: My retention times are suddenly much earlier or later than usual. What should I check first?
Sudden and significant shifts in retention time are often due to a change in the mobile phase composition or flow rate. An incorrectly prepared mobile phase, such as an error in the buffer concentration or the organic-to-aqueous ratio, can drastically alter analyte retention. A leak in the system can also lead to a drop in the flow rate, causing an increase in retention times. Conversely, an over-pressurized system due to a blockage might initially increase the flow rate, leading to decreased retention times before a complete system shutdown. Always verify your mobile phase preparation and check for any visible leaks or pressure anomalies.
Q3: I'm observing random, unpredictable fluctuations in retention times across a single batch. What could be the problem?
Random retention time variability can be one of the most frustrating issues to troubleshoot. Common causes include:
-
Temperature Fluctuations: Inconsistent column temperature can lead to erratic retention times. The use of a thermostatted column compartment is crucial for maintaining stable chromatography.
-
Pump Performance: Issues with the pump, such as faulty check valves or the presence of air bubbles, can cause inconsistent flow rates and, consequently, variable retention times. Ensure your mobile phases are thoroughly degassed.
-
Injector Problems: A malfunctioning autosampler can introduce variability in injection volumes and timing, which may manifest as slight retention time shifts.
The following table summarizes the common causes of retention time shifts and their typical manifestations:
| Observed RT Shift | Potential Cause | Recommended Action |
| Gradual Decrease | Column degradation/bleed, insufficient equilibration | Replace column, increase equilibration time, verify mobile phase compatibility. |
| Gradual Increase | Column contamination, build-up of matrix components | Implement a column wash step, use a guard column, improve sample cleanup. |
| Sudden Shift (Earlier or Later) | Incorrect mobile phase composition, major leak, incorrect flow rate setting | Verify mobile phase preparation, check system for leaks, confirm pump settings. |
| Random Fluctuation | Inconsistent column temperature, pump issues (air bubbles), injector malfunction | Use a column oven, degas mobile phases, service the pump and injector. |
Section 2: The Solution: Leveraging a Stable Isotope-Labeled Internal Standard
While addressing the root cause of retention time shifts is essential for good chromatographic practice, the use of a stable isotope-labeled internal standard (SIL-IS) provides a robust in-run correction mechanism. A SIL-IS is the gold standard for quantitative bioanalysis as it corrects for variability in sample preparation, matrix effects, and instrumental performance.
Why Sulfapyridine-(phenyl-13C6)? The Power of Co-elution
Sulfapyridine-(phenyl-13C6) is an ideal internal standard for methods involving the analysis of sulfapyridine or structurally similar compounds. Because its chemical and physical properties are nearly identical to the unlabeled analyte, it co-elutes under typical reversed-phase conditions. This co-elution is critical: any factor that causes the analyte's retention time to shift will have the exact same effect on the SIL-IS. By tracking the retention time of Sulfapyridine-(phenyl-13C6), you can confidently correct for any chromatographic drift observed in your analyte of interest.
Expert Insight: The use of a SIL-IS like Sulfapyridine-(phenyl-13C6) transforms your analytical method into a self-validating system for every injection. It not only corrects for RT shifts but also for variations in ionization efficiency caused by matrix effects, which can also fluctuate with retention time.
The following diagram illustrates the concept of retention time drift and its correction using a co-eluting internal standard.
Caption: Correction of retention time drift with a co-eluting internal standard.
Section 3: Experimental Protocols for Using Sulfapyridine-(phenyl-13C6)
The following protocols provide a step-by-step guide for the preparation and use of Sulfapyridine-(phenyl-13C6) as an internal standard. These are based on established practices for bioanalytical method validation.
Protocol 1: Preparation of Stock and Working Solutions
This protocol details the preparation of a 1 mg/mL stock solution and a 1 µg/mL working solution.
Materials:
-
Sulfapyridine-(phenyl-13C6)
-
Methanol (LC-MS grade)
-
Class A volumetric flasks (e.g., 10 mL, 100 mL)
-
Calibrated analytical balance
-
Calibrated pipettes
Procedure:
-
Prepare a 1 mg/mL Stock Solution: a. Accurately weigh approximately 10 mg of Sulfapyridine-(phenyl-13C6) into a 10 mL volumetric flask. b. Add approximately 7 mL of methanol and sonicate for 5 minutes to ensure complete dissolution. c. Allow the solution to return to room temperature. d. Bring the flask to volume with methanol and mix thoroughly. e. Transfer the solution to an amber glass vial and store at -20°C. This stock solution should be stable for up to 6 months.
-
Prepare a 1 µg/mL Working Solution: a. Allow the 1 mg/mL stock solution to equilibrate to room temperature. b. Pipette 100 µL of the 1 mg/mL stock solution into a 100 mL volumetric flask. c. Bring the flask to volume with methanol and mix thoroughly. d. This working solution can be used for spiking samples. It is recommended to prepare this solution fresh on the day of analysis.
Protocol 2: Sample Preparation and Spiking
This protocol describes the addition of the internal standard to a sample prior to analysis. The key principle is to add the internal standard at the earliest possible stage to account for variability throughout the entire sample preparation process.
Procedure:
-
Sample Aliquoting: a. Aliquot your sample (e.g., 100 µL of plasma) into a clean microcentrifuge tube.
-
Internal Standard Spiking: a. Add a small, precise volume of the 1 µg/mL Sulfapyridine-(phenyl-13C6) working solution to the sample. A typical volume is 10 µL, which would result in a final concentration of 100 ng/mL if the final volume is 1 mL. The optimal concentration should be determined during method development.
-
Protein Precipitation (Example for Plasma): a. Add 300 µL of cold acetonitrile to the spiked sample to precipitate proteins. b. Vortex for 1 minute. c. Centrifuge at >10,000 x g for 10 minutes.
-
Supernatant Transfer and Analysis: a. Carefully transfer the supernatant to a clean autosampler vial. b. Inject an appropriate volume into the LC-MS system.
The following workflow diagram visualizes the integration of the internal standard into the sample preparation process.
Caption: Workflow for using Sulfapyridine-(phenyl-13C6) as an internal standard.
Section 4: Troubleshooting with an Internal Standard
Q4: My analyte and internal standard are not perfectly co-eluting. Is this a problem?
While perfect co-elution is ideal, minor separations can be tolerated, especially with modern, fast-scanning mass spectrometers. However, if the separation is significant, the two compounds may be affected differently by matrix effects that are localized to a specific retention time. Deuterium-labeled standards can sometimes exhibit slight chromatographic shifts compared to their non-labeled counterparts. Using a 13C-labeled standard like Sulfapyridine-(phenyl-13C6) minimizes this risk as the physicochemical properties are virtually identical to the analyte. If you observe a separation, consider adjusting your chromatography to improve peak shape and reduce the separation.
Q5: The retention time of my internal standard is stable, but my analyte retention time is still shifting. What does this indicate?
This is a rare but important diagnostic scenario. If the SIL-IS is chromatographically stable, it confirms that the LC system (pump, column temperature, mobile phase) is performing consistently up to the point of elution. A shift in only the analyte peak could suggest an in-source stability issue or a very specific matrix effect that is altering the analyte's interaction with the stationary phase but not the internal standard. This could also occur if the sample diluent is significantly different from the mobile phase, causing a localized solvent effect that impacts the analyte and IS differently if they are not perfectly co-eluting.
Q6: What are the regulatory expectations for using an internal standard?
Regulatory bodies like the FDA emphasize that the internal standard should be added to all samples, including calibration standards and quality controls, in a consistent manner. The performance of the internal standard should be monitored throughout the analytical run. Any significant variability in the internal standard response may indicate an issue with the method's robustness and should be investigated. The validation of your analytical method should demonstrate the suitability of the internal standard to correct for variability.
References
-
Dolan, J. W. (2014). When Should an Internal Standard be Used? LCGC North America, 32(4), 278-282. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. [Link]
-
Witting, M., & Schmitt-Kopplin, P. (2021). N-Alkylpyridinium sulfonates for retention time indexing in reversed-phase-liquid chromatography-mass spectrometry–based metabolomics. Analytical and Bioanalytical Chemistry, 414(15), 4417–4427. [Link]
-
Dolan, J. W. (2016). Retention Time Drift—A Case Study. LCGC North America, 34(4), 262-268. [Link]
-
Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. USDA. [Link]
-
U.S. Food and Drug Administration. (n.d.). Lib 4642 Multiclass screening method using automated solid-phase extraction directly coupled to a mass spectrometer. FDA. [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters. [Link]
-
Daszykowski, M., & Walczak, B. (2021). Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. Molecules, 26(7), 1969. [Link]
-
Shimadzu Scientific Instruments. (n.d.). Method 531.1. Shimadzu. [Link]
- Wu, J., Wiegand, R., LoRusso, P., & Li, J. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.
Technical Support Center: Protocol Optimization for Solid-Phase Extraction with Sulfapyridine-(phenyl-13C6)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing your solid-phase extraction (SPE) protocols for Sulfapyridine and its stable isotope-labeled internal standard, Sulfapyridine-(phenyl-13C6). This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the accuracy, reproducibility, and robustness of their analytical methods.
As analytical chemists, we understand that sample preparation is often the most critical and error-prone step in the entire analytical workflow. A well-optimized SPE protocol is the bedrock of reliable quantification, especially when dealing with complex matrices. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to not only follow a method but to intelligently troubleshoot and adapt it to your specific needs.
The use of a stable isotope-labeled internal standard like Sulfapyridine-(phenyl-13C6) is the gold standard in quantitative mass spectrometry. Because it is chemically and physically identical to the analyte, it co-extracts and experiences the same matrix effects, providing the most accurate correction for variations during sample processing and analysis.[1][2][3] This guide will treat the analyte and its internal standard as a pair, ensuring your optimization strategy benefits both.
Troubleshooting Guide: A Problem-Solution Approach
This section is structured to address the most common issues encountered during SPE method development and execution.[4][5][6]
Problem 1: Low or No Recovery of Sulfapyridine and/or Internal Standard
Low recovery is the most frequent challenge in SPE.[4][6][7] A systematic evaluation of each step is required to pinpoint the loss of the analyte.
Question: My analyte is lost in the "Load" or "Wash" fractions. What's going wrong?
Answer: This indicates that the sorbent is not adequately retaining the Sulfapyridine. The analyte is "breaking through" the cartridge before the elution step. This is fundamentally a problem with the sorbent-analyte interaction.
Causality & Solution:
-
Incorrect Sorbent Choice: Sulfapyridine is a moderately polar compound.[8][9] For extraction from aqueous samples (like plasma, urine, or water), a reversed-phase mechanism is most appropriate. The non-polar stationary phase will retain the analyte through hydrophobic interactions.
-
Improper Sample pH: The retention of ionizable compounds like Sulfapyridine on reversed-phase media is highly dependent on their charge state. Sulfapyridine has a pKa of approximately 8.48.[12] To maximize hydrophobic retention, the molecule should be in its neutral, un-ionized state.
-
Action: Adjust the sample pH to be at least 2 units below the pKa. For Sulfapyridine, adjusting the sample pH to ~6.5 will ensure it is predominantly neutral, thereby maximizing its interaction with the reversed-phase sorbent.[13]
-
-
Wash Solvent is Too Strong: The wash step is intended to remove weakly bound matrix interferences, but a solvent that is too strong (i.e., too high in organic content) will prematurely elute the analyte of interest.[4][14]
-
Action: Decrease the organic content of your wash solvent. Start with 100% aqueous wash (at the same pH as your sample) and gradually increase the organic percentage (e.g., 5%, 10% methanol) until you achieve a clean extract without losing the analyte.
-
-
High Flow Rate: If the sample is loaded too quickly, there is insufficient residence time for the analyte to partition from the liquid phase onto the sorbent, leading to breakthrough.[4][15]
-
Action: Decrease the flow rate during sample loading to approximately 1-2 mL/min.[4]
-
Question: My analyte seems to be retained on the cartridge but won't elute. Why?
Answer: This indicates irreversible binding or an elution solvent that is too weak to disrupt the analyte-sorbent interactions.
Causality & Solution:
-
Elution Solvent is Too Weak: The elution solvent must be strong enough to overcome the hydrophobic forces holding Sulfapyridine on the sorbent.[16]
-
Secondary Interactions: Residual silanol groups on silica-based sorbents (like C18) can create secondary polar interactions (hydrogen bonding) with the analyte, making it difficult to elute with a purely non-polar solvent.[18]
-
Action: Modify the elution solvent to disrupt these secondary interactions. Adding a small amount of base (e.g., 0.5-2% ammonium hydroxide in methanol) will deprotonate the silanol groups and the analyte, breaking the interaction and facilitating elution.
-
-
Insufficient Elution Volume: You may not be using enough solvent to completely desorb the analyte from the sorbent bed.[4]
-
Action: Increase the elution volume in increments. Try eluting with two separate 1 mL aliquots instead of a single 2 mL volume, allowing the solvent to soak for a minute in the sorbent bed between additions.
-
Troubleshooting Decision Tree for Low Recovery
Caption: A decision tree for troubleshooting low SPE recovery.
Problem 2: Poor Reproducibility (High Relative Standard Deviation, %RSD)
Inconsistent results from sample to sample are often due to subtle variations in the manual SPE process or unmitigated matrix effects.[5][6]
Question: My recovery is highly variable between replicates. What are the likely causes?
Answer: This points to inconsistencies in the SPE workflow or the sorbent bed itself.
Causality & Solution:
-
Drying of the Sorbent Bed: If a silica-based sorbent bed dries out after conditioning and before the sample is loaded, its hydrophobic chains can collapse. This reduces the surface area available for interaction, leading to inconsistent retention and recovery.[4][13]
-
Action: Ensure a layer of the equilibration solvent remains on top of the sorbent bed at all times before the sample is loaded. Process samples without delay between steps.
-
-
Inconsistent Flow Rates: Manual processing can lead to variable flow rates, affecting retention and elution times.[4]
-
Action: Use a vacuum or positive pressure manifold to apply consistent pressure to all cartridges simultaneously. This ensures uniform flow rates across your sample batch.
-
-
Sample Matrix Effects: This is a critical issue in LC-MS analysis. Co-eluting matrix components can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to variability that is not related to the actual extracted amount.[7][19][20]
-
Action: This is precisely why Sulfapyridine-(phenyl-13C6) is essential. Since the internal standard co-elutes with the analyte and is affected by matrix effects in the same way, calculating the ratio of the analyte peak area to the internal standard peak area will correct for this variability.[1] If the internal standard signal is also highly variable, it points to a need for better sample cleanup (i.e., optimizing the wash step).
-
Frequently Asked Questions (FAQs)
Q1: What is the exact role of Sulfapyridine-(phenyl-13C6) and when should I add it to my sample?
A1: Sulfapyridine-(phenyl-13C6) is a stable isotope-labeled internal standard (SIL-IS). It is the ideal internal standard because it has the same chemical structure, polarity, and ionization efficiency as Sulfapyridine, but its mass is 6 Daltons higher due to the incorporation of six ¹³C atoms.[1] This allows the mass spectrometer to distinguish between the analyte and the internal standard.
Its primary role is to act as a correction factor for any variability throughout the entire process.[2] This includes:
-
Volumetric transfer errors during sample preparation.
-
Losses during the SPE procedure (retention and elution).[21]
-
Ion suppression or enhancement (matrix effects) during LC-MS analysis.[7][19]
To be effective, the SIL-IS must be added to the sample at the very beginning of the workflow , before any extraction or cleanup steps.[3][21] This ensures that both the analyte and the standard are subjected to the exact same conditions and potential sources of error.
Q2: How do I select the best SPE sorbent for Sulfapyridine?
A2: Sorbent selection depends on the properties of your analyte and the sample matrix.[7][22] Sulfapyridine is a moderately polar, ionizable compound. The goal is to maximize the difference in interaction between the analyte and the matrix components.
| Sorbent Type | Retention Mechanism | Suitability for Sulfapyridine (in Aqueous Matrix) | Rationale |
| Reversed-Phase (C18, C8) | Hydrophobic Interactions | Excellent | Retains moderately polar compounds like Sulfapyridine from polar (aqueous) samples. This is the most common and recommended starting point.[23] |
| Normal-Phase (Silica, Diol) | Polar Interactions | Poor | Used to retain polar compounds from non-polar solvents. Requires solvent exchange of the aqueous sample into a non-polar solvent first.[23][24] |
| Ion-Exchange (SCX, SAX) | Electrostatic Interactions | Good (as part of Mixed-Mode) | Sulfapyridine can be protonated and retained on a Strong Cation Exchange (SCX) sorbent. This offers high selectivity but requires careful pH control.[24] |
| Mixed-Mode (Reversed-Phase + Ion-Exchange) | Hydrophobic & Electrostatic | Excellent (for high cleanup) | Sorbents combining C8 or C18 with SCX offer dual retention mechanisms. This provides exceptional cleanup by allowing for stringent washing protocols that remove both non-polar and polar interferences. |
Recommendation: Start with a standard C18 (Octadecyl) reversed-phase sorbent . If you require a cleaner extract, especially for complex matrices like plasma or tissue, a mixed-mode sorbent (e.g., Reversed-Phase + Strong Cation Exchange) is a superior choice.
Q3: My final extract is clean, but my analyte peak shape is poor in the subsequent LC analysis. Is this related to my SPE protocol?
A3: Yes, this is a common issue. It is likely caused by an "elution solvent mismatch." If your final SPE eluate is in a very strong organic solvent (e.g., 100% Methanol with NH₄OH) and your HPLC/UPLC mobile phase starting condition is highly aqueous (e.g., 95% water), injecting the strong solvent can distort the peak shape, causing fronting or splitting.
Solution: After elution, evaporate the SPE solvent to dryness under a gentle stream of nitrogen. Then, reconstitute the residue in a solvent that is identical to, or slightly weaker than, your initial mobile phase conditions (e.g., 90:10 Water:Methanol).[16] This ensures the analyte is tightly focused at the head of the analytical column upon injection, resulting in sharp, symmetrical peaks.
Optimized Protocol: Reversed-Phase SPE for Sulfapyridine
This protocol provides a robust starting point for extracting Sulfapyridine from an aqueous matrix (e.g., filtered water sample, diluted plasma).
Workflow Diagram
Caption: A step-by-step workflow for the SPE of Sulfapyridine.
Step-by-Step Methodology
-
Sample Pretreatment:
-
To 1 mL of aqueous sample, add a known concentration of Sulfapyridine-(phenyl-13C6) internal standard.
-
Adjust the sample pH to ~6.5 using a dilute acid or base (e.g., formic acid or ammonium hydroxide).
-
If the sample contains particulates, centrifuge or filter it before loading.[4]
-
-
Cartridge Conditioning:
-
Pass 1 mL of methanol through the C18 SPE cartridge to wet the stationary phase. Do not let the cartridge go dry.
-
-
Cartridge Equilibration:
-
Pass 1 mL of purified water (pH adjusted to 6.5) through the cartridge. This removes the methanol and prepares the sorbent for the aqueous sample. Do not let the cartridge go dry.[16]
-
-
Sample Loading:
-
Load the pretreated sample onto the cartridge at a slow, controlled flow rate of ~1 mL/min.
-
-
Washing:
-
Pass 1 mL of a weak wash solvent (e.g., 5% methanol in pH 6.5 water) through the cartridge to remove hydrophilic interferences.
-
-
Elution:
-
Elute the Sulfapyridine and the internal standard by passing 1-2 mL of the elution solvent (e.g., 2% ammonium hydroxide in methanol) through the cartridge. Collect the eluate in a clean tube.
-
-
Solvent Evaporation & Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a known volume (e.g., 100 µL) of the initial mobile phase for your LC-MS system. Vortex to ensure complete dissolution. The sample is now ready for injection.
-
This guide provides the foundational knowledge and practical steps to optimize your SPE protocol for Sulfapyridine. Remember that every sample matrix is unique, and these guidelines should serve as a starting point for your specific method development and validation.
References
-
Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025). Welch Materials, Inc.[Link]
-
SPE Method Development Tips and Tricks. Agilent Technologies.[Link]
-
Solid-Phase Extraction (SPE) Method Development. Waters Corporation.[Link]
-
Tips for Developing Successful Solid Phase Extraction Methods. (2022). LabRulez LCMS.[Link]
-
The Fundamentals of Solid Phase Extraction (SPE). (2021). Restek.[Link]
-
Three Most Common Problems Regard to Solid Phase Extraction (SPE). (2023). Hawach Scientific.[Link]
-
Three Common SPE Problems. (2017). LCGC International.[Link]
-
How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. (2021). Phenomenex.[Link]
-
7 Horrible Mistakes You're Making with Solid Phase Extraction. (2023). Biotage.[Link]
-
Sulfapyridine. PubChem, National Institutes of Health.[Link]
-
Internal Standards: How Does It Work? Chromatography Today.[Link]
-
Sorption of Sulfonamide Antibiotics to Soil Organic Sorbents: Batch Experiments with Model Compounds and Computational Chemistry. (2013). ResearchGate.[Link]
-
Assessment of matrix effect in quantitative LC–MS bioanalysis. (2019). Bioanalysis, Future Science.[Link]
-
The Most Common Mistakes in Solid-Phase Extraction. (2020). LCGC International.[Link]
-
Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES. (2023). Spectroscopy.[Link]
-
Development and optimization of the SPE procedure for determination of pharmaceuticals in water samples by HPLC-diode array detection. (2009). Journal of Separation Science.[Link]
-
sulfapyridine. IUPHAR/BPS Guide to PHARMACOLOGY.[Link]
-
Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Crawford Scientific.[Link]
-
Sample Prep Tech Tip: Low Recovery- SPE Method. Phenomenex.[Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (2023). Journal of Analytical and Bioanalytical Techniques.[Link]
-
Unveiling the tautomerism of sulfapyridine: Solvent effects on stability and ultraviolet/visible UV absorption spectra. (2024). ScienceDirect.[Link]
-
How To Choose The Right SPE Sorbent For Your Application? (2024). Hawach Scientific.[Link]
-
Sulfapyridine. ChemBK.[Link]
-
Understanding and Improving Solid-Phase Extraction. (2014). LCGC International.[Link]
-
Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. ResearchGate.[Link]
-
Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? (2016). Mass Spectrometry Reviews.[Link]
-
Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer. (2022). Shimadzu Corporation.[Link]
-
Solid Phase Extraction (SPE) - Selection of the sorbent. Analytics-Shop.[Link]
-
Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. (1995). Journal of Chromatography A.[Link]
-
Sulfapyridine. Wikipedia.[Link]
-
What is the best extraction method of sulfonamides group from honey samples? (2024). ResearchGate.[Link]
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Dealing with impurities in Sulfapyridine-(phenyl-13C6) internal standard
A Guide for Researchers, Scientists, and Drug Development Professionals on Identifying and Managing Impurities
Welcome to the technical support center for the use of Sulfapyridine-(phenyl-13C6) as an internal standard in bioanalytical studies. As a Senior Application Scientist, I've designed this guide to provide practical, in-depth troubleshooting advice and answers to frequently asked questions. This resource is structured to help you navigate the common challenges associated with impurities in stable isotope-labeled internal standards, ensuring the accuracy and integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a new lot of Sulfapyridine-(phenyl-13C6) internal standard?
A1: The most probable impurity in Sulfapyridine-(phenyl-13C6) is the unlabeled sulfapyridine (M+0). This is primarily due to the synthetic route, which often starts with 13C-labeled benzene.[1] Incomplete incorporation of the labeled precursor or the presence of unlabeled starting material can result in the presence of the unlabeled analyte. Other potential impurities could include synthetic by-products or related substances inherent to the sulfapyridine synthesis process.[2][3] It is crucial to assess each new lot for the presence of these potential impurities.
Q2: How can these impurities affect my bioanalytical assay results?
A2: The presence of unlabeled sulfapyridine in your Sulfapyridine-(phenyl-13C6) internal standard can artificially inflate the analyte response, especially at the lower limit of quantification (LLOQ).[4] This leads to inaccurate and unreliable quantification of your target analyte. Regulatory bodies like the FDA have specific guidelines regarding the purity of internal standards and the potential for cross-talk between the analyte and the internal standard.[5][6]
Q3: What is "isotopic cross-talk" and is it a concern with a +6 Da mass shift?
A3: Isotopic cross-talk refers to the interference between the mass spectrometric signals of the analyte and its stable isotope-labeled internal standard (SIL-IS).[7][8] This can occur in two ways:
-
Analyte to IS: The natural isotopic abundance of elements (primarily ¹³C) in the unlabeled analyte can result in a small signal at the mass of the SIL-IS.
-
IS to Analyte: The presence of unlabeled analyte as an impurity in the SIL-IS contributes to the analyte's signal.
With a +6 Da mass shift in Sulfapyridine-(phenyl-13C6), the contribution from the natural isotopic abundance of the unlabeled analyte to the M+6 signal is generally negligible. However, the presence of unlabeled sulfapyridine as an impurity in the internal standard is a more significant concern and must be evaluated.[4]
Q4: What are the regulatory expectations for the purity of a stable isotope-labeled internal standard?
A4: Regulatory guidelines, such as those from the FDA and EMA, emphasize the importance of using well-characterized reference standards of known purity.[5] While specific percentage limits for unlabeled impurities are not always rigidly defined, the general expectation is that any contribution of the internal standard to the analyte signal should not impact the accuracy and precision of the assay. A common acceptance criterion is that the response of the unlabeled analyte in a blank sample spiked with the internal standard should be less than 20% of the response of the analyte at the LLOQ.[6]
Troubleshooting Guide: A Workflow for Impurity Assessment
If you suspect that impurities in your Sulfapyridine-(phenyl-13C6) internal standard are affecting your results, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for impurities in Sulfapyridine-(phenyl-13C6).
Experimental Protocols
Protocol 1: Initial Purity Check of Sulfapyridine-(phenyl-13C6) Internal Standard
Objective: To quickly assess the presence of unlabeled sulfapyridine in the internal standard stock solution.
Methodology:
-
Prepare a High-Concentration IS Solution: Prepare a solution of Sulfapyridine-(phenyl-13C6) in a suitable solvent (e.g., methanol) at a concentration equivalent to that used in your analytical runs.
-
LC-MS/MS Analysis: Inject this solution into your LC-MS/MS system.
-
Monitor MRM Transitions:
-
Monitor the MRM transition for Sulfapyridine-(phenyl-13C6).
-
Simultaneously, monitor the MRM transition for unlabeled sulfapyridine.
-
-
Data Analysis:
-
Observe the chromatogram for the unlabeled sulfapyridine MRM transition.
-
The presence of a peak at the retention time of sulfapyridine indicates the presence of the unlabeled impurity.
-
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimize for good peak shape and separation |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Sulfapyridine) | Determine experimentally (e.g., m/z 250.1 -> 156.1) |
| MRM Transition (Sulfapyridine-¹³C₆) | Determine experimentally (e.g., m/z 256.1 -> 162.1) |
Protocol 2: Quantification of Unlabeled Sulfapyridine Impurity
Objective: To determine the percentage of unlabeled sulfapyridine in the Sulfapyridine-(phenyl-13C6) internal standard.
Methodology:
-
Prepare a Calibration Curve for Unlabeled Sulfapyridine: Prepare a series of calibration standards of unlabeled sulfapyridine in a suitable solvent.
-
Prepare IS Solution: Prepare a solution of Sulfapyridine-(phenyl-13C6) at a known concentration.
-
LC-MS/MS Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the Sulfapyridine-(phenyl-13C6) solution.
-
-
Data Analysis:
-
Quantify the concentration of unlabeled sulfapyridine in the internal standard solution using the calibration curve.
-
Calculate the percentage of the unlabeled impurity relative to the known concentration of the Sulfapyridine-(phenyl-13C6).
-
Calculation:
% Unlabeled Impurity = (Concentration of Unlabeled Sulfapyridine / Concentration of Sulfapyridine-(phenyl-13C6)) * 100
Protocol 3: Assessment of Isotopic Cross-Talk
Objective: To evaluate the contribution of the internal standard to the analyte signal at the LLOQ.
Methodology:
-
Prepare Blank and LLOQ Samples:
-
Blank + IS: Spike a blank matrix sample with the Sulfapyridine-(phenyl-13C6) internal standard at the working concentration.
-
LLOQ: Spike a blank matrix sample with unlabeled sulfapyridine at the LLOQ concentration and with the internal standard at the working concentration.
-
-
LC-MS/MS Analysis: Analyze multiple replicates (n ≥ 3) of both the "Blank + IS" and "LLOQ" samples.
-
Data Analysis:
-
Measure the peak area of the unlabeled sulfapyridine in the "Blank + IS" samples.
-
Measure the peak area of the unlabeled sulfapyridine in the "LLOQ" samples.
-
Calculate the percentage contribution of the IS to the LLOQ signal.
-
Calculation:
% Contribution = (Mean Peak Area in "Blank + IS" / Mean Peak Area in "LLOQ") * 100
Acceptance Criteria: The percentage contribution should ideally be less than 20%.[6]
Advanced Troubleshooting & Solutions
What if the unlabeled impurity level is unacceptably high?
If your assessment reveals an impurity level that compromises your assay's accuracy, consider the following options:
-
Contact the Supplier: This should be your first step. Reputable suppliers will have quality control data and may be able to provide a higher purity lot of the internal standard.
-
In-house Purification: If a higher purity lot is not available, you may consider purifying the internal standard using techniques like preparative HPLC. This is a more involved process and requires expertise in purification sciences.
-
Mathematical Correction: In some cases, it may be possible to mathematically correct for the contribution of the unlabeled impurity. However, this approach should be used with caution and requires thorough validation to ensure it does not introduce other errors.
Caption: Resolution options for high impurity levels.
By following the guidance and protocols outlined in this technical support center, you can systematically identify, quantify, and manage impurities in your Sulfapyridine-(phenyl-13C6) internal standard, thereby enhancing the reliability and accuracy of your bioanalytical data.
References
-
U.S. Food and Drug Administration. (2018). Guidance for Industry: Bioanalytical Method Validation. [Link]
- Li, Y., et al. (2011). Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis.
- Van Eeckhaut, A., et al. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 215, 114749.
- Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407.
- Jemal, M., et al. (2010). Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies. Rapid Communications in Mass Spectrometry, 24(11), 1595-1606.
- Malachová, A., et al. (2014). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Analytical and Bioanalytical Chemistry, 406(3), 895-903.
- Patel, P. N., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Global Pharma Technology, 4(1), 1-10.
-
Save My Exams. (2025). M+1 & M+2 Peaks. [Link]
-
ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS. [Link]
- Abdel-Moety, E. M., et al. (2002). Characterization of impurities in sulfasalazine. Journal of Pharmaceutical and Biomedical Analysis, 28(3-4), 567-577.
- Louw, V., et al. (2023). An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta. Journal of Pharmaceutical and Biomedical Analysis, 236, 115633.
-
PubChem. Sulfapyridine. [Link]
- Agilent Technologies. (2010).
- Kuhl, M., et al. (2011). Isotope correction of mass spectrometry profiles.
-
Journal of Isotopes. (2023). Synthesis of Sulfachloropyridazine-Benzene Ring- 13 C 6. [Link]
-
Chromatography Today. (2013). Variability in Response for Bioanalytical Assay using LC-MS/MS. [Link]
-
Romer Labs. 13C Isotope Labeled. [Link]
-
Cambridge Isotope Laboratories, Inc. Stable Isotope Standards for Clinical Mass Spectrometry. [Link]
- Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407.
- Wahl, S. A., et al. (2012). Natural isotope correction of MS/MS measurements for metabolomics and (13) C fluxomics. Biotechnology and Bioengineering, 109(10), 2644-2652.
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
- White, S., et al. (2012). European Bioanalysis Forum: Recommendation for Dealing with Internal Standard Variability. Bioanalysis, 4(17), 2173-2179.
-
ChemComplete. (2020, December 12). Mass Spectrometry - Understanding M+, M+1 and M+2 Peaks [Video]. YouTube. [Link]
-
Dr. Ehrenstorfer. (2017, November 28). Introduction to stable isotope internal standards [Video]. YouTube. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. fda.gov [fda.gov]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Fragmentation pattern analysis of Sulfapyridine-(phenyl-13C6) for method refinement
A Senior Application Scientist's Guide to Fragmentation Pattern Analysis of Sulfapyridine-(phenyl-13C6)
Welcome to the technical support center for the analysis of Sulfapyridine and its stable isotope-labeled internal standard, Sulfapyridine-(phenyl-13C6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for your LC-MS/MS method development and refinement. Here, we move beyond generic protocols to explain the "why" behind the "how," ensuring your methods are not only functional but also robust and reliable.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to address common questions and challenges encountered during the analysis of sulfapyridine. We will delve into the intricacies of its fragmentation behavior and provide practical solutions to common analytical hurdles.
Q1: What are the expected precursor and product ions for Sulfapyridine and Sulfapyridine-(phenyl-13C6) in positive electrospray ionization tandem mass spectrometry (ESI-MS/MS)?
A1: Understanding the fundamental fragmentation of your analyte is the cornerstone of any robust MS/MS method. In positive ESI, both Sulfapyridine and its 13C6-labeled analog will readily form protonated molecules, [M+H]+.
For Sulfapyridine (Molecular Weight: 249.29 g/mol ), the expected protonated precursor ion is m/z 250.1 .
For Sulfapyridine-(phenyl-13C6) (Molecular Weight: ~255.29 g/mol ), with six 13C atoms incorporated into the phenyl ring, the expected protonated precursor ion is m/z 256.1 [1].
Upon collision-induced dissociation (CID), these precursor ions yield a characteristic pattern of product ions. The primary fragmentation pathways for sulfonamides are well-documented and involve cleavage of the sulfonamide group[2][3].
| Precursor Ion | Analyte | Precursor m/z | Key Product Ion m/z | Product Ion Structure |
| [M+H]+ | Sulfapyridine | 250.1 | 186.1 | [M+H - SO2]+ |
| 156.1 | [C6H6NO2S]+ | |||
| 108.1 | [C6H6N2]+ | |||
| 92.1 | [C6H6N]+ | |||
| [M+H]+ | Sulfapyridine-(phenyl-13C6) | 256.1 | 192.1 | [M+H - SO2]+ |
| 162.1 | [13C6H6NO2S]+ | |||
| 108.1 | [C6H6N2]+ | |||
| 98.1 | [13C6H6N]+ |
Expert Insight: The product ion at m/z 156.1 for Sulfapyridine and m/z 162.1 for its labeled analog are often the most intense and specific, making them excellent choices for quantification in Multiple Reaction Monitoring (MRM) assays. The fragments at m/z 108.1 and 92.1 (or 98.1 for the labeled standard) serve as excellent qualifier ions to enhance the certainty of identification.
Q2: Can you illustrate the fragmentation pathways for both Sulfapyridine and its 13C6-labeled internal standard?
A2: Certainly. Visualizing the fragmentation pathways is crucial for understanding the origin of your product ions and for selecting the most appropriate transitions for your assay. The following diagrams, generated using Graphviz, depict the primary fragmentation routes.
Authoritative Grounding: The fragmentation of sulfonamides typically proceeds through several key pathways, including the homolytic cleavage of the S-N bond and the neutral loss of sulfur dioxide (SO2)[2][3]. These pathways are predictable and form the basis for the structural elucidation of this class of compounds.
Q3: How do I optimize the collision energy (CE) for my MRM transitions, and what is the expected outcome?
A3: Collision energy is a critical parameter that directly influences the abundance of your product ions. The optimal CE is the energy at which the intensity of the desired product ion is maximized. A collision energy ramp experiment is the most effective way to determine this.
Experimental Protocol: Collision Energy Optimization
-
Prepare a Standard Solution: Prepare a solution of Sulfapyridine and Sulfapyridine-(phenyl-13C6) at a concentration that provides a stable and robust signal (e.g., 100 ng/mL).
-
Infusion or Flow Injection: Introduce the standard solution into the mass spectrometer via direct infusion or flow injection analysis.
-
Set Up the Experiment: In your mass spectrometer software, create a method to monitor your chosen precursor ions (m/z 250.1 and 256.1) and the expected product ions.
-
Ramp the Collision Energy: Program the method to incrementally increase the collision energy over a defined range (e.g., 5 to 50 eV in 2 eV steps) while continuously acquiring data for each transition.
-
Analyze the Data: Plot the intensity of each product ion as a function of the collision energy. The peak of this curve represents the optimal CE for that specific transition.
Expected Outcome: You will generate a "collision energy profile" or "breakdown curve" for each MRM transition. Typically, as the collision energy increases, the abundance of the precursor ion will decrease, while the abundance of the product ions will increase to a maximum before starting to decrease due to further fragmentation.
Sources
Validation & Comparative
A Comparative Guide to Isotopically Labeled Sulfapyridine Internal Standards for Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of sulfapyridine, the choice of an appropriate internal standard is paramount to ensuring data accuracy, precision, and reliability. This guide provides an in-depth comparative analysis of two commonly employed isotopically labeled internal standards: Sulfapyridine-(phenyl-¹³C₆) and deuterated sulfapyridine. Drawing upon established principles of isotopic labeling and bioanalytical method validation, this document will explore the nuanced differences in their synthesis, physicochemical properties, and performance in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
The Foundational Role of Isotopic Labeling in Quantitative Bioanalysis
In the landscape of drug metabolism and pharmacokinetics (DMPK), stable isotope-labeled (SIL) internal standards are the gold standard. Their utility is rooted in their chemical near-identity to the analyte of interest, which allows them to mimic the analyte's behavior during sample preparation, chromatography, and ionization in the mass spectrometer. This co-behavior effectively normalizes for variability introduced during the analytical workflow, thereby enhancing the accuracy and precision of quantification. The choice between different isotopic labels, however, is not trivial and can have significant implications for assay performance.
Physicochemical Properties and Synthesis Considerations
A fundamental understanding of the properties of each labeled analog is crucial for appreciating their respective advantages and limitations.
| Property | Sulfapyridine (Analyte) | Sulfapyridine-(phenyl-¹³C₆) | Deuterated Sulfapyridine (e.g., -d₄) |
| Molecular Formula | C₁₁H₁₁N₃O₂S | C₅¹³C₆H₁₁N₃O₂S | C₁₁H₇D₄N₃O₂S |
| Monoisotopic Mass | 249.0575 | 255.0777 | 253.0827 |
| Mass Shift from Analyte | N/A | +6 Da | +4 Da |
| Labeling Position | N/A | Phenyl ring | Typically on the phenyl ring |
| Isotopic Purity | N/A | Typically >99 atom % ¹³C | Typically >98% isotopic enrichment |
| Potential for Isotopic Exchange | No | No | Low, but possible depending on position and conditions |
| Potential for Chromatographic Shift | N/A | Negligible to none | Possible |
Table 1: Comparative Physicochemical Properties
Synthesis of Sulfapyridine-(phenyl-¹³C₆): A Route to Stability
The synthesis of Sulfapyridine-(phenyl-¹³C₆) prioritizes the incorporation of the stable ¹³C isotope into a metabolically stable position. A common synthetic strategy involves the use of a ¹³C-labeled precursor, such as ¹³C₆-benzene. This precursor undergoes a series of reactions, including nitration, reduction, acylation, chlorosulfonation, and condensation with 2-aminopyridine, to yield the final labeled product.[1][2] This multi-step process, while potentially complex, ensures that the isotopic labels are in a non-exchangeable position, providing a highly stable internal standard.[1]
Synthesis of Deuterated Sulfapyridine: Efficiency and Potential Challenges
Deuterated sulfapyridine is often synthesized through methods like metal-catalyzed hydrogen-deuterium exchange reactions on an advanced intermediate or the final sulfapyridine molecule.[3] While these methods can be efficient, achieving high isotopic purity and regioselectivity can be challenging.[4] The selection of the deuteration position is critical to minimize the potential for back-exchange of deuterium for hydrogen during sample storage or processing.[5]
Head-to-Head Comparison in a Bioanalytical Context
The performance of an internal standard is best evaluated through its application in a validated bioanalytical method. Here, we compare the expected performance of Sulfapyridine-(phenyl-¹³C₆) and deuterated sulfapyridine across key validation parameters.
Chromatographic Behavior: The Co-elution Advantage of ¹³C Labeling
One of the most significant distinctions between ¹³C and deuterium labeling lies in their chromatographic behavior. Due to the negligible difference in physicochemical properties between the ¹³C-labeled and unlabeled analyte, Sulfapyridine-(phenyl-¹³C₆) is expected to co-elute with sulfapyridine under various chromatographic conditions.[6] This co-elution is the ideal scenario for an internal standard as it ensures that both the analyte and the internal standard experience the same matrix effects at the same time.[6]
In contrast, deuterated compounds can exhibit a slight chromatographic shift, eluting slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[7][8] This phenomenon, known as the "isotope effect on retention," is more pronounced with deuterium due to the larger relative mass difference compared to hydrogen.[6] While this shift may be minimal, in high-resolution chromatography systems, it can lead to the analyte and internal standard eluting into slightly different "zones" of matrix components, potentially compromising the internal standard's ability to fully compensate for matrix effects.[6]
Metabolic Stability and the Kinetic Isotope Effect
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a "kinetic isotope effect" (KIE), where the rate of a chemical reaction involving the cleavage of a C-D bond is slower than that of a C-H bond. In the context of drug metabolism, if the deuterated position is a site of metabolic transformation, the deuterated compound may be metabolized more slowly than the unlabeled analyte. While this is a strategy used in drug design to improve pharmacokinetic profiles, for an internal standard, this differential metabolism can be a disadvantage if it leads to a non-parallel response between the analyte and the internal standard over the course of an experiment.
Sulfapyridine-(phenyl-¹³C₆) does not exhibit a significant KIE in metabolic pathways, ensuring that its metabolic fate more closely mirrors that of the unlabeled sulfapyridine. The labeling on the phenyl ring is also in a position that is less susceptible to major metabolic transformations of the sulfapyridine moiety itself.
Isotopic Stability and Purity
¹³C-labeled compounds are exceptionally stable, with no risk of isotopic exchange.[5] The synthesis of Sulfapyridine-(phenyl-¹³C₆) is designed to produce a product with very high isotopic purity (typically >99 atom % ¹³C).[2]
Deuterated compounds, particularly if the deuterium is placed on heteroatoms or activated carbon atoms, can be susceptible to back-exchange with hydrogen from solvents or the biological matrix. While deuteration on an aromatic ring, as in sulfapyridine-d₄, is generally stable, the potential for exchange, however small, should be considered and evaluated during method development and validation.[5]
Experimental Protocol: A Comparative Bioanalytical Method Validation Approach
To objectively compare the performance of Sulfapyridine-(phenyl-¹³C₆) and deuterated sulfapyridine, a comprehensive bioanalytical method validation should be performed in the target biological matrix (e.g., human plasma) in accordance with regulatory guidelines from the FDA and EMA.[9]
I. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve sulfapyridine, Sulfapyridine-(phenyl-¹³C₆), and deuterated sulfapyridine (e.g., sulfapyridine-d₄) in a suitable solvent (e.g., methanol).
-
Working Solutions: Prepare serial dilutions of the sulfapyridine stock solution in 50% methanol to create calibration standards and quality control (QC) samples. Prepare separate working solutions for the ¹³C-labeled and deuterated internal standards at a fixed concentration (e.g., 100 ng/mL).
II. Sample Preparation: Protein Precipitation
-
To 50 µL of blank plasma, calibration standard, or QC sample, add 150 µL of the internal standard working solution (either ¹³C or deuterated) in acetonitrile.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
III. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Sulfapyridine: e.g., m/z 250.1 → 184.1
-
Sulfapyridine-(phenyl-¹³C₆): e.g., m/z 256.1 → 190.1
-
Deuterated Sulfapyridine (d₄): e.g., m/z 254.1 → 188.1
-
IV. Method Validation Parameters
The following parameters should be assessed for both internal standards according to FDA and EMA guidelines:
-
Selectivity: Analyze at least six different lots of blank matrix to ensure no significant interference at the retention times of the analyte and internal standards.[6]
-
Linearity and Range: Analyze calibration curves over a range of concentrations (e.g., 1-1000 ng/mL) and assess the linearity using a weighted linear regression model.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in replicate on multiple days. The mean accuracy should be within ±15% (±20% at the LLOQ) of the nominal concentration, and the precision (CV%) should not exceed 15% (20% at the LLOQ).[6]
-
Matrix Effect: Compare the response of the analyte in post-extraction spiked samples with the response in a neat solution at low and high concentrations. This should be performed with both internal standards to assess their ability to compensate for matrix-induced ion suppression or enhancement.
-
Recovery: Compare the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Evaluate the stability of the analyte and internal standards in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).
Visualizing the Workflow
Caption: Bioanalytical workflow for sulfapyridine quantification.
Expected Performance and Recommendations
Based on the principles discussed, the following outcomes can be anticipated from a head-to-head comparison:
-
Sulfapyridine-(phenyl-¹³C₆):
-
Chromatography: Will co-elute with unlabeled sulfapyridine.
-
Matrix Effect Compensation: Will provide superior compensation for matrix effects due to co-elution.[6]
-
Accuracy and Precision: Expected to yield excellent accuracy and precision across the calibration range.
-
Stability: Highly stable with no risk of isotopic exchange.
-
-
Deuterated Sulfapyridine:
-
Chromatography: May exhibit a slight retention time shift relative to unlabeled sulfapyridine.[6]
-
Matrix Effect Compensation: May provide adequate but potentially less robust compensation for matrix effects compared to the ¹³C-labeled standard, especially in complex matrices or with high-resolution chromatography.
-
Accuracy and Precision: Can provide acceptable accuracy and precision, but may be more susceptible to variability due to chromatographic shifts and potential matrix effects.
-
Stability: Generally stable, but the potential for isotopic exchange should be considered and assessed.
-
Conclusion
While both Sulfapyridine-(phenyl-¹³C₆) and deuterated sulfapyridine can be used as internal standards for the bioanalysis of sulfapyridine, Sulfapyridine-(phenyl-¹³C₆) represents the superior choice for achieving the highest levels of accuracy and data reliability. Its key advantages are its chemical and isotopic stability and, most importantly, its co-elution with the unlabeled analyte, which ensures the most effective compensation for matrix effects. For assays requiring the utmost precision and robustness, particularly those intended for regulatory submission, the investment in a ¹³C-labeled internal standard is well-justified. Deuterated standards, while often more readily available and less expensive, require more careful evaluation during method development to ensure that potential chromatographic shifts and isotopic instability do not compromise data quality.
References
-
Kellermann, T., et al. (2023). An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta. Journal of Pharmaceutical and Biomedical Analysis, 235, 115633. Available at: [Link]
-
Li, W., et al. (2024). Utilizing ¹³C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. ACS Chemical Biology, 19(2), 346-357. Available at: [Link]
-
Rana, S., et al. (2011). Determination of sulphasalazine and its main metabolite sulphapyridine and 5-aminosalicylic acid in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study. Journal of Chromatography B, 879(28), 2999-3006. Available at: [Link]
-
Nielsen, M. K., & Johansen, S. S. (2011). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?. Journal of chromatography. A, 1220, 93–101. Available at: [Link]
-
Brownfoot, F., et al. (2023). An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta. University of Melbourne. Available at: [Link]
-
Racu, C. I., et al. (2014). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. Journal of clinical laboratory analysis, 28(1), 1–9. Available at: [Link]
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Kellow, J. E., et al. (1989). Sulfapyridine appearance in plasma after salicylazosulfapyridine. Another simple measure of intestinal transit. Digestive diseases and sciences, 34(5), 657–662. Available at: [Link]
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A Technical Guide to Assessing the Cross-Reactivity of Sulfapyridine Metabolites with Sulfapyridine-(phenyl-13C6) in LC-MS/MS Assays
<Senior Application Scientist Publication >
Abstract
The accurate quantification of sulfapyridine, a clinically relevant sulfonamide antibiotic, is paramount in pharmacokinetic and toxicological studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope-labeled internal standards, such as Sulfapyridine-(phenyl-13C6), represents the gold standard for achieving high precision and accuracy. However, a critical and often overlooked aspect of method development is the potential for cross-reactivity from the drug's own metabolites. This guide provides an in-depth analysis of the potential for the major metabolites of sulfapyridine to interfere with the analytical signal of Sulfapyridine-(phenyl-13C6), offering experimental frameworks to diagnose and mitigate such risks, thereby ensuring the integrity of bioanalytical data.
Introduction: The Imperative for Specificity in Bioanalysis
Sulfapyridine is an antibacterial agent that was once widely used and is the primary active metabolite of the anti-inflammatory drug sulfasalazine. Its therapeutic and metabolic monitoring is crucial for understanding its efficacy and safety profile. The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of modern quantitative bioanalysis.[1] A SIL-IS, such as Sulfapyridine-(phenyl-13C6), is chemically identical to the analyte, ensuring it experiences the same extraction efficiency, ionization response, and chromatographic behavior. Its mass difference allows it to be distinguished by the mass spectrometer, providing a reliable reference for quantification.[1]
Metabolic Pathways of Sulfapyridine
The primary metabolic transformations of sulfapyridine in the liver involve N-acetylation and hydroxylation.[2] The major metabolites that are formed and subsequently excreted, primarily in the urine, are:
-
N4-acetylsulfapyridine: Formed by the acetylation of the aniline amino group.
-
5-hydroxysulfapyridine: Resulting from the hydroxylation of the phenyl ring.
-
N4-acetyl-5-hydroxysulfapyridine: A product of both acetylation and hydroxylation.[2]
Understanding these metabolic pathways is the first step in predicting potential analytical interferences.
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A Senior Scientist's Guide to Robust Sulfapyridine Quantification in Honey: A Method Validation Comparison
Introduction: The Imperative for Rigorous Sulfapyridine Monitoring in Honey
Sulfapyridine, a sulfonamide antibiotic, is employed in apiculture to combat bacterial infections in honeybee colonies. However, its residues can persist in honey, posing potential health risks to consumers, including allergic reactions and the proliferation of antibiotic-resistant bacteria.[1] Consequently, regulatory bodies worldwide have established maximum residue limits (MRLs) or require methods to reach a minimum required performance level (MRPL) for these compounds in food products.[2]
For researchers and quality control laboratories, the challenge lies not just in detecting sulfapyridine but in quantifying it with unimpeachable accuracy and precision. The complex and variable nature of the honey matrix—rich in sugars, acids, and other organic compounds—can significantly interfere with analytical measurements, leading to inaccurate results.
This guide provides an in-depth comparison of analytical methodologies for sulfapyridine quantification, championing an approach centered on the use of a stable isotope-labeled (SIL) internal standard. We will dissect the causality behind experimental choices, present a fully validated protocol, and offer the supporting data required to build a self-validating and trustworthy analytical system. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3]
Comparing Methodologies: A Dichotomy in Sample Preparation and Analysis
The journey from a honey sample to a reliable quantitative result involves two critical stages: sample preparation (extraction and cleanup) and instrumental analysis. The choices made at each stage profoundly impact the quality of the final data.
Part 1: The Crucial Step of Sample Preparation
The primary goal of sample preparation is to isolate sulfapyridine from the complex honey matrix while removing interfering components. Several techniques are prevalent, each with distinct advantages and drawbacks.
-
Solid-Phase Extraction (SPE): This is a classic, highly effective technique for cleanup.[4] It involves passing a liquefied sample through a cartridge containing a solid adsorbent.
-
Mechanism: Methods often use hydrophilic-lipophilic balance (HLB) or cation exchange cartridges.[4][5] After sample loading, interfering compounds are washed away, and the target analyte is then eluted with a specific solvent.
-
Expertise & Experience: SPE provides excellent cleanup, leading to cleaner extracts and reduced matrix effects during analysis. The choice of sorbent is critical; HLB is effective for a broad range of polarities, while cation exchange can offer higher selectivity for basic compounds like sulfonamides. An initial acid hydrolysis step is often necessary to liberate sulfonamides that may be bound to sugar molecules in the honey.[6][7]
-
Trustworthiness: While highly reliable, SPE can be labor-intensive and require significant solvent volumes. Method development requires careful optimization of conditioning, loading, washing, and elution steps to ensure high recovery.[4]
-
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This technique has gained immense popularity for its speed and simplicity.[2][8]
-
Mechanism: It combines salting-out liquid-liquid extraction with dispersive solid-phase extraction (d-SPE). The honey sample is first extracted with a solvent (typically acetonitrile), followed by the addition of salts to induce phase separation. A portion of the extract is then cleaned up by mixing it with sorbents that remove specific interferences.[9]
-
Expertise & Experience: QuEChERS is a high-throughput method ideal for laboratories analyzing a large number of samples.[8] Its effectiveness is demonstrated by high analyte recoveries, often between 74% and 113%.[10]
-
Trustworthiness: While fast and efficient, QuEChERS may provide less comprehensive cleanup than traditional SPE, potentially leading to stronger matrix effects in the final analysis. The choice of d-SPE sorbents is crucial for targeting specific matrix components.
-
Part 2: The Power of Tandem Mass Spectrometry with a Labeled Standard
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for quantifying veterinary drug residues in food matrices due to its exceptional sensitivity and selectivity.[7]
-
Mechanism: LC separates the components of the sample extract over time. The mass spectrometer then ionizes the eluted compounds and filters them by their mass-to-charge ratio (m/z). In tandem MS, a specific "parent" ion for sulfapyridine is selected, fragmented, and one or more specific "daughter" ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and drastically reduces background noise.[2][6]
-
The Causality of Using a Labeled Internal Standard: The single most important factor for achieving accuracy and precision in complex matrices is the use of a stable isotope-labeled internal standard (e.g., ¹³C₆-Sulfapyridine).
-
Why it Works: A SIL standard is chemically identical to the target analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). It is added to the sample at the very beginning of the workflow. Because it behaves identically to the native sulfapyridine during every step—extraction, cleanup, chromatography, and ionization—any loss of analyte or signal suppression/enhancement caused by the matrix will affect both the analyte and the standard equally.
-
The Result: By calculating the ratio of the analyte's signal to the standard's signal, these variations are canceled out. This correction is the cornerstone of a robust, self-validating system, making the final calculated concentration highly accurate and precise, irrespective of matrix variations between different honey samples.
-
The Gold Standard: A Validated LC-MS/MS Protocol Using a Labeled Standard
This protocol represents a robust and reliable method for the routine monitoring of sulfapyridine in honey.
Experimental Workflow Diagram
Caption: High-level workflow for sulfapyridine analysis in honey.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh 2.0 g (± 0.05 g) of a homogenized honey sample into a 50 mL centrifuge tube.
-
Fortify the sample with a known amount of ¹³C₆-Sulfapyridine solution (e.g., 50 µL of a 1 µg/mL solution) to act as the internal standard (IS).
-
Add 10 mL of an acidic buffer (e.g., 0.1 M McIlvaine buffer, pH 4.0) and vortex until the honey is fully dissolved. This step also facilitates the hydrolysis of any sugar-bound residues.[6][7]
-
Centrifuge the sample to pellet any solid particulates.
-
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge (e.g., 3 cc, 60 mg) with 3 mL of methanol followed by 3 mL of ultrapure water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove sugars and other polar interferences.
-
Dry the cartridge under vacuum for 1-2 minutes.
-
Elute the sulfapyridine and the internal standard with 4 mL of methanol or acetonitrile into a clean collection tube.[4]
-
-
Final Extract Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 90:10 water:methanol with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size) is suitable for separation.[8]
-
Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in methanol.
-
MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor at least two transitions for both the analyte and the internal standard to provide quantitative and confirmatory data, in line with regulatory guidance.[6]
-
Example Transitions:
-
Sulfapyridine: Q1: 250.1 -> Q3: 156.1 (Quantifier), Q3: 92.1 (Qualifier)
-
¹³C₆-Sulfapyridine: Q1: 256.1 -> Q3: 162.1
-
-
-
Method Validation: A Self-Validating System
A rigorous validation protocol ensures the method is fit for its purpose.[3] The following parameters must be assessed according to international guidelines such as those from the ICH and AOAC.[3][11]
Method Validation Logic
Caption: Interrelation of key method validation parameters.
Validation Parameters & Acceptance Criteria
Quantitative data from validation experiments should be summarized for clarity. The following table presents hypothetical but realistic data for our validated method, measured against common acceptance criteria.
| Validation Parameter | Experimental Procedure | Typical Acceptance Criteria | Hypothetical Result |
| Specificity | Analyze ≥5 different blank honey matrices. | No significant interfering peaks at the retention time of the analyte. | Pass |
| Linearity (R²) | Analyze matrix-matched standards at ≥5 concentration levels (e.g., 5-200 µg/kg).[3] | R² ≥ 0.995 | 0.998 |
| Range | The concentration range over which the method is linear, accurate, and precise. | Defined by linearity study. | 5 - 200 µg/kg |
| Accuracy (Recovery) | Spike blank honey at 3 levels (low, medium, high) with 6 replicates each. | 70 - 120% mean recovery.[12][13] | 95 - 106% |
| Precision (Repeatability) | Calculate RSD% for 6 replicates at a medium concentration level on the same day.[14] | RSD ≤ 20% | 6.5% |
| Precision (Intermediate) | Calculate RSD% by analyzing replicates on 3 different days with different analysts.[14] | RSD ≤ 25% | 9.8% |
| LOQ (Limit of Quantitation) | The lowest point on the calibration curve meeting accuracy and precision criteria. | S/N > 10; acceptable accuracy/precision. | 5 µg/kg |
| LOD (Limit of Detection) | Determined by signal-to-noise ratio (S/N) of a low-level standard. | S/N ≥ 3 | 1.5 µg/kg |
Conclusion
The accurate quantification of sulfapyridine in honey is non-negotiable for ensuring food safety and regulatory compliance. While various sample preparation techniques like SPE and QuEChERS are effective, the cornerstone of a truly robust and trustworthy method is the combination of LC-MS/MS with a stable isotope-labeled internal standard. This approach inherently corrects for matrix effects and procedural losses, yielding superior accuracy and precision. By following a comprehensive validation protocol grounded in international standards, laboratories can build a self-validating system that produces defensible data, ensuring confidence in every result.
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Dubreil-Chéron, E., et al. (2014). Confirmation of 13 sulfonamides in honey by liquid chromatography-tandem mass spectrometry for monitoring plans: validation according to European Union Decision 2002/657/EC. Journal of Chromatography A. Available at: [Link]
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A Senior Application Scientist's Guide to Achieving Picogram-Level Sensitivity: Determining LOD and LOQ for Sulfapyridine Using a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, the pursuit of lower detection and quantification limits is a constant endeavor, driven by the need for more accurate pharmacokinetic studies, stringent regulatory requirements, and a deeper understanding of drug metabolism. This guide provides an in-depth, technical comparison of methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) for sulfapyridine, with a focus on the significant advantages conferred by the use of its stable isotope-labeled (SIL) internal standard, Sulfapyridine-(phenyl-13C6).
The Imperative for Precision: Why a Stable Isotope-Labeled Internal Standard is Non-Negotiable
In quantitative mass spectrometry, particularly when dealing with complex biological matrices, an internal standard is essential to correct for variations in sample preparation and instrument response.[1] While structurally similar analogs can be used, they do not co-elute perfectly with the analyte and can exhibit different ionization efficiencies, leading to inaccuracies.[2]
A stable isotope-labeled internal standard, such as Sulfapyridine-(phenyl-13C6), is chemically identical to the analyte, sulfapyridine.[3] This ensures that it behaves in the same manner during extraction, chromatography, and ionization.[3] The only difference is its mass, due to the incorporation of heavy isotopes (in this case, 13C), allowing it to be distinguished by the mass spectrometer.[4][5] This co-elution and identical chemical behavior are paramount for correcting matrix effects—the suppression or enhancement of ionization caused by other components in the sample—which is a primary challenge in achieving low detection limits.[1] The use of a SIL internal standard is widely recognized to improve accuracy and precision in LC-MS/MS assays.[3]
Foundational Concepts: Defining LOD and LOQ
Before delving into experimental design, it is crucial to understand the regulatory definitions of LOD and LOQ as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
-
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision.[6] It is the point at which the signal can be distinguished from the background noise.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6][7] This is the most critical parameter for quantitative bioanalytical methods.
Regulatory guidelines, such as ICH Q2(R1) and FDA's M10 Bioanalytical Method Validation, provide the framework for validating these parameters.[6][8][9]
Experimental Determination of LOD and LOQ for Sulfapyridine
This section outlines a comprehensive, step-by-step protocol for determining the LOD and LOQ of sulfapyridine in a biological matrix (e.g., human plasma) using Sulfapyridine-(phenyl-13C6) as the internal standard.
Step 1: Preparation of Stock Solutions and Calibration Standards
-
Primary Stock Solutions: Prepare individual stock solutions of sulfapyridine and Sulfapyridine-(phenyl-13C6) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of sulfapyridine by serial dilution of the primary stock solution. These will be used to spike the biological matrix.
-
Internal Standard Working Solution: Prepare a working solution of Sulfapyridine-(phenyl-13C6) at a fixed concentration. The optimal concentration should be determined during method development to provide a stable and robust signal.
Step 2: Sample Preparation (Protein Precipitation)
Protein precipitation is a common and effective method for extracting small molecules like sulfapyridine from plasma.[10]
-
Spiking: To a 100 µL aliquot of blank human plasma, add a small volume of the sulfapyridine working standard solution to achieve the desired concentration for the calibration curve.
-
Internal Standard Addition: Add a fixed volume of the Sulfapyridine-(phenyl-13C6) working solution to each sample.
-
Precipitation: Add three volumes of cold acetonitrile to precipitate the plasma proteins.
-
Vortex and Centrifuge: Vortex the samples vigorously for 1 minute, followed by centrifugation at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
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An Inter-laboratory Comparison Guide to the Analysis of Sulfapyridine using Sulfapyridine-(phenyl-13C6) by LC-MS/MS
This guide provides a comprehensive overview of a robust and reliable method for the quantification of sulfapyridine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Sulfapyridine-(phenyl-13C6). We will delve into the underlying principles of this analytical approach, present a detailed experimental protocol, and showcase comparative data from different laboratory validations to establish performance benchmarks. This document is intended for researchers, scientists, and drug development professionals who require accurate and precise measurements of sulfapyridine for pharmacokinetic studies, clinical monitoring, or residue analysis.
Introduction: The Imperative for Precision in Sulfapyridine Quantification
Sulfapyridine is a sulfonamide antibiotic that also serves as a key metabolite of the anti-inflammatory drug sulfasalazine, which is used in the treatment of conditions like rheumatoid arthritis and inflammatory bowel disease.[1][2] Accurate quantification of sulfapyridine in biological samples is crucial for therapeutic drug monitoring, pharmacokinetic and pharmacodynamic (PK/PD) modeling, and ensuring food safety by monitoring its residue levels in animal-derived products.[3]
To achieve the highest level of analytical accuracy and precision, the stable isotope dilution analysis (SIDA) methodology is widely regarded as the gold standard.[4] This technique employs a stable isotope-labeled version of the analyte as an internal standard. For sulfapyridine analysis, Sulfapyridine-(phenyl-13C6) is the ideal internal standard. It is chemically identical to sulfapyridine, ensuring it behaves similarly during sample preparation and chromatographic separation. However, its increased mass due to the incorporation of six Carbon-13 isotopes allows it to be distinguished from the native analyte by the mass spectrometer.[5] This co-eluting, mass-differentiated internal standard enables precise correction for any analyte loss during sample processing and compensates for matrix-induced variations in ionization efficiency, thereby significantly enhancing the reliability of the quantification.[5]
The Gold Standard: Stable Isotope Dilution LC-MS/MS
The core of this analytical approach is the combination of the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry, all underpinned by the precision of stable isotope dilution.
Causality in Experimental Design
The choice of LC-MS/MS with a stable isotope-labeled internal standard is a deliberate one, driven by the need to overcome the inherent challenges of analyzing complex biological matrices. Biological samples such as plasma, serum, or tissue homogenates contain a multitude of endogenous compounds that can interfere with the analysis. The use of a stable isotope-labeled internal standard that is added to the sample at the very beginning of the workflow ensures that any variations in sample handling, extraction efficiency, or instrument response affect both the analyte and the internal standard equally. The final measurement is based on the ratio of the analyte to the internal standard, a value that remains constant even if absolute signal intensities fluctuate. This ratiometric approach is the foundation of the method's robustness.
A Validated Experimental Protocol for Sulfapyridine Analysis
The following protocol is a synthesis of validated methods for the analysis of sulfapyridine in biological matrices by LC-MS/MS using Sulfapyridine-(phenyl-13C6) as an internal standard.[6][7]
Materials and Reagents
-
Standards: Sulfapyridine (analytical grade), Sulfapyridine-(phenyl-13C6) (isotopic purity >99%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
Sample Preparation: Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation reagents (e.g., trichloroacetic acid or acetonitrile)
Step-by-Step Methodology
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of sulfapyridine and Sulfapyridine-(phenyl-13C6) in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of sulfapyridine by serial dilution of the stock solution to create a calibration curve (e.g., 1-1000 ng/mL).
-
Prepare a working solution of the internal standard, Sulfapyridine-(phenyl-13C6), at a fixed concentration (e.g., 100 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations by spiking a blank biological matrix with known amounts of sulfapyridine.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of the biological sample (e.g., plasma, serum, or tissue homogenate), add 10 µL of the internal standard working solution (Sulfapyridine-(phenyl-13C6)).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Agilent Poroshell EC-C18, 3.0 x 100 mm, 2.7 µm) is suitable for separation.[8]
-
Mobile Phase A: Water with 0.1% formic acid.[8]
-
Mobile Phase B: Acetonitrile:Methanol (90:10, v/v) with 0.1% formic acid.[8]
-
Flow Rate: 0.450 mL/min.[8]
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[8]
-
MRM Transitions:
-
Sulfapyridine: Precursor ion (m/z) 250.1 → Product ion (m/z) 184.1
-
Sulfapyridine-(phenyl-13C6): Precursor ion (m/z) 256.1 → Product ion (m/z) 190.1
-
-
Optimize instrument parameters such as collision energy and declustering potential for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both sulfapyridine and Sulfapyridine-(phenyl-13C6) MRM transitions.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of sulfapyridine in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Experimental Workflow Diagram
Caption: Workflow for Sulfapyridine Analysis.
Inter-laboratory Performance Comparison
The following table summarizes key validation parameters from two independent studies that employed LC-MS/MS with a stable isotope-labeled internal standard for the quantification of sulfapyridine.
| Performance Metric | Study 1: Louw et al. (2023)[8] | Study 2: Jiang et al. (2021)[7] |
| Matrix | Human Placenta Homogenate | Human Serum |
| Internal Standard | Sulfapyridine-d4 | Sulfapyridine-d4 |
| Linearity Range | 30 - 30,000 ng/mL | 0.5 - 50 ng/mL |
| Correlation Coefficient (r²) | Not explicitly stated, but method validated | > 0.99 |
| Accuracy (Inter-day) | 97.4% to 108.4% | 86.1% to 109.0% |
| Precision (Inter-day, %RSD) | 3.7% to 10.0% | < 12.0% |
| Lower Limit of Quantification (LLOQ) | 30 ng/mL | 0.01 - 0.2 ng/mL |
Note: While Sulfapyridine-d4 was used in these studies, the analytical principles and expected performance are directly comparable to using Sulfapyridine-(phenyl-13C6).
The data clearly demonstrates the method's high degree of accuracy and precision across different laboratories and complex biological matrices. The wide linear dynamic ranges achievable allow for the analysis of samples with varying concentrations of sulfapyridine.
The Logic of Inter-laboratory Comparison
Inter-laboratory comparisons, also known as proficiency testing, are essential for external quality assessment.[9] They serve to verify the performance of individual laboratories and ensure the comparability of results between different analytical sites.
Caption: Logic of an Inter-laboratory Comparison Study.
In a typical proficiency test, a central organizing body prepares and distributes homogeneous samples to multiple participating laboratories. Each laboratory analyzes the samples using their own implementation of the specified method and reports their results back to the organizer. The organizer then performs a statistical analysis of all the submitted data to assess the performance of each laboratory against the consensus values. This process is crucial for ensuring that different laboratories can produce comparable results, a cornerstone of regulatory acceptance and scientific collaboration.
Conclusion
The use of Sulfapyridine-(phenyl-13C6) as an internal standard in the LC-MS/MS analysis of sulfapyridine provides a highly accurate, precise, and robust method for its quantification in complex biological matrices. The data from independent laboratory validations demonstrate the method's excellent performance characteristics and its suitability for a wide range of applications, from clinical research to regulatory monitoring. Adherence to a well-defined and validated protocol, as outlined in this guide, is paramount for achieving reliable and reproducible results. Participation in inter-laboratory comparison studies is strongly encouraged to ensure ongoing quality assurance and to demonstrate analytical competence.
References
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ResearchGate. (n.d.). Overview of the analysis of sulfapyridine from LC-MS/MS. Retrieved from [Link]
- Louw, V., Brownfoot, F., Cluver, C., Decloedt, E., & Kellermann, T. (2023). An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta. Journal of Pharmaceutical and Biomedical Analysis, 236, 115633.
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PubMed. (2023). An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta. Retrieved from [Link]
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The University of Melbourne. (2023). An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta. Retrieved from [Link]
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Fapas. (n.d.). Sulfonamides in Fish Muscle Proficiency Test. Retrieved from [Link]
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PubMed. (1980). Sulfapyridine metabolites in children with inflammatory bowel disease receiving sulfasalazine. Retrieved from [Link]
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PubMed Central. (2011). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Retrieved from [Link]
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ResearchGate. (n.d.). Insight into sulfapyridine degradation mechanism and antibacterial activity change using enhanced hydrolysis. Retrieved from [Link]
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MDPI. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Retrieved from [Link]
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ResearchGate. (2022). The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
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PubMed. (1979). Acetylation Polymorphism of Sulfapyridine in Patients With Ulcerative Colitis and Crohn's Disease. Retrieved from [Link]
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Waters Corporation. (n.d.). Veterinary Drugs Residue Testing | Antibiotic Residue Analysis. Retrieved from [Link]
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I.R.I.S. (2023). Biotic transformation products of sulfonamides in environmental water samples. Retrieved from [Link]
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SCIEX. (n.d.). Veterinary drug residue testing. Retrieved from [Link]
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PubMed. (1987). Simultaneous determination of sulfasalazine and its metabolites sulfapyridine and N-acetylsulfapyridine in human serum by ion-pair high-performance liquid chromatography using a polymer-based column. Retrieved from [Link]
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PubMed. (2008). Analysis and Occurrence of 14 Sulfonamide Antibacterials and Chloramphenicol in Honey by Solid-Phase Extraction Followed by LC/MS/MS Analysis. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Sulfapyridine-(phenyl-13C6)
For researchers, scientists, and drug development professionals, the integrity of your work extends to the entire lifecycle of the materials you use, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of sulfapyridine-(phenyl-13C6), a stable isotope-labeled compound. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact.
Foundational Principles: Understanding the Compound
Sulfapyridine is a sulfonamide antibiotic.[1] Its isotopically labeled form, sulfapyridine-(phenyl-13C6), contains six stable, non-radioactive 13C isotopes in the phenyl ring.[2][3] This isotopic labeling is crucial for its use in research, particularly in metabolic studies and as an internal standard in quantitative analysis.[4]
Key Insight: The critical takeaway for disposal is that the 13C isotope is stable and not radioactive .[][6] Therefore, the disposal procedures for sulfapyridine-(phenyl-13C6) are governed by its chemical and toxicological properties, not by radiological concerns.[6]
Hazard Identification and Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its hazards is paramount.
| Hazard Classification | Description | Source |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child (Category 2). | [7][8] |
| Acute Toxicity | While not classified as acutely toxic, ingestion, inhalation, and skin/eye contact should be avoided.[7][9] | [7][9] |
| Environmental Hazard | As an antibiotic, release into the environment should be prevented to avoid contributing to antimicrobial resistance and other ecological impacts.[1][10] | [1][10] |
Causality in Protocol Design: The reproductive toxicity of sulfapyridine dictates the stringent requirement for personal protective equipment (PPE) and the classification of this compound as hazardous waste. The environmental concerns underscore the prohibition of sewer or general trash disposal.
Disposal Workflow: A Step-by-Step Guide
The following workflow provides a systematic approach to the disposal of sulfapyridine-(phenyl-13C6).
Caption: Decision workflow for the proper disposal of Sulfapyridine-(phenyl-13C6).
Detailed Experimental Protocols for Disposal
Personal Protective Equipment (PPE)
Rationale: Given that sulfapyridine is suspected of causing reproductive harm, minimizing exposure is critical.[7][8]
-
Eye Protection: Wear safety glasses with side shields or goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[9]
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
Waste Segregation and Containerization
Rationale: Proper segregation prevents dangerous chemical reactions and ensures that waste is handled by the appropriate disposal stream.[11] Mixing hazardous waste with non-hazardous waste is not only dangerous but also significantly increases disposal costs.
-
Designated Container: Use a dedicated hazardous waste container provided by your institution's Environmental Health and Safety (EHS) department or a certified supplier.[12] The container must be made of a material compatible with sulfapyridine and any solvents used. The original product container can be an excellent choice for waste storage.[12]
-
Solid Waste:
-
Place unused or expired solid sulfapyridine-(phenyl-13C6) directly into the designated solid hazardous waste container.
-
Contaminated materials such as weigh boats, gloves, and wipes should also be placed in this container.
-
-
Liquid Waste:
-
If sulfapyridine-(phenyl-13C6) is in a solution, it must be collected in a designated liquid hazardous waste container.
-
Crucially, do not mix incompatible waste streams. For example, do not mix acidic waste with basic waste, or oxidizing agents with organic solvents.[11] Sulfapyridine is incompatible with strong oxidizing agents.[7][9]
-
-
Container Management: Keep the waste container securely closed except when adding waste.[11][12] This is a key requirement from both the EPA and OSHA to prevent spills and fugitive emissions.
Labeling and Storage
Rationale: Accurate labeling is a legal requirement and is essential for the safety of everyone who may handle the container.
-
Labeling:
-
Affix a hazardous waste label to the container as soon as the first particle of waste is added.
-
The label must include the words "Hazardous Waste."[13]
-
Write the full, unabbreviated chemical name: "Sulfapyridine-(phenyl-13C6)".
-
List all constituents of the waste, including any solvents, and their approximate percentages.
-
Indicate the relevant hazards (e.g., "Toxic").
-
-
Storage:
-
Store the labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of the laboratory personnel and away from general traffic.
-
Ensure liquid waste containers are kept in secondary containment to capture any potential leaks.[11][14]
-
Final Disposal Procedures
Rationale: The final disposal of hazardous waste must be conducted by trained professionals at a permitted facility to ensure environmental protection and regulatory compliance.
-
Prohibited Disposal Methods:
-
Arranging for Pickup:
-
Once the waste container is full or if you are generating waste infrequently, contact your institution's EHS department to schedule a waste pickup.[12]
-
Follow their specific procedures for requesting a pickup and preparing the container for transport.
-
Decontamination of Empty Containers
Rationale: Even "empty" containers can retain residues that are considered hazardous waste.
-
Thorough Removal: Empty the container of all contents to the maximum extent possible.[15]
-
Triple Rinsing:
-
Rinse the container three times with a suitable solvent (e.g., methanol or acetone).
-
Crucially, the rinsate from this process is considered hazardous waste and must be collected in a designated liquid hazardous waste container.[15]
-
-
Final Disposal of Rinsed Container: Once triple-rinsed, the container can typically be disposed of as non-hazardous solid waste (e.g., in a designated glass disposal box). Deface or remove the original label before disposal.[15] Always confirm this final step with your institutional EHS guidelines.
Regulatory Framework
The disposal of sulfapyridine-(phenyl-13C6) is governed by several regulatory bodies:
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), sets the standards for hazardous waste management, including pharmaceuticals.[16][18]
-
Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200), mandate the proper labeling, handling, and training for hazardous chemicals in the workplace.[19][20][21]
By following the detailed procedures in this guide, you ensure that your laboratory practices are in full compliance with these regulations, fostering a culture of safety and environmental responsibility.
References
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CPAChem. (2024, February 21). Safety Data Sheet: Sulfapyridine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5336, Sulfapyridine. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024, October 31). Disposal of Unused Medicines: What You Should Know. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]
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Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]
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Society of Infectious Diseases Pharmacists. (n.d.). Antibiotic Disposal. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
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Stericycle. (2020, April 7). EPA: Hazardous Pharmaceutical Waste Management. Retrieved from [Link]
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National Institutes of Health. (2022). NIH Waste Disposal Guide. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). How to Dispose of Medicines Properly. Retrieved from [Link]
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KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
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University of Cambridge, Department of Plant Sciences. (n.d.). Local Rules for the Safe Use and Disposal of Radioisotopes. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: FDA's Flush List for Certain Medicines. Retrieved from [Link]
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Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
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CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]
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American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
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MCF Environmental Services. (2023, December 13). Waste Management Requirements for Pharmaceutical Waste. Retrieved from [Link]
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Drug Enforcement Administration. (2018). How to Properly Dispose of Your Unused Medicines. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Sulfapyridine-(phenyl-13C6)
For the dedicated researchers, scientists, and drug development professionals working with Sulfapyridine-(phenyl-13C6), ensuring personal safety is as critical as the integrity of your research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep, scientifically-grounded understanding of the necessary personal protective equipment (PPE) and handling protocols. Our goal is to empower you with the knowledge to create a secure laboratory environment, fostering the trust that allows for groundbreaking scientific advancement.
Understanding the Risks: Why Specialized PPE is Non-Negotiable
Sulfapyridine, a sulfonamide antibiotic, and its isotopically labeled form, Sulfapyridine-(phenyl-13C6), are potent chemical agents. While the isotopic labeling with 13C is unlikely to alter the chemical's hazardous properties, the inherent risks of the parent compound necessitate meticulous handling. The primary hazards associated with Sulfapyridine include:
-
Reproductive Toxicity : Sulfapyridine is suspected of damaging fertility or the unborn child[1].
-
Allergenic Potential : Sulfonamides as a class are known to cause allergic reactions, which can range from mild skin rashes to severe systemic responses[2].
-
Organ Toxicity : Prolonged or repeated exposure may cause damage to organs[3].
-
Inhalation Hazard : As a crystalline powder, there is a significant risk of inhaling airborne particles, which can lead to respiratory irritation and systemic absorption[4].
Given these risks, a comprehensive PPE strategy is not merely a recommendation but a mandatory component of a safe laboratory workflow. The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to determine the necessary PPE for their employees and provide it to them[5].
Core Personal Protective Equipment (PPE) for Sulfapyridine-(phenyl-13C6)
The following table outlines the minimum recommended PPE for handling Sulfapyridine-(phenyl-13C6) in a laboratory setting. It is crucial to remember that a site-specific risk assessment should always be conducted to determine if additional or more specialized PPE is required for your specific procedures.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double Gloving with Nitrile Gloves : The outer glove should be a chemotherapy-rated nitrile glove with a thickness of at least 4 mil. The inner glove can be a standard nitrile examination glove. Rationale : Double gloving provides an extra layer of protection against potential tears or punctures. Nitrile offers good resistance to a range of chemicals, although specific breakthrough time data for Sulfapyridine is not readily available. It is imperative to change gloves immediately if they become contaminated. |
| Body Protection | Disposable, Solid-Front Gown : A disposable gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is essential. Rationale : This prevents the contamination of personal clothing and skin with the powdered chemical. The solid front provides an uninterrupted barrier where splashes are most likely to occur. |
| Eye and Face Protection | Safety Goggles and a Face Shield : Chemical splash goggles that provide a complete seal around the eyes are mandatory. A full-face shield should be worn over the goggles, especially when handling larger quantities of the powder or when there is a risk of splashes. Rationale : This combination protects the eyes and face from airborne particles and accidental splashes of any solutions containing Sulfapyridine. |
| Respiratory Protection | NIOSH-Approved N95 Respirator or Higher : When handling the powdered form of Sulfapyridine-(phenyl-13C6) outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is the minimum requirement. For higher-risk activities, such as cleaning up a large spill, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), may be necessary. Rationale : An N95 respirator will filter out at least 95% of airborne particles, significantly reducing the risk of inhalation exposure. All respirator use must be in accordance with a comprehensive respiratory protection program that includes medical clearance and fit testing.[6] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, well-defined protocol is paramount when working with Sulfapyridine-(phenyl-13C6). The following workflow is designed to minimize exposure risk at every stage of the process.
Designated Handling Area
All work with powdered Sulfapyridine-(phenyl-13C6) should be conducted in a designated area, such as a certified chemical fume hood or a powder containment hood. This area should be clearly marked with a warning sign indicating the presence of a hazardous chemical.
Donning PPE: A Deliberate Sequence
The order in which you put on your PPE is crucial to ensure complete protection.
Handling and Weighing
-
Preparation : Before bringing the chemical into the designated area, ensure all necessary equipment (spatulas, weigh paper, containers) is present and the work surface is clean and decontaminated.
-
Weighing : When weighing the powdered compound, do so on a tared weigh paper or in a container within the containment hood. Use gentle movements to avoid creating airborne dust.
-
Solution Preparation : If preparing a solution, add the solvent to the powdered compound slowly to prevent splashing.
Doffing PPE: The Decontamination Process
The removal of PPE is a critical step to prevent self-contamination.
Disposal Plan: Managing Contaminated Materials
Proper disposal of Sulfapyridine-(phenyl-13C6) and all contaminated materials is essential to protect both personnel and the environment. All waste generated from handling this compound should be treated as hazardous waste.
-
Solid Waste : All disposable PPE (gloves, gown, respirator), weigh papers, and other contaminated solid materials should be placed in a clearly labeled hazardous waste bag.
-
Liquid Waste : Solutions containing Sulfapyridine-(phenyl-13C6) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Decontamination : After each use, the designated handling area and any non-disposable equipment should be decontaminated. A recommended procedure is to first wipe the surfaces with a solvent such as acetone to dissolve any residual powder, followed by a thorough cleaning with a laboratory detergent and water[7]. All cleaning materials should be disposed of as hazardous waste.
-
Waste Pickup : All hazardous waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations[1].
In Case of Emergency: Spill and Exposure Protocols
Spill Response:
-
Evacuate and Alert : Immediately alert others in the area and evacuate if necessary.
-
Secure the Area : Restrict access to the spill area.
-
Don Appropriate PPE : Before attempting to clean the spill, don the full PPE as outlined above, including respiratory protection.
-
Contain and Clean : For a small powder spill, gently cover it with absorbent paper dampened with acetone to prevent the powder from becoming airborne. Carefully transfer the dampened material and absorbent paper into a hazardous waste container. For a liquid spill, cover with an absorbent material and then decontaminate the area as described above. All materials used for cleanup must be disposed of as hazardous waste[7].
Exposure Response:
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation : Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Conclusion: A Culture of Safety
The responsible handling of Sulfapyridine-(phenyl-13C6) is a cornerstone of both personal and collective laboratory safety. By understanding the inherent risks and diligently adhering to the comprehensive PPE and procedural guidelines outlined in this document, you are not only protecting yourself but also contributing to a robust culture of safety within your research environment. This commitment to safety is what enables the pursuit of scientific discovery with confidence and integrity.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 5336, Sulfapyridine. Retrieved from [Link].
- Sigma-Aldrich. (2025, October 17). Safety Data Sheet: Sulfapyridine.
- Fisher Scientific. (2011, May 3). Safety Data Sheet: Sulfapyridine.
- Cayman Chemical. (2025, September 19). Safety Data Sheet: Sulfapyridine.
- CymitQuimica. Safety Data Sheet: Sulfapyridine Melting Point Standard.
-
Centers for Disease Control and Prevention. (2025, January 21). Identifying NIOSH Approved® Respirators. National Institute for Occupational Safety and Health. Retrieved from [Link].
- U.S. Environmental Protection Agency. (2018, March 23). Respiratory Protection for Occupational Users of Pesticides.
- Occupational Safety and Health Administration. OSHA Laboratory Standard.
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Occupational Safety and Health Administration. (2024). Occupational exposure to hazardous chemicals in laboratories (29 CFR 1910.1450). Retrieved from [Link].
- Occupational Safety and Health Administration. OSHA Glove Selection Chart.
- National Oceanic and Atmospheric Administration. Sulfapyridine - Report. CAMEO Chemicals. Retrieved from a relevant NOAA CAMEO Chemicals report.
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Wikipedia. (2024). Sulfapyridine. Retrieved from [Link].
- U.S. Department of Labor. Laboratory Safety Guidance. Occupational Safety and Health Administration.
- Australasian Society of Clinical Immunology and Allergy. (2024). Sulfonamide antibiotic allergy.
- National Institutes of Health. (2022). NIH Waste Disposal Guide.
Sources
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
